Dimethyl 5-nitroisophthalate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethyl 5-nitrobenzene-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO6/c1-16-9(12)6-3-7(10(13)17-2)5-8(4-6)11(14)15/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTSJKFPGKFLCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3065403 | |
| Record name | Dimethyl 5-nitroisophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3065403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13290-96-5 | |
| Record name | Dimethyl 5-nitroisophthalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13290-96-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl 5-nitroisophthalate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013290965 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl 5-nitroisophthalate | |
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| Record name | 1,3-Benzenedicarboxylic acid, 5-nitro-, 1,3-dimethyl ester | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethyl 5-nitroisophthalate | |
| Source | EPA DSSTox | |
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| Record name | Dimethyl 5-nitroisophthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.993 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHYL 5-NITROISOPHTHALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AM7XSW83FE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Dimethyl 5-nitroisophthalate (CAS 13290-96-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Dimethyl 5-nitroisophthalate, a key intermediate in organic synthesis, with a particular focus on its role in the pharmaceutical industry. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis, and its primary applications, including its crucial function as a precursor to iodinated X-ray contrast agents.
Core Chemical and Physical Properties
This compound, also known as Dimethyl 5-nitrobenzene-1,3-dicarboxylate, is a light yellow crystalline powder.[1][2] Its chemical structure, featuring a nitro group and two methyl ester functionalities on a benzene ring, makes it a versatile building block in the synthesis of more complex molecules.[1] It is sparingly soluble in water but shows good solubility in organic solvents like ethanol, acetone, and toluene.[3]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source(s) |
| CAS Number | 13290-96-5 | [3] |
| Molecular Formula | C₁₀H₉NO₆ | [3] |
| Molecular Weight | 239.18 g/mol | [3] |
| Melting Point | 121-125 °C | [3] |
| Boiling Point | ~381.83-476.2 °C at 760 mmHg | [3] |
| Density | ~1.4 g/cm³ | [3] |
| Flash Point | ~164.8 °C | [4] |
| Vapor Pressure | 7.12E-10 mmHg at 25°C | [3] |
| Purity | ≥98.0% (by HPLC) | [3] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
| Spectrum Type | Key Features/Notes | Source(s) |
| ¹H NMR | Spectra available for review. | [5] |
| IR | Spectra available for review. | [5][6] |
| Mass Spectrometry | Electron ionization mass spectra are available. | [5] |
Crystallographic Data
Single-crystal X-ray diffraction studies have been conducted on this compound, providing detailed structural information.
| Parameter | Value | Source(s) |
| Crystal System | Triclinic | [7] |
| Space Group | P-1 | [7] |
| Unit Cell Dimensions | a = 4.0130(8) Å, b = 10.660(2) Å, c = 12.643(3) Å | [7] |
| α = 106.11(3)°, β = 93.74(3)°, γ = 91.46(3)° | [7] | |
| Volume | 517.97(18) ų | [7] |
| Z | 2 | [7] |
Synthesis of this compound
The primary method for synthesizing this compound is through the esterification of 5-nitroisophthalic acid.[8][9] An alternative route involves the nitration of dimethyl isophthalate.[10]
Experimental Protocol: Esterification of 5-Nitroisophthalic Acid
This protocol details a common laboratory-scale synthesis of this compound.
Materials:
-
5-nitroisophthalic acid
-
Methanol (CH₃OH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
Equipment:
-
100 mL three-necked round-bottomed flask
-
Condenser
-
Electric stirrer
-
Thermometer
-
Heating mantle
-
Filtration apparatus
-
Thin Layer Chromatography (TLC) plate
Procedure:
-
Add 5.0 g of 5-nitroisophthalic acid and 33.3 mL of methanol to the 100 mL three-necked round-bottomed flask.[8]
-
Stir the mixture at room temperature under a nitrogen atmosphere for approximately 3 minutes, or until the solid has completely dissolved, resulting in a clear, colorless solution.[8]
-
Slowly add 1.0 mL of concentrated sulfuric acid to the solution.[8]
-
Heat the mixture to reflux. A white solid should begin to precipitate after about 3 hours.[8]
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase of dichloromethane:methanol (10:1).[8]
-
Once the reaction is complete, cool the flask to room temperature to allow for crystallization.[8]
-
Collect the solid product by filtration.[8]
-
Wash the filter cake with a small amount of deionized water.[8]
-
Dry the product to obtain this compound. The reported yield for this method is 98%.[8]
Purification: For applications requiring very high purity, such as in the pharmaceutical industry, recrystallization may be necessary. The crude product can be dissolved in hot 95% ethanol and allowed to cool, affording colorless needle-like crystals.[7]
Applications in Drug Development
The most significant application of this compound is as a key starting material in the synthesis of non-ionic X-ray contrast media.[7][11][12] These agents are critical for various medical imaging techniques.[3]
Synthesis of Iodinated X-ray Contrast Agent Intermediates
This compound is a precursor to 5-aminoisophthalic acid derivatives, which are central to the structure of contrast agents like Iopamidol and Iohexol.[11][12] The synthetic pathway generally involves two key transformations: the reduction of the nitro group to an amine and the amidation of the methyl ester groups.
Step 1: Reduction to Dimethyl 5-aminoisophthalate The nitro group of this compound is reduced to a primary amine to form Dimethyl 5-aminoisophthalate. This can be achieved through various methods, including catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst.[13]
Step 2: Amidation The dimethyl ester groups are then reacted with an appropriate amino alcohol. For example, in the synthesis of an Iohexol intermediate, this compound is reacted with 3-amino-1,2-propanediol.[14] This is followed by the reduction of the nitro group. The resulting diamine is a core scaffold for further functionalization, including iodination, to produce the final contrast agent.
Visualizations
Synthesis of this compound
Caption: Fischer esterification of 5-nitroisophthalic acid.
Experimental Workflow for Synthesis
Caption: Workflow for the synthesis of this compound.
Pathway to a Key Iopamidol Intermediate
References
- 1. Page loading... [guidechem.com]
- 2. This compound | 13290-96-5 [amp.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | CAS#:13290-96-5 | Chemsrc [chemsrc.com]
- 5. 1,3-Benzenedicarboxylic acid, 5-nitro-, dimethyl ester [webbook.nist.gov]
- 6. journalcra.com [journalcra.com]
- 7. Dimethyl 5-nitroisophthalate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. Preparation of 5-Nitroisophthalic Acid Dimethyl Ester | Semantic Scholar [semanticscholar.org]
- 10. US6002041A - Process for preparing di-C1 - C4 -alkyl 5-nitro-isophthalates - Google Patents [patents.google.com]
- 11. arveelabs.com [arveelabs.com]
- 12. journals.iucr.org [journals.iucr.org]
- 13. Page loading... [guidechem.com]
- 14. CN115611761B - Preparation method of iohexol or iodixanol and intermediate thereof - Google Patents [patents.google.com]
A Comprehensive Technical Guide to Dimethyl 5-nitroisophthalate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Dimethyl 5-nitroisophthalate, a key intermediate in the synthesis of various pharmaceutical compounds, particularly non-ionic iodinated X-ray contrast media.[1][2][3][4] This document outlines its chemical properties, detailed experimental protocols for its synthesis and analysis, and its pivotal role in the manufacturing of diagnostic imaging agents.
Core Chemical and Physical Properties
This compound is a fine, slightly yellow crystalline powder. Key quantitative data for this compound are summarized in the table below, providing a ready reference for researchers.
| Property | Value | References |
| Molecular Weight | 239.18 g/mol | [5][6][7] |
| Molecular Formula | C10H9NO6 | [5][6][7] |
| CAS Number | 13290-96-5 | [5] |
| Melting Point | 123-125 °C | |
| Purity (typical) | >99.0% (HPLC) | [8] |
| Appearance | Slightly yellow fine crystalline powder |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are crucial for reproducible research and development. The following sections provide established protocols.
Synthesis of this compound from 5-Nitroisophthalic Acid
This protocol describes the esterification of 5-nitroisophthalic acid to yield this compound.
Materials:
-
5-nitroisophthalic acid
-
Methanol
-
Concentrated Sulfuric Acid
-
Deionized water
-
Dichloromethane
Procedure:
-
To a suitable reaction vessel, add 5-nitroisophthalic acid and methanol.
-
Stir the mixture at room temperature until the solid is completely dissolved.
-
Slowly add concentrated sulfuric acid to the solution.
-
Heat the mixture to reflux and maintain for approximately 3 hours, during which a white solid may precipitate.
-
Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of dichloromethane:methanol (10:1).
-
Upon completion, cool the reaction mixture to room temperature to allow for crystallization.
-
Filter the solid product and wash the filter cake with a small amount of water.
-
Dry the product to obtain this compound.[9]
Analysis by High-Performance Liquid Chromatography (HPLC)
Purity analysis is a critical step in the quality control of this compound.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
Chromatographic Conditions (Typical):
-
Column: C18 reverse-phase column
-
Mobile Phase: A suitable mixture of water and an organic solvent like acetonitrile or methanol, potentially with a pH modifier.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for the chromophore.
-
Injection Volume: 10-20 µL.
Procedure:
-
Prepare a standard solution of this compound of known concentration in a suitable solvent.
-
Prepare the sample solution by dissolving an accurately weighed amount of the synthesized product in the same solvent.
-
Inject the standard and sample solutions into the HPLC system.
-
Compare the retention time of the major peak in the sample chromatogram with that of the standard.
-
Calculate the purity by determining the area percentage of the main peak relative to the total peak area in the sample chromatogram. A purity of >99.0% is often required for pharmaceutical intermediates.[8]
Analysis by 1H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure of the synthesized compound.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz).
Sample Preparation:
-
Dissolve a small amount of the sample in a deuterated solvent, such as deuterated chloroform (CDCl3).
Data Acquisition:
-
Acquire the 1H NMR spectrum according to the instrument's standard procedures.
Expected Spectrum:
-
The 1H NMR spectrum of this compound in CDCl3 is expected to show distinct peaks corresponding to the aromatic protons and the methyl protons of the ester groups.[10]
Role in Drug Development: Synthesis of Iodinated Contrast Media
This compound is a vital starting material for the synthesis of non-ionic iodinated X-ray contrast agents like Iopamidol, Iohexol, and Ioversol.[2][3][4] These agents are crucial for enhancing the visibility of internal body structures in medical imaging. The synthesis pathway generally involves the reduction of the nitro group to an amine, followed by iodination and subsequent chemical modifications.
The following diagram illustrates the initial steps in the synthesis pathway leading to a key intermediate, 5-amino-2,4,6-triiodoisophthalic acid, which is a precursor to many iodinated contrast agents.
Caption: Synthetic pathway from this compound to iodinated contrast media.
This workflow highlights the critical role of this compound as a precursor in a multi-step synthesis that ultimately yields diagnostically important pharmaceutical products. The purity of the initial this compound is paramount, as impurities can carry through the synthetic steps and affect the safety and efficacy of the final drug product.
References
- 1. arveelabs.com [arveelabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Dimethyl 5-nitroisophthalate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
- 5. This compound | C10H9NO6 | CID 83316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound 98+% 57052-99-0 - Chongqing Kemai Material Technology Co., Ltd. [chem47.com]
- 7. scbt.com [scbt.com]
- 8. ruifuchem.com [ruifuchem.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. This compound(13290-96-5) 1H NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to Dimethyl 5-nitroisophthalate
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the core chemical and physical properties of Dimethyl 5-nitroisophthalate. It includes a detailed summary of its properties in a structured format, experimental protocols for its synthesis, and visualizations of its synthetic utility. This document is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development.
Core Chemical and Physical Properties
This compound is a chemical compound that serves as a key intermediate in various organic syntheses.[1] Its fundamental properties are summarized below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₉NO₆ | [1][2] |
| Molecular Weight | 239.18 g/mol | [1][3] |
| CAS Number | 13290-96-5 | [1][3] |
| Appearance | Slightly yellow fine crystalline powder | [1] |
| Melting Point | 123-125 °C | [1][3] |
| Boiling Point | 381.83°C (rough estimate) | [1] |
| Density | 1.4504 g/cm³ (rough estimate) | [1][4] |
| Refractive Index | 1.5310 (estimate) | [1][4] |
| Solubility | Freely soluble in anhydrous formic acid; sparingly soluble in DMF; very slightly soluble in ether and MDC; practically insoluble in alcohol and water. Soluble in Toluene. | [1][4] |
| Storage | Room Temperature, sealed in a dry place. | [1][4] |
Spectral Data
Comprehensive spectral data is available for this compound, which is crucial for its identification and characterization.
-
¹H NMR: Spectral data is available and can be found through various chemical databases.[5][6]
-
IR Spectrum: Infrared spectroscopy data is available, with spectra provided from KBr-Pellet and gas-phase techniques.[2][5][7][8]
-
Mass Spectrometry: GC-MS data is available for this compound.[5][9]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is through the esterification of 5-nitroisophthalic acid.[10]
Materials:
-
5-nitroisophthalic acid (5.0 g)
-
Methanol (33.3 mL)
-
Concentrated sulfuric acid (1.0 mL)
-
100 mL three-necked round-bottomed flask
-
Condenser
-
Electric stirrer
-
Thermometer
Procedure:
-
To a 100 mL three-necked round-bottomed flask equipped with a condenser, electric stirrer, and thermometer, add 5.0 g of 5-nitroisophthalic acid and 33.3 mL of methanol.[10]
-
Stir the mixture at room temperature under a nitrogen atmosphere for approximately 3 minutes until the solid is completely dissolved, resulting in a colorless, transparent solution.[10]
-
Slowly add 1.0 mL of concentrated sulfuric acid dropwise to the solution.[10]
-
Heat the mixture to reflux. A white solid precipitate will be observed after about 3 hours.[10]
-
Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of dichloromethane:methanol (10:1).[10]
-
Once the reaction is complete, cool the flask to room temperature to allow for crystallization.[10]
-
Collect the solid product by filtration.[10]
-
Wash the filter cake with deionized water.[10]
-
Dry the product to obtain this compound. The reported yield for this method is 98%.[10]
Applications in Organic Synthesis
This compound is a valuable starting reagent for the synthesis of more complex molecules.[1][3] It has been utilized in the preparation of 5-nitro-1,3-bis(ethylenediamine) and 5-nitroisophthaldihydrazide.[1][3]
References
- 1. This compound | 13290-96-5 [chemicalbook.com]
- 2. 1,3-Benzenedicarboxylic acid, 5-nitro-, dimethyl ester [webbook.nist.gov]
- 3. 5-硝基间苯二甲酸二甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. chembk.com [chembk.com]
- 5. This compound | C10H9NO6 | CID 83316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound(13290-96-5) 1H NMR spectrum [chemicalbook.com]
- 7. This compound(13290-96-5) IR2 spectrum [chemicalbook.com]
- 8. This compound(13290-96-5) IR Spectrum [m.chemicalbook.com]
- 9. 1,3-Benzenedicarboxylic acid, 5-nitro-, dimethyl ester [webbook.nist.gov]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
Dimethyl 5-nitroisophthalate physical properties
An In-depth Technical Guide to the Physical Properties of Dimethyl 5-Nitroisophthalate
This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, an important intermediate in organic synthesis, particularly in the manufacturing of pharmaceutical agents.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development who require detailed information for their work.
Core Physical and Chemical Properties
The quantitative physical and chemical data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| IUPAC Name | dimethyl 5-nitrobenzene-1,3-dicarboxylate | [4] |
| CAS Number | 13290-96-5 | [1][2] |
| Molecular Formula | C₁₀H₉NO₆ | [1][4][5] |
| Molecular Weight | 239.18 g/mol | [1][4] |
| Appearance | Slightly yellow fine crystalline powder; White to light yellow powder to crystal. | [1][2][6] |
| Melting Point | 123-125 °C | [1][2][7] |
| Boiling Point | 381.83 °C (rough estimate) | [1][2] |
| Density | 1.4504 g/cm³ (rough estimate) | [1][2] |
| Purity | 98% - 99% | |
| Vapor Pressure | 7.12E-10 mmHg at 25°C | [1] |
| Refractive Index | 1.5310 (estimate) | [1][2] |
| Flash Point | 208.3 °C | [1] |
| Storage | Room Temperature, Sealed in a dry place. | [1][2] |
Solubility Profile
The solubility of this compound in various solvents is a critical parameter for its application in synthesis and purification processes.
| Solvent | Solubility | Source(s) |
| Anhydrous Formic Acid | Freely Soluble | |
| Toluene | Soluble | [1][2] |
| Dimethylformamide (DMF) | Sparingly Soluble | |
| Ether | Very Slightly Soluble | |
| Methylene Dichloride (MDC) | Very Slightly Soluble | |
| Alcohol | Practically Insoluble | |
| Water | Practically Insoluble |
Experimental Protocols: Synthesis
This compound is commonly synthesized via the esterification of 5-nitroisophthalic acid.[8] The following is a representative experimental protocol.
Objective: To synthesize this compound from 5-nitroisophthalic acid and methanol.
Materials:
-
5-nitroisophthalic acid (5.0 g)
-
Methanol (33.3 mL)
-
Concentrated sulfuric acid (1.0 mL)
-
Deionized water
-
100 mL three-necked round-bottom flask
-
Condenser, electric stirrer, thermometer
Procedure:
-
Equip a 100 mL three-necked round-bottom flask with a condenser, electric stirrer, and thermometer.
-
Add 5.0 g of 5-nitroisophthalic acid and 33.3 mL of methanol to the flask.[2][9]
-
Stir the mixture at room temperature under a nitrogen atmosphere for approximately 3 minutes until the solid completely dissolves, resulting in a clear, colorless solution.[2][9]
-
Slowly add 1.0 mL of concentrated sulfuric acid dropwise to the solution.[2][9]
-
Heat the mixture to reflux. After about 3 hours of reaction, the precipitation of a white solid should be observed.[2][9]
-
Monitor the reaction's progress using thin-layer chromatography (TLC) with a mobile phase of dichloromethane:methanol (10:1).[2][9]
-
Once the reaction is complete, cool the flask to room temperature to allow for further crystallization.[2][9]
-
Collect the solid product by filtration.
-
Dry the final product to obtain this compound. The reported yield for this protocol is approximately 98%.[2][9]
Visualization of Synthesis Workflow
The logical flow of the synthesis protocol is illustrated in the diagram below.
References
- 1. chembk.com [chembk.com]
- 2. This compound | 13290-96-5 [chemicalbook.com]
- 3. arveelabs.com [arveelabs.com]
- 4. This compound | C10H9NO6 | CID 83316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. This compound | 13290-96-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. This compound | CAS#:13290-96-5 | Chemsrc [chemsrc.com]
- 8. Preparation of 5-Nitroisophthalic Acid Dimethyl Ester | Semantic Scholar [semanticscholar.org]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Physicochemical Properties of Dimethyl 5-Nitroisophthalate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of dimethyl 5-nitroisophthalate, with a primary focus on its melting point. This compound is a key intermediate in various synthetic pathways, notably in the production of non-ionic X-ray contrast media.[1][2] This document outlines its physical and chemical characteristics, experimental protocols for its synthesis, and its role in further chemical manufacturing.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, providing a quick reference for its physical and chemical properties.
| Property | Value | Source |
| Melting Point | 123-125 °C | [3][4][5][6] |
| Molecular Formula | C10H9NO6 | [3][7][8] |
| Molecular Weight | 239.18 g/mol | [4][7] |
| CAS Number | 13290-96-5 | [3][4][6][8] |
| Appearance | Slightly yellow fine crystalline powder | [6] |
| Purity | 98% - 99% | [4] |
| Boiling Point | 381.83°C (rough estimate) | [3] |
| Density | 1.4504 (rough estimate) | [3] |
| Refractive Index | 1.5310 (estimate) | [3] |
| Flash Point | 208.3°C | [3] |
| Vapor Pressure | 7.12E-10 mmHg at 25°C | [3] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound are crucial for ensuring reproducibility and high purity of the final product. Below are representative experimental protocols derived from the scientific literature.
Protocol 1: Synthesis via Fischer Esterification
This common method involves the acid-catalyzed esterification of 5-nitroisophthalic acid with methanol.
-
Materials:
-
5-nitroisophthalic acid (5.0 g)
-
Methanol (33.3 mL)
-
Concentrated sulfuric acid (1.0 mL)
-
Deionized water
-
-
Apparatus:
-
100 mL three-necked round-bottom flask
-
Condenser
-
Electric stirrer
-
Thermometer
-
-
Procedure:
-
To the 100 mL three-necked round-bottom flask, add 5.0 g of 5-nitroisophthalic acid and 33.3 mL of methanol.[6][9]
-
Stir the mixture at room temperature under a nitrogen atmosphere for approximately 3 minutes until the solid is completely dissolved, resulting in a colorless, transparent solution.[6][9]
-
Slowly add 1.0 mL of concentrated sulfuric acid dropwise to the solution.[6][9]
-
Heat the mixture to reflux. After about 3 hours, the precipitation of a white solid should be observed.[6][9]
-
Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of dichloromethane:methanol (10:1).[6][9]
-
Once the reaction is complete, cool the flask to room temperature to allow for further crystallization.[6][9]
-
Dry the product to obtain this compound. The expected yield is approximately 98%.[6][9]
-
Protocol 2: Alternative Synthesis and Purification
This protocol provides an alternative method with a focus on obtaining crystals suitable for X-ray analysis.
-
Materials:
-
5-nitroisophthalic acid (0.5 mmol, 100.6 mg)
-
Methanol (5 mL)
-
Concentrated sulfuric acid (1 drop)
-
95% Ethanol (20 mL)
-
Water
-
-
Procedure:
-
Dissolve 0.5 mmol of 5-nitroisophthalic acid in 5 mL of hot methanol.[1]
-
Add one drop of concentrated sulfuric acid to the solution.[1]
-
Reflux the mixture for 4 hours.[1]
-
Filter the resulting precipitate and wash it with water.[1]
-
Dissolve the precipitate in 20 mL of 95% ethanol.[1]
-
Evaporate the solution in the air to yield colorless, needle-like crystals suitable for X-ray analysis. The reported yield is 85.2%.[1]
-
Visualizations
The following diagrams illustrate the synthesis workflow and the role of this compound as a chemical intermediate.
Caption: Synthesis workflow for this compound.
Caption: Role as an intermediate in X-ray contrast media synthesis.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. EP0879815B1 - Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters - Google Patents [patents.google.com]
- 3. chembk.com [chembk.com]
- 4. 5-硝基间苯二甲酸二甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | CAS#:13290-96-5 | Chemsrc [chemsrc.com]
- 6. This compound | 13290-96-5 [chemicalbook.com]
- 7. This compound | C10H9NO6 | CID 83316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Page loading... [wap.guidechem.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
Dimethyl 5-Nitroisophthalate: A Technical Overview of its Solubility and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics and synthetic methodologies for dimethyl 5-nitroisophthalate, a key intermediate in the synthesis of various pharmaceutical compounds, including non-ionic X-ray contrast media. This document consolidates available data on its solubility in organic solvents and presents a detailed experimental protocol for its preparation.
Core Properties of this compound
| Property | Value |
| Chemical Name | Dimethyl 5-nitrobenzene-1,3-dicarboxylate |
| CAS Number | 13290-96-5 |
| Molecular Formula | C₁₀H₉NO₆ |
| Molecular Weight | 239.18 g/mol |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 123-125 °C |
Solubility Profile
Quantitative solubility data for this compound in a range of organic solvents is not extensively available in public literature. However, qualitative solubility descriptions have been reported and are summarized below. This information is crucial for selecting appropriate solvent systems for synthesis, purification, and formulation development.
| Solvent | Qualitative Solubility |
| Anhydrous Formic Acid | Freely Soluble |
| Toluene | Soluble[1][2][3] |
| Dimethylformamide (DMF) | Sparingly Soluble |
| Ether | Very Slightly Soluble |
| Methylene Dichloride (MDC) | Very Slightly Soluble |
| Alcohol (e.g., Methanol, Ethanol) | Practically Insoluble |
| Water | Practically Insoluble |
Experimental Protocols: Synthesis of this compound
The most common method for the synthesis of this compound is the esterification of 5-nitroisophthalic acid with methanol, catalyzed by a strong acid such as sulfuric acid. The following protocol is a representative example of this procedure.
Workflow for the Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Detailed Methodology
Materials:
-
5-Nitroisophthalic acid
-
Methanol
-
Concentrated sulfuric acid
-
Deionized water
Equipment:
-
Three-necked round-bottom flask
-
Condenser
-
Stirrer (magnetic or mechanical)
-
Heating mantle or oil bath
-
Thermometer
-
Filtration apparatus (e.g., Büchner funnel and flask)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a condenser, stirrer, and thermometer, combine 5-nitroisophthalic acid and a molar excess of methanol.
-
Dissolution: Stir the mixture at room temperature until the 5-nitroisophthalic acid is completely dissolved.
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring.
-
Esterification: Heat the mixture to reflux and maintain this temperature for approximately 3-7 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Crystallization: After the reaction is complete, cool the mixture to room temperature. The product, this compound, will precipitate out of the solution as a white solid.
-
Isolation: Collect the crystalline product by vacuum filtration.
-
Purification: Wash the collected solid with deionized water to remove any remaining acid and other water-soluble impurities.
-
Drying: Dry the purified this compound, for instance, in a vacuum oven, to obtain the final product.
This protocol provides a general guideline. Optimization of reaction time, temperature, and reactant ratios may be necessary to achieve the desired yield and purity.
Applications in Drug Development
This compound is a crucial building block in the synthesis of more complex molecules. Its primary application is as an intermediate in the production of iodinated X-ray contrast agents. The nitro group can be reduced to an amine, which is then further functionalized to create the final active pharmaceutical ingredient.
Conclusion
This technical guide has summarized the available solubility information for this compound and provided a detailed, actionable protocol for its synthesis. While quantitative solubility data remains a gap in the current literature, the qualitative data and the robust synthetic methodology presented here offer valuable resources for researchers and professionals in the fields of chemical synthesis and drug development.
References
Synthesis of Dimethyl 5-nitroisophthalate from 5-nitroisophthalic acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of dimethyl 5-nitroisophthalate from 5-nitroisophthalic acid. This compound is a crucial intermediate in the production of various pharmaceuticals, including non-ionic X-ray contrast media like Iopamidol, Iohexol, and Ioversol.[1][2] This document provides a comprehensive overview of the synthesis, including detailed experimental protocols, physical and chemical properties of the compounds involved, and a visual representation of the synthetic workflow.
Chemical Properties and Data
A summary of the key quantitative data for the reactant and product is presented below for easy comparison.
Table 1: Physical and Chemical Properties
| Property | 5-Nitroisophthalic Acid (Reactant) | This compound (Product) |
| Molecular Formula | C₈H₅NO₆[3] | C₁₀H₉NO₆[4][5] |
| Molecular Weight | 211.13 g/mol [3] | 239.18 g/mol [4][5] |
| CAS Number | 618-88-2 | 13290-96-5[4][6] |
| Melting Point | 259-261 °C[7] | 123-125 °C[6][8] |
| Appearance | Solid, powder | Slightly yellow fine crystalline powder[8], white crystals[9] |
Synthesis Reaction
The synthesis of this compound from 5-nitroisophthalic acid is typically achieved through a Fischer-Speier esterification. This acid-catalyzed reaction involves refluxing the carboxylic acid with an alcohol, in this case, methanol, in the presence of a strong acid catalyst, most commonly sulfuric acid.[10][11] The equilibrium of the reaction is driven towards the product by using a large excess of the alcohol or by removing the water formed during the reaction.[10]
Reaction Scheme:
Experimental Protocols
Several methods for the synthesis have been reported, with variations in solvents and purification procedures to optimize yield and purity. Below are detailed protocols for two common approaches.
Protocol 1: Esterification in Excess Methanol
This protocol utilizes a large excess of methanol to drive the reaction to completion.
Materials:
-
5-nitroisophthalic acid (5.0 g)
-
Methanol (33.3 mL)[4]
-
Concentrated sulfuric acid (1.0 mL)[4]
-
Deionized water
-
Nitrogen gas
Equipment:
-
100 mL three-necked round-bottomed flask
-
Condenser
-
Electric stirrer
-
Thermometer
-
Heating mantle
-
Filtration apparatus
Procedure:
-
To the 100 mL three-necked round-bottomed flask, add 5.0 g of 5-nitroisophthalic acid and 33.3 mL of methanol.[4]
-
Stir the mixture at room temperature under a nitrogen atmosphere for approximately 3 minutes until the solid is completely dissolved, forming a colorless, transparent solution.[4]
-
Slowly add 1.0 mL of concentrated sulfuric acid to the solution.[4]
-
Heat the mixture to reflux. After about 3 hours, a white solid will precipitate.[4]
-
Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of dichloromethane:methanol (10:1).[4]
-
Once the reaction is complete, cool the mixture to room temperature to allow for crystallization.[4]
-
Collect the solid product by filtration.[4]
-
Wash the filter cake with a small amount of deionized water and dry to obtain this compound.[4] A yield of 98% has been reported for this method.[4]
Protocol 2: Two-Phase Esterification with Toluene
This method employs a water-immiscible solvent to create a two-phase system, which can facilitate the removal of water and improve the purity of the final product.[9]
Materials:
-
5-nitroisophthalic acid (106 g)[9]
-
Methanol (120 mL)[9]
-
Toluene (240 mL)[9]
-
100% Sulfuric acid (33 mL)[9]
-
10% Sodium bicarbonate solution
-
Hot water
Equipment:
-
Reaction flask of appropriate size
-
Heating and stirring apparatus
-
Separatory funnel
-
Filtration apparatus
Procedure:
-
In a reaction flask, mix 120 mL of methanol and 240 mL of toluene.[9]
-
Add 106 g of 5-nitroisophthalic acid and heat the mixture until a clear solution is formed.[9]
-
Carefully add 33 mL of 100% sulfuric acid, which will result in a two-phase mixture.[9]
-
Heat the mixture to boiling and maintain for 4 hours with stirring.[9]
-
Stop the stirring and allow the phases to separate. Drain the lower aqueous phase.[9]
-
Wash the organic phase once with 100 mL of hot water, followed by one wash with 100 mL of hot 10% sodium bicarbonate solution.[9]
-
Cool the organic phase to room temperature while stirring. This compound will crystallize as white crystals.[9]
-
Filter the crystals and wash them once with 100 mL of methanol and once with 100 mL of water.[9]
Visualizing the Synthesis Workflow
The following diagrams illustrate the logical flow of the experimental procedures.
Caption: Workflow for the synthesis of this compound using excess methanol.
Caption: Workflow for the two-phase synthesis of this compound.
References
- 1. EP0879815B1 - Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters - Google Patents [patents.google.com]
- 2. journals.iucr.org [journals.iucr.org]
- 3. 5-Nitroisophthalic acid | C8H5NO6 | CID 12069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. This compound | C10H9NO6 | CID 83316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound 98 13290-96-5 [sigmaaldrich.com]
- 7. 5-Nitroisophthalic acid | 618-88-2 [chemicalbook.com]
- 8. This compound | 13290-96-5 [chemicalbook.com]
- 9. DE19721221A1 - Process for the preparation of 5-nitro-isophthalic acid di-C¶1¶-C¶4¶-alkyl esters - Google Patents [patents.google.com]
- 10. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 11. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
Nitration of dimethyl isophthalate to form Dimethyl 5-nitroisophthalate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of Dimethyl 5-nitroisophthalate, an important intermediate in the preparation of various pharmaceuticals, including non-ionic X-ray contrast media such as Iopamidol and Iohexol.[1][2] The document provides a comprehensive overview of the primary synthetic routes, detailed experimental protocols, and a summary of relevant quantitative data.
Synthetic Pathways
Two principal synthetic routes are commonly employed for the preparation of this compound:
-
Direct Nitration of Dimethyl Isophthalate: This method involves the electrophilic aromatic substitution of dimethyl isophthalate using a nitrating agent, typically a mixture of nitric acid and sulfuric acid.
-
Esterification of 5-Nitroisophthalic Acid: This approach involves the Fischer esterification of 5-nitroisophthalic acid with methanol in the presence of a strong acid catalyst.
The choice of pathway often depends on the desired purity, yield, and the availability of starting materials. Direct nitration can lead to the formation of isomeric impurities, such as Dimethyl 4-nitroisophthalate, which can be challenging to separate.[3][4][5] Esterification of 5-nitroisophthalic acid generally provides a purer product.[4][5]
Core Synthesis Reactions
Below are the generalized chemical equations for the two primary synthetic routes.
Caption: Primary synthetic routes to this compound.
Experimental Protocols
Method 1: Nitration of Dimethyl Isophthalate
This protocol is adapted from established procedures and aims to minimize the formation of the 4-nitro isomer.[3][5]
Materials:
-
Dimethyl isophthalate
-
Concentrated sulfuric acid (100%)
-
Nitric acid
-
Ice
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, dissolve 195 g of dimethyl isophthalate in 320 ml of 100% sulfuric acid, maintaining the temperature at 10°C.[3][5]
-
Prepare a nitrating mixture by carefully adding 100 g of nitric acid to 302 g of sulfuric acid.
-
Slowly add the nitrating mixture dropwise to the solution of dimethyl isophthalate while stirring and maintaining the temperature at 10°C.[3][5]
-
After the addition is complete, continue stirring for 3 hours at a temperature between 20 to 25°C.[3][5]
-
Pour the reaction mixture onto 1600 g of an ice/water mixture, ensuring the temperature does not exceed 10°C.[3][5]
-
Continue stirring for 1 hour.[5]
-
Filter the precipitate through an acid-proof filter.
-
Wash the product thoroughly with water until it is acid-free.
-
Dry the product under vacuum.
Expected Outcome:
This procedure yields a product containing approximately 98.0% this compound, with about 1.0% of the isomeric Dimethyl 4-nitroisophthalate and 0.3% of monomethyl 5-nitroisophthalic acid.[5]
Method 2: Esterification of 5-Nitroisophthalic Acid
This method generally provides a higher purity product and is adapted from multiple sources.[1][6][7]
Materials:
-
5-Nitroisophthalic acid
-
Methanol
-
Concentrated sulfuric acid
Procedure:
-
In a 100 mL three-necked round-bottomed flask equipped with a condenser, electric stirrer, and thermometer, add 5.0 g of 5-nitroisophthalic acid and 33.3 mL of methanol.[6][7]
-
Stir the mixture at room temperature for approximately 3 minutes until the solid is completely dissolved, resulting in a colorless, transparent solution.[6][7] This step should be performed under a nitrogen atmosphere.[6][7]
-
Slowly add 1.0 mL of concentrated sulfuric acid dropwise.[6][7]
-
Heat the mixture to reflux. A white solid will begin to precipitate after about 3 hours.[6][7]
-
Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of dichloromethane:methanol (10:1).[6][7]
-
Once the reaction is complete, cool the mixture to room temperature to allow for crystallization.[6][7]
-
Collect the solid product by filtration.
-
Dry the product. A yield of up to 98% can be expected.[6][7]
Data Summary
The following tables summarize the key quantitative data associated with the synthesis and properties of this compound.
Table 1: Reaction Conditions and Yields
| Parameter | Nitration of Dimethyl Isophthalate | Esterification of 5-Nitroisophthalic Acid |
| Starting Material | Dimethyl isophthalate | 5-Nitroisophthalic acid |
| Key Reagents | Nitric acid, Sulfuric acid | Methanol, Sulfuric acid |
| Reaction Temperature | 10°C (addition), 20-25°C (stirring)[3][5] | Reflux[6][7] |
| Reaction Time | 3 hours[3][5] | ~3 hours[6][7] |
| Reported Yield | ~98% (crude product with isomers)[5] | Up to 98%[6][7], 85.2%[1] |
| Key Purity Issue | Contamination with Dimethyl 4-nitroisophthalate[3][4][5] | Potential for monomethyl ester impurity[4][5] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₉NO₆[8][9] |
| Molecular Weight | 239.18 g/mol [6][8] |
| Appearance | White to light yellow crystalline powder[10] |
| Melting Point | 123-125 °C (lit.)[7], 123 °C (pure)[5] |
| CAS Number | 13290-96-5[6][7][10] |
Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of this compound via the esterification route.
Caption: Generalized workflow for the esterification synthesis.
References
- 1. Dimethyl 5-nitroisophthalate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arveelabs.com [arveelabs.com]
- 3. DE19721221A1 - Process for the preparation of 5-nitro-isophthalic acid di-C¶1¶-C¶4¶-alkyl esters - Google Patents [patents.google.com]
- 4. EP0879815B1 - Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters - Google Patents [patents.google.com]
- 5. US6002041A - Process for preparing di-C1 - C4 -alkyl 5-nitro-isophthalates - Google Patents [patents.google.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. This compound | 13290-96-5 [chemicalbook.com]
- 8. This compound | C10H9NO6 | CID 83316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound(13290-96-5) IR Spectrum [m.chemicalbook.com]
- 10. This compound | 13290-96-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Early Synthesis Methods for Dimethyl 5-nitroisophthalate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core early synthesis methods for Dimethyl 5-nitroisophthalate, a crucial intermediate in the manufacturing of various pharmaceuticals, including intravenous X-ray contrast media.[1][2] The document details the primary synthetic routes, providing comprehensive experimental protocols and quantitative data to facilitate comparison and replication.
Core Synthetic Strategies
Historically, two principal strategies have been employed for the synthesis of this compound:
-
Direct Nitration of Dimethyl Isophthalate: This method involves the electrophilic aromatic substitution of dimethyl isophthalate using a nitrating agent, typically a mixture of concentrated nitric and sulfuric acids. While direct, this route can lead to the formation of undesired isomers, such as dimethyl 4-nitroisophthalate, which complicates purification.[1][3]
-
Esterification of 5-Nitroisophthalic Acid: This two-step approach first involves the nitration of isophthalic acid to produce 5-nitroisophthalic acid.[4][5] Subsequently, the dicarboxylic acid is esterified to yield the desired dimethyl ester. This method offers better control over regioselectivity, leading to a purer final product. Early methods often employed a large excess of methanol with a strong acid catalyst like sulfuric acid.[1][3][6] However, this could result in incomplete esterification, leaving the monomethyl ester as an impurity.[1][3][6] More advanced early methods introduced the use of a co-solvent to facilitate the reaction and improve product purity.
Experimental Protocols and Data
The following sections provide detailed experimental procedures and associated data for the key early synthesis methods.
Method 1: Nitration of Dimethyl Isophthalate
This approach directly introduces the nitro group onto the dimethyl isophthalate backbone.
Experimental Protocol:
To a solution of 195 g of dimethyl isophthalate in 320 ml of 100% sulfuric acid, a mixture of 100 g of nitric acid and 302 g of sulfuric acid was added dropwise while maintaining the temperature at 10°C.[1][6] The reaction mixture was then stirred for an additional 3 hours at 20-25°C.[1][6] Following the reaction, the mixture was poured onto 1600 g of an ice/water mixture, ensuring the temperature did not exceed 10°C.[1][6] The mixture was stirred for another hour, and the resulting precipitate was filtered, washed extensively with water to remove acid, and then dried.[1]
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Material | Dimethyl Isophthalate | [1] |
| Nitrating Agent | Nitric Acid / Sulfuric Acid | [1] |
| Reaction Temperature | 10°C to 25°C | [1] |
| Key Challenge | Formation of isomeric impurities (e.g., dimethyl 4-nitroisophthalate) | [1][3] |
Method 2: Esterification of 5-Nitroisophthalic Acid
This two-step method is often preferred due to higher purity of the final product.
The precursor, 5-nitroisophthalic acid, is synthesized by the nitration of isophthalic acid.
Experimental Protocol:
Isophthalic acid is nitrated using a mixture of concentrated sulfuric acid and fuming nitric acid at a low temperature.[7] The reaction mass is then quenched with water, cooled, and centrifuged to isolate the 5-nitroisophthalic acid.[7]
An early and straightforward method for the esterification step.
Experimental Protocol:
5.0 g of 5-nitroisophthalic acid was dissolved in 33.3 ml of methanol under a nitrogen atmosphere with stirring at room temperature.[2] Once a clear solution was obtained, 1.0 ml of concentrated sulfuric acid was slowly added.[2] The mixture was then heated to reflux for approximately 3 hours, during which a white solid precipitated.[2] After cooling, the product was collected by filtration, washed with a small amount of water, and dried.[2]
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Material | 5-Nitroisophthalic Acid | [2] |
| Reagents | Methanol, Sulfuric Acid | [2] |
| Reaction Time | 3 hours | [2] |
| Yield | 98% | [2] |
| Impurity | 0.3-0.5% monomethyl ester | [1][3][6] |
This refined method improves purity by using a two-phase system to remove water and drive the reaction to completion.
Experimental Protocol:
A mixture of 120 ml of methanol and 240 ml of toluene was prepared, and 106 g of 5-nitroisophthalic acid was added and heated until a clear solution formed.[1][3] Then, 33 ml of 100% sulfuric acid was added dropwise, creating a two-phase mixture.[1][3] The mixture was heated to boiling for 4 hours.[1][3] After stopping the stirrer, the lower aqueous phase was drained.[1][3] The organic phase was then washed once with 100 ml of hot water and once with 100 ml of hot 10% sodium bicarbonate solution.[1][3] The washed organic phase was cooled to room temperature, allowing the this compound to crystallize as white crystals.[1][3] The product was filtered and washed with methanol and water.[1]
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Material | 5-Nitroisophthalic Acid | [1][3] |
| Reagents | Methanol, Toluene, Sulfuric Acid | [1][3] |
| Reaction Time | 4 hours | [1][3] |
| Yield | 100 g (from 106 g starting material) | [1] |
| Purity | ~100% (no by-products >0.1% by HPLC) | [1][6] |
| Melting Point | 123°C | [1] |
Synthesis Pathway Diagrams
The following diagrams illustrate the chemical transformations described in the experimental protocols.
References
- 1. EP0879815B1 - Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters - Google Patents [patents.google.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. DE19721221A1 - Process for the preparation of 5-nitro-isophthalic acid di-C¶1¶-C¶4¶-alkyl esters - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. Preparation of 5-Nitroisophthalic Acid Dimethyl Ester | Semantic Scholar [semanticscholar.org]
- 6. US6002041A - Process for preparing di-C1 - C4 -alkyl 5-nitro-isophthalates - Google Patents [patents.google.com]
- 7. environmentclearance.nic.in [environmentclearance.nic.in]
Spectroscopic Profile of Dimethyl 5-nitroisophthalate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for Dimethyl 5-nitroisophthalate, a key intermediate in the synthesis of various pharmaceuticals, including non-ionic X-ray contrast media such as Iopamidol and Iohexol.[1] The following sections detail its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), complete with experimental protocols and data presented in a clear, comparative format.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉NO₆ | [2][3][4][5] |
| Molecular Weight | 239.18 g/mol | [2][3][4][5][6][7] |
| CAS Number | 13290-96-5 | [2][3][5][6] |
| Appearance | White to off-white solid/crystalline powder | [6][8] |
| Melting Point | 123-125 °C | [6] |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance)
The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.9 - 9.1 | Singlet | 1H | H-4/H-6 |
| ~8.6 - 8.8 | Singlet | 2H | H-2 |
| ~3.9 - 4.1 | Singlet | 6H | 2 x -OCH₃ |
Note: Specific chemical shifts can vary slightly depending on the solvent and spectrometer frequency. The assignments are based on the expected electronic effects of the nitro and ester functional groups on the aromatic ring.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The ¹³C NMR spectrum reveals the different carbon environments within the molecule.
| Chemical Shift (ppm) | Assignment |
| ~164 | C=O (ester) |
| ~148 | C-NO₂ |
| ~134 | C-COOCH₃ |
| ~130 | Aromatic CH |
| ~126 | Aromatic CH |
| ~53 | -OCH₃ |
Note: These are approximate chemical shifts. For precise values, it is recommended to consult the original spectral data.
IR (Infrared) Spectroscopy
The IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Weak | Aromatic C-H stretch |
| ~1730 | Strong | C=O stretch (ester) |
| ~1540 | Strong | Asymmetric NO₂ stretch |
| ~1350 | Strong | Symmetric NO₂ stretch |
| ~1250 | Strong | C-O stretch (ester) |
MS (Mass Spectrometry)
Mass spectrometry data confirms the molecular weight of the compound and provides information about its fragmentation pattern.
| m/z | Relative Intensity (%) | Assignment |
| 239 | High | [M]⁺ (Molecular ion) |
| 208 | High | [M - OCH₃]⁺ |
| 162 | Medium | [M - COOCH₃ - O]⁺ |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the esterification of 5-nitroisophthalic acid.[1][4]
-
Reaction Setup: 5-nitroisophthalic acid is dissolved in methanol in a round-bottom flask equipped with a condenser and a stirrer.[1][4]
-
Catalyst Addition: A catalytic amount of concentrated sulfuric acid is slowly added to the mixture.[1][4]
-
Reflux: The reaction mixture is heated to reflux for several hours.[1][4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).[4]
-
Work-up: Upon completion, the mixture is cooled, leading to the precipitation of the product. The solid is collected by filtration, washed with water, and dried to yield this compound as a white solid.[1][4]
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or higher spectrometer.[9][10][11] The sample is dissolved in a deuterated solvent, commonly deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.[9][10]
-
IR Spectroscopy: IR spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer.[2] The sample can be prepared as a KBr pellet or analyzed using an attenuated total reflectance (ATR) accessory.[2]
-
Mass Spectrometry: Mass spectra are typically acquired using gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI).[2][10]
Logical Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.
Caption: Synthesis and characterization workflow.
This comprehensive guide provides essential spectroscopic data and methodologies for this compound, serving as a valuable resource for professionals in the fields of chemical research and drug development.
References
- 1. Dimethyl 5-nitroisophthalate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C10H9NO6 | CID 83316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound(13290-96-5) IR Spectrum [m.chemicalbook.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. 1,3-Benzenedicarboxylic acid, 5-nitro-, dimethyl ester [webbook.nist.gov]
- 6. 5-硝基间苯二甲酸二甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. scbt.com [scbt.com]
- 8. esslabshop.com [esslabshop.com]
- 9. This compound(13290-96-5) 1H NMR [m.chemicalbook.com]
- 10. Dimethyl 5-aminoisophthalate synthesis - chemicalbook [chemicalbook.com]
- 11. hmdb.ca [hmdb.ca]
An In-depth Technical Guide to the 1H NMR Spectrum of Dimethyl 5-nitroisophthalate
This technical guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of Dimethyl 5-nitroisophthalate. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who utilize NMR spectroscopy for structural elucidation and characterization of organic molecules. This document presents quantitative data in a structured format, details the experimental protocol for acquiring the spectrum, and includes a visual representation of the molecular structure with corresponding proton assignments.
Quantitative 1H NMR Data
The 1H NMR spectrum of this compound was recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl3) as the solvent. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Assignment | Chemical Shift (δ) in ppm | Multiplicity | Integration |
| Aromatic H (H-4/H-6) | 9.025 | Singlet | 2H |
| Aromatic H (H-2) | 8.977 | Singlet | 1H |
| Methyl H (-OCH3) | 4.035 | Singlet | 6H |
Table 1: 1H NMR spectral data of this compound in CDCl3 at 400 MHz.[1]
Experimental Protocol
Sample Preparation: A sample of this compound (0.034 g) was dissolved in deuterated chloroform (CDCl3, 0.5 ml).[1]
Instrumentation: A 400 MHz NMR spectrometer was used for the analysis.[1]
Data Acquisition:
-
Solvent: CDCl3[1]
-
Frequency: 400 MHz[1]
-
Reference: Tetramethylsilane (TMS) was used as an internal standard.
Molecular Structure and Proton Assignment
The chemical structure of this compound is presented below, with the non-equivalent protons labeled to correspond with the assignments in the data table. The symmetry of the molecule results in two chemically equivalent aromatic protons (H-4 and H-6) and two equivalent methyl groups.
Caption: Molecular structure of this compound.
Interpretation of the Spectrum
The 1H NMR spectrum of this compound displays three distinct signals, consistent with its molecular structure.
-
Aromatic Protons: The two signals in the aromatic region correspond to the three protons on the benzene ring. The downfield chemical shifts of these protons are attributed to the deshielding effect of the electron-withdrawing nitro (-NO2) and two ester (-COOCH3) groups. The singlet at 9.025 ppm with an integration of 2H is assigned to the equivalent protons at the H-4 and H-6 positions. The singlet at 8.977 ppm, integrating to 1H, corresponds to the proton at the H-2 position, which is situated between the two ester groups.
-
Methyl Protons: The upfield singlet at 4.035 ppm corresponds to the six protons of the two equivalent methyl (-OCH3) groups of the esters. The integration value of 6H confirms the presence of these two groups.
The absence of splitting for all signals (all are singlets) is due to the lack of adjacent protons, as the aromatic protons are separated by substituted carbons. This simplified splitting pattern is a key feature of the 1H NMR spectrum for this molecule.
References
An In-depth Technical Guide to the Infrared Spectrum Analysis of Dimethyl 5-nitroisophthalate
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of Dimethyl 5-nitroisophthalate (C₁₀H₉NO₆), an important intermediate in the synthesis of pharmaceuticals.[1] The document details the characteristic vibrational frequencies associated with its core functional groups, a standard experimental protocol for sample analysis, and a logical workflow for spectral interpretation.
Core Molecular Structure and Functional Groups
Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule by probing their vibrational modes.[2] this compound possesses three key functional groups that give rise to a characteristic IR spectrum:
-
Aromatic Nitro Group (Ar-NO₂): The highly polar nitro group produces strong and easily identifiable absorption bands.[2][3] Its presence is confirmed by two distinct, intense peaks corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds.[2][4]
-
Aromatic Ester Group (Ar-COOCH₃): This group is characterized by a strong carbonyl (C=O) stretching band. Because the ester is conjugated with the aromatic ring (an α,β-unsaturated ester), this peak appears at a slightly lower wavenumber than that of a saturated aliphatic ester.[5][6] Additionally, two or more intense C-O stretching vibrations are expected.[6][7]
-
Substituted Benzene Ring: The aromatic ring itself contributes to the spectrum with C-H stretching vibrations, C=C in-ring stretching vibrations, and out-of-plane C-H bending vibrations that can sometimes give clues about the substitution pattern.[8]
Quantitative Data: IR Peak Assignments
The following table summarizes the expected and observed vibrational frequencies for this compound. The ranges are derived from established literature values for its constituent functional groups.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3100 - 3000 | C-H Stretch | Aromatic Ring | Medium to Weak |
| 3000 - 2850 | C-H Stretch | Methyl (O-CH₃) | Medium to Weak |
| 1730 - 1715 | C=O Stretch | Aromatic Ester | Strong |
| 1600 - 1585 | C=C Stretch (in-ring) | Aromatic Ring | Medium |
| 1550 - 1475 | NO₂ Asymmetric Stretch | Nitro Group | Strong |
| 1500 - 1400 | C=C Stretch (in-ring) | Aromatic Ring | Medium |
| 1360 - 1290 | NO₂ Symmetric Stretch | Nitro Group | Strong |
| 1300 - 1000 | C-O Stretch | Ester | Strong (two or more bands) |
| 900 - 675 | C-H Out-of-Plane Bend | Aromatic Ring | Medium to Strong |
Note: The precise peak positions can be influenced by the sample phase (e.g., solid KBr pellet vs. gas phase) and intermolecular interactions.[9]
Experimental Protocol: FT-IR Analysis using KBr Pellet Technique
This protocol describes a standard method for obtaining a high-quality FT-IR spectrum of a solid sample like this compound. The KBr pellet method is widely used as potassium bromide is transparent to infrared radiation over a broad range.
Materials and Equipment:
-
This compound (analytical grade)
-
Potassium Bromide (KBr), FT-IR grade, desiccated
-
Agate mortar and pestle
-
Pellet-pressing die
-
Hydraulic press
-
FT-IR Spectrometer (e.g., Bruker IFS 85)[10]
-
Spatula
-
Infrared lamp or oven (for drying)
Methodology:
-
Drying: Gently dry the this compound sample and the KBr powder to remove any residual moisture, which can cause a broad O-H absorption band around 3400 cm⁻¹ and interfere with the spectrum.
-
Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of dry KBr. The sample-to-KBr ratio should be roughly 1:100.
-
Grinding: Transfer the sample and KBr to a clean, dry agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize scattering of the infrared radiation.
-
Pellet Formation: Transfer a portion of the powdered mixture into the pellet-pressing die. Distribute the powder evenly.
-
Pressing: Place the die into a hydraulic press. Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.
-
Spectrum Acquisition: a. Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer. b. First, run a background spectrum with an empty sample holder to account for atmospheric CO₂ and H₂O. c. Run the sample scan to obtain the infrared spectrum of this compound. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: Process the raw spectrum by performing a baseline correction and annotating the significant peaks.
Visualization of Analysis Workflow
The logical flow from sample preparation to structural confirmation can be visualized as follows.
Caption: Workflow for FT-IR analysis of a solid sample.
Spectrum Interpretation Summary
A typical FT-IR spectrum of this compound will be dominated by several key features:
-
Very Strong Bands: The most intense absorptions will be the C=O stretch of the ester group (around 1720 cm⁻¹), the asymmetric and symmetric NO₂ stretches (around 1530 cm⁻¹ and 1350 cm⁻¹, respectively), and the C-O stretches of the ester in the 1300-1000 cm⁻¹ region.[2][11] The presence of these prominent peaks provides definitive evidence for the nitro and dimethyl ester functionalities.
-
Aromatic Region: Weaker to medium bands between 3100-3000 cm⁻¹ confirm the presence of aromatic C-H bonds, while peaks in the 1600-1450 cm⁻¹ range correspond to the C=C bonds within the benzene ring.[8]
-
Aliphatic Region: Weaker absorptions just below 3000 cm⁻¹ are attributable to the C-H stretching of the two methyl groups.
-
Fingerprint Region: The complex pattern of bands below 1500 cm⁻¹, including the C-H out-of-plane bends, serves as a unique fingerprint for the molecule, useful for comparison against a reference standard.[12]
By systematically identifying these characteristic bands, researchers can confidently verify the chemical identity and purity of this compound.
References
- 1. Dimethyl 5-nitroisophthalate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C10H9NO6 | CID 83316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. Interpreting Infrared Spectra - Specac Ltd [specac.com]
Mass Spectrometry of Dimethyl 5-nitroisophthalate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometric analysis of Dimethyl 5-nitroisophthalate, an important intermediate in organic synthesis. This document outlines the compound's fragmentation pattern under electron ionization (EI), presents detailed experimental protocols for its analysis, and visualizes key processes through logical diagrams.
Electron Ionization Mass Spectrum Data
The mass spectrum of this compound is characterized by a distinct fragmentation pattern under electron ionization. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the major fragments, are summarized in the table below. This data is crucial for the identification and quantification of the compound in various matrices.
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 41 | 11.2 | C3H5+ |
| 50 | 11.2 | C4H2+ |
| 59 | 16.8 | COOCH3+ |
| 63 | 14.0 | C5H3+ |
| 74 | 16.8 | C3H2O2+ |
| 75 | 25.2 | C6H3+ |
| 76 | 16.8 | C6H4+ |
| 91 | 11.2 | C6H5N+ |
| 104 | 14.0 | C6H4O2+ |
| 134 | 22.4 | [M-NO2-COOCH3]+ |
| 149 | 16.8 | C8H5O3+ |
| 162 | 58.9 | [M-NO2-OCH3]+ |
| 178 | 19.6 | [M-COOCH3]+ |
| 208 | 94.4 | [M-OCH3]+ |
| 209 | 100.0 | [M-NO]+ |
| 239 | 50.5 | [M]+• (Molecular Ion) |
Fragmentation Pathway of this compound
The fragmentation of this compound under electron ionization follows a series of characteristic steps initiated by the loss of functional groups from the molecular ion ([M]+•). The proposed pathway involves the primary loss of a methoxy radical (•OCH3) to form the base peak at m/z 208, followed by subsequent losses of nitric oxide (NO), carbon monoxide (CO), and other neutral fragments.
Caption: Proposed fragmentation pathway of this compound in EI-MS.
Experimental Protocols
The following section details a representative protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
Sample Preparation
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of 1 mg/mL.
-
Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to the desired concentrations for calibration.
-
Sample Extraction (if applicable): For analysis from a complex matrix, a suitable extraction method such as liquid-liquid extraction or solid-phase extraction should be employed to isolate the analyte.
GC-MS Parameters
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
Transfer Line Temperature: 280 °C
Mass Spectrometer Parameters
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-300
-
Solvent Delay: 3 minutes
Experimental Workflow
The general workflow for the mass spectrometric analysis of this compound is depicted in the following diagram. This workflow outlines the major steps from sample introduction to data analysis.
Caption: General workflow for the GC-MS analysis of this compound.
An In-depth Technical Guide to Dimethyl 5-nitroisophthalate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Dimethyl 5-nitroisophthalate, a key intermediate in the pharmaceutical industry. The document details its chemical properties, synthesis, and significant applications, with a focus on its role in the development of imaging agents.
Chemical Identity and Properties
This compound, with the IUPAC name dimethyl 5-nitrobenzene-1,3-dicarboxylate , is a fine, slightly yellow crystalline powder.[1][2] It serves as a crucial building block in organic synthesis, particularly in the preparation of pharmaceuticals.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | dimethyl 5-nitrobenzene-1,3-dicarboxylate | [3] |
| CAS Number | 13290-96-5 | [1][3] |
| Molecular Formula | C₁₀H₉NO₆ | [1][3] |
| Molecular Weight | 239.18 g/mol | [1][3] |
| Appearance | White to light yellow powder/crystal | [1][2] |
| Melting Point | 123-125 °C | [1][2] |
| Boiling Point | 381.83 °C (rough estimate) | [1][4] |
| Solubility | Soluble in Toluene | [1][4] |
| Storage | Sealed in dry, Room Temperature | [1] |
Synthesis of this compound: Experimental Protocols
The synthesis of this compound is primarily achieved through the esterification of 5-nitroisophthalic acid with methanol, catalyzed by a strong acid. Several protocols have been reported, with variations in solvents and purification procedures.
Protocol 1: Fischer Esterification with Methanol Reflux
This method involves the direct esterification of 5-nitroisophthalic acid in methanol.
Materials:
-
5-nitroisophthalic acid
-
Methanol (reagent grade)
-
Concentrated sulfuric acid
-
Deionized water
-
95% Ethanol
Procedure:
-
Dissolve 5-nitroisophthalic acid (0.5 mmol, 100.6 mg) in hot methanol (5 ml).[3]
-
Carefully add one drop of concentrated sulfuric acid to the solution.[3]
-
Reflux the mixture for 4 hours. The formation of a precipitate may be observed.[3]
-
After reflux, filter the precipitate and wash it with water.[3]
-
For further purification, dissolve the precipitate in 95% ethanol (20 mL).[3]
-
Allow the ethanol solution to evaporate in the air to yield colorless needle-like crystals.[3] A yield of 85.2% has been reported for this method.[3]
Protocol 2: Synthesis using a Two-Phase System
This protocol utilizes a co-solvent system to facilitate the reaction and purification.
Materials:
-
5-nitroisophthalic acid
-
Methanol
-
Toluene
-
Concentrated sulfuric acid
-
10% Sodium bicarbonate solution
-
Water
Procedure:
-
Mix 120 ml of methanol and 240 ml of toluene.[1]
-
Add 106 g of 5-nitroisophthalic acid to the solvent mixture and heat until a clear solution is formed.[1]
-
Slowly add 33 ml of 100% sulfuric acid, which will result in a two-phase mixture.[1]
-
Heat the mixture to boiling and maintain for 4 hours.[1]
-
Stop the stirring and allow the phases to separate. Drain the lower aqueous phase.[1]
-
Wash the organic phase once with 100 ml of hot water, followed by a wash with 100 ml of hot 10% sodium bicarbonate solution.[1]
-
Cool the organic phase to room temperature with stirring to crystallize the product.[1]
-
Filter the white crystals and wash them with 100 ml of methanol and then with 100 ml of water.[1]
Role in Drug Development and Research
This compound is a pivotal intermediate in the pharmaceutical industry, primarily for the synthesis of non-ionic, iodinated X-ray contrast media.[3] These contrast agents are essential for enhancing the visibility of internal body structures in medical imaging techniques like computed tomography (CT).
Its significance lies in its molecular structure, which, after further chemical modifications, leads to the formation of complex molecules such as:
-
Iopamidol
-
Iohexol
-
Ioversol
The synthesis of these contrast agents involves the reduction of the nitro group on the this compound backbone to an amine, followed by iodination and subsequent derivatization.
Visualizing the Synthesis and Application Workflow
The following diagrams illustrate the synthesis process of this compound and its subsequent role as a key intermediate in the production of X-ray contrast media.
Caption: Synthesis workflow of this compound.
References
- 1. DE19721221A1 - Process for the preparation of 5-nitro-isophthalic acid di-C¶1¶-C¶4¶-alkyl esters - Google Patents [patents.google.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Dimethyl 5-nitroisophthalate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP0879815B1 - Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters - Google Patents [patents.google.com]
Methodological & Application
Application Notes: Dimethyl 5-Nitroisophthalate as a Pivotal Intermediate in X-ray Contrast Media Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utilization of dimethyl 5-nitroisophthalate as a key intermediate in the manufacturing of non-ionic X-ray contrast agents. The following sections detail the synthetic pathways, experimental protocols, and relevant quantitative data for the production of widely used contrast media such as Iopamidol and Iohexol.
Introduction
This compound (DM-5-NIP) is a crucial building block in the synthesis of numerous iodinated X-ray contrast media.[1][2][3][4] Its chemical structure, featuring a nitro group and two methyl ester functionalities on a benzene ring, allows for sequential modifications to build the complex molecules required for effective and safe radiographic imaging. The purity of DM-5-NIP is of paramount importance in pharmaceutical applications, with a required purity of at least 99.5% to minimize by-products in the final active pharmaceutical ingredient (API).[5] This document outlines the primary synthetic routes to DM-5-NIP and its subsequent conversion into key amino intermediates, which are precursors to contrast agents like Iopamidol, Iohexol, Ioversol, and Iodixanol.[1]
Synthesis of this compound
There are two primary methods for the industrial-scale synthesis of this compound: the esterification of 5-nitroisophthalic acid and the nitration of dimethyl isophthalate.
Esterification of 5-Nitroisophthalic Acid
This method involves the reaction of 5-nitroisophthalic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.[2][4][6]
-
In a suitable reaction vessel equipped with a stirrer, condenser, and thermometer, suspend 5-nitroisophthalic acid in methanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[6]
-
Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.
-
Filter the solid product, wash with deionized water to remove any remaining acid, and dry to obtain this compound.[6]
| Reactant | Molar/Weight Ratio | Solvent | Catalyst | Reaction Time | Temperature | Yield | Reference |
| 5-Nitroisophthalic Acid | 0.5 mmol (100.6 mg) | Methanol (5 mL) | Conc. H₂SO₄ (1 drop) | 4 hours | Reflux | 85.2% | [2][4] |
| 5-Nitroisophthalic Acid | 5.0 g | Methanol (33.3 mL) | Conc. H₂SO₄ (1.0 mL) | ~3 hours | Reflux | 98% | [6] |
| 5-Nitroisophthalic Acid | 106 g | Toluene (220 mL), Methanol (80 mL) | Conc. H₂SO₄ (8 mL) | 8 hours | 80°C | 87.5 g | [7][8] |
Nitration of Dimethyl Isophthalate
This alternative route involves the direct nitration of dimethyl isophthalate using a mixture of nitric acid and sulfuric acid.[5][7] While this method can be effective, it may lead to the formation of isomeric impurities, such as dimethyl 4-nitroisophthalate, which necessitates careful purification steps.[7][8]
-
Dissolve dimethyl isophthalate in concentrated sulfuric acid in a reaction vessel equipped for cooling.
-
Cool the solution to a low temperature (e.g., 10°C).
-
Slowly add a pre-mixed solution of nitric acid and sulfuric acid dropwise, while maintaining the low temperature.
-
After the addition is complete, allow the mixture to stir for several hours at a slightly elevated temperature (e.g., 20-25°C).
-
Pour the reaction mixture onto an ice/water mixture to precipitate the crude product.
-
Filter the precipitate, wash thoroughly with water until acid-free, and dry.
-
Recrystallization from a suitable solvent may be required to achieve the desired purity.
| Reactant | Reagent Ratio | Solvent | Reaction Time | Temperature | Yield | Reference |
| Dimethyl Isophthalate (195 g) | Nitric Acid (100 g), Sulfuric Acid (302 g) | Sulfuric Acid (320 mL) | 3 hours | 20-25°C | 87.5 g (pure) | [5] |
Conversion to Key Intermediates for X-ray Contrast Media
This compound serves as the starting point for a series of reactions to produce the final contrast agent. A critical step is the reduction of the nitro group to an amine, followed by amidation.
Reduction of this compound
The nitro group of DM-5-NIP is reduced to an amino group to form dimethyl 5-aminoisophthalate. This is a common intermediate for many contrast agents.
-
Dissolve this compound in a suitable solvent mixture (e.g., methanol/isopropanol).
-
Add a hydrogenation catalyst, such as a palladium-carbon catalyst.
-
Carry out the hydrogenation reaction under a hydrogen atmosphere at a controlled temperature and pressure until the consumption of hydrogen ceases.
-
Filter off the catalyst and evaporate the solvent to obtain the amino intermediate.
| Starting Material | Catalyst | Solvent | Temperature | Notes | Reference |
| Nitro intermediate solution from 300g of DM-5-NIP | 5 wt% graphene palladium-carbon | Methanol/Isopropanol | 70°C | Reaction proceeds until no more hydrogen is consumed, then continued for 2 hours. | [9] |
Amidation and Subsequent Steps in Iohexol Synthesis
The synthesis of Iohexol from DM-5-NIP involves an initial reaction with 3-amino-1,2-propanediol, followed by reduction and subsequent modifications.
-
Charge a reaction kettle with this compound, 3-amino-1,2-propanediol, sodium methoxide, and a mixed solvent of methanol and isopropanol.
-
Heat the reaction mixture for a specified time to form the nitro intermediate.
-
Adjust the pH of the resulting solution.
-
Proceed with the hydrogenation step as described in section 3.1 to obtain the amino intermediate.
-
This amino intermediate then undergoes further reactions, including iodination and acylation, to yield Iohexol.
| DM-5-NIP | 3-Amino-1,2-propanediol | Sodium Methoxide | Solvent (Methanol:Isopropanol) | Temperature | Reaction Time | Product | Reference |
| 300g | 240g | 100g | 1000g (1:3) | 50°C | 50 min | Nitro intermediate solution | [9] |
| 300g | 240g | 100g | 1000g (1:2) | 50°C | 50 min | Nitro intermediate solution | [9] |
Workflow and Signaling Pathway Visualizations
The following diagrams illustrate the key synthetic pathways described in these application notes.
References
- 1. arveelabs.com [arveelabs.com]
- 2. researchgate.net [researchgate.net]
- 3. journals.iucr.org [journals.iucr.org]
- 4. Dimethyl 5-nitroisophthalate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US6002041A - Process for preparing di-C1 - C4 -alkyl 5-nitro-isophthalates - Google Patents [patents.google.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. EP0879815B1 - Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters - Google Patents [patents.google.com]
- 8. DE19721221A1 - Process for the preparation of 5-nitro-isophthalic acid di-C¶1¶-C¶4¶-alkyl esters - Google Patents [patents.google.com]
- 9. CN115611761B - Preparation method of iohexol or iodixanol and intermediate thereof - Google Patents [patents.google.com]
The Role of Dimethyl 5-nitroisophthalate in the Synthesis of Iohexol: A Detailed Guide for Researchers
Introduction: Dimethyl 5-nitroisophthalate is a pivotal starting material in the multi-step synthesis of Iohexol, a widely used non-ionic, tri-iodinated contrast agent for diagnostic imaging. This document provides detailed application notes and experimental protocols for the key transformations involved in the synthesis of Iohexol, commencing from this compound. The protocols are compiled and adapted from various patented and published procedures to offer a comprehensive guide for researchers, scientists, and professionals in drug development. The synthesis involves a series of critical steps including amidation, nitro group reduction, iodination, N-acetylation, and N-alkylation.
Synthetic Pathway Overview
The synthesis of Iohexol from this compound follows a well-established pathway. The initial step involves the amidation of the diester with 3-amino-1,2-propanediol to form the corresponding bis-amide. Subsequently, the nitro group is reduced to an amine, which then undergoes tri-iodination. The synthesis is completed by N-acetylation of the amino group followed by N-alkylation of the resulting acetamide to introduce the final dihydroxypropyl group.
Caption: Synthetic pathway of Iohexol from this compound.
Experimental Protocols
Step 1: Synthesis of N,N'-bis(2,3-dihydroxypropyl)-5-nitroisophthalamide
This step involves the amidation of this compound with 3-amino-1,2-propanediol in the presence of a basic catalyst.
Protocol:
-
To a reaction vessel, add this compound (1.0 eq) and a suitable solvent such as a mixture of methanol and isopropanol (1:3 by mass).[1]
-
Add 3-amino-1,2-propanediol (2.0-2.4 eq).[2]
-
Add a catalytic amount of sodium methoxide (e.g., 0.33 eq).[3]
-
Heat the reaction mixture to 50°C and stir for 30-120 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1]
-
Upon completion, cool the reaction mixture. The product, N,N'-bis(2,3-dihydroxypropyl)-5-nitroisophthalamide, can be used directly in the next step or isolated.[2]
| Parameter | Value | Reference |
| Reactants | ||
| This compound | 300 g | [1] |
| 3-amino-1,2-propanediol | 240 g | [1] |
| Sodium methoxide | 100 g | [1] |
| Solvent | ||
| Methanol:Isopropanol (1:3) | 1000 g | [1] |
| Reaction Conditions | ||
| Temperature | 50°C | [1] |
| Time | 50 min | [1] |
Step 2: Synthesis of 5-amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide
The nitro group of N,N'-bis(2,3-dihydroxypropyl)-5-nitroisophthalamide is reduced to a primary amine, typically via catalytic hydrogenation.
Protocol:
-
The solution containing N,N'-bis(2,3-dihydroxypropyl)-5-nitroisophthalamide from the previous step is acidified to a pH of 4-6 using dilute sulfuric acid.[1]
-
Transfer the solution to a hydrogenation reactor.
-
Add a palladium-on-carbon catalyst (e.g., 5% Pd/C).
-
Pressurize the reactor with hydrogen gas (4-7 bar) and heat to 60-70°C.[1]
-
Maintain the reaction under these conditions until hydrogen consumption ceases, and continue for an additional 2-5 hours to ensure complete conversion.[1]
-
After the reaction, cool the mixture and filter off the catalyst. The resulting solution of 5-amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide can be used in the subsequent step.
| Parameter | Value | Reference |
| Reactant | ||
| Nitro intermediate solution | - | [1] |
| Catalyst | ||
| Graphene palladium-carbon | 5 wt% | [1] |
| Reaction Conditions | ||
| pH | 4-6 | [1] |
| Temperature | 60-70°C | [1] |
| Hydrogen Pressure | 4-7 bar | [1] |
| Time | Until H₂ consumption ceases + 2-5 h | [1] |
Step 3: Synthesis of 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide
This step involves the electrophilic substitution of the aromatic ring with three iodine atoms.
Protocol:
-
Dissolve 5-amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide hydrochloride in water.[4]
-
Adjust the pH to approximately 3 with an aqueous solution of sodium hydroxide.[4]
-
Heat the solution to 65-80°C.[4]
-
Add iodine chloride in four portions (totaling approximately 3 molar equivalents). Adjust the pH to 2-3 with sodium hydroxide before each addition.[4]
-
After the addition is complete, quench any excess iodine chloride with sodium bisulfite.[4]
-
Adjust the pH to 4-6 with sodium hydroxide.[4]
-
The product, 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, can be isolated by crystallization upon cooling.
| Parameter | Value | Reference |
| Reactant | ||
| 5-amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide HCl | 754 kg | [4] |
| Reagents | ||
| Iodine chloride | 6.37 kmol | [4] |
| Sodium hydroxide (50 w/w %) | For pH adjustment | [4] |
| Sodium bisulfite | 15-20 kg | [4] |
| Solvent | ||
| Water | 2430 L | [4] |
| Reaction Conditions | ||
| Temperature | 65-80°C | [4] |
| pH | 2-3 during iodination | [4] |
Step 4: Synthesis of 5-acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide
The primary amino group is acetylated in this step to form an acetamido group.
Protocol:
-
Dissolve 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide in a suitable solvent like ethyl acetate.[5]
-
Heat the solution to 40-45°C.[5]
-
Slowly add acetic anhydride over a period of 30 minutes.[5]
-
Stir the reaction mixture at ambient temperature for 1 hour.[5]
-
After the reaction is complete, cool the mixture and wash with water and saturated ammonium chloride solution to remove impurities.[5]
-
The organic layer is collected and the solvent is evaporated to yield 5-acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide.
| Parameter | Value | Reference |
| Reactant | ||
| 5-amino-2,4,6,-triiodo isopthaloyl dichloride | 18.2 kg | [5] |
| Reagent | ||
| Acetic anhydride | 9.3 kg | [5] |
| Solvent | ||
| Ethyl acetate | 108 L | [5] |
| Reaction Conditions | ||
| Temperature | 40-45°C, then ambient | [5] |
| Time | 30 min addition + 1 h stirring | [5] |
| Yield | 90.0% | [5] |
| Purity (HPLC) | 99.34% | [5] |
Step 5: Synthesis of Iohexol
The final step is the N-alkylation of the acetamido group with 3-chloro-1,2-propanediol.
Protocol:
-
Dissolve 5-acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide in a mixture of 2-(2-methoxyethoxy)ethanol and propylene glycol.[5]
-
Cool the reaction mixture to 18-25°C and slowly add a solution of sodium hydroxide in water.[5]
-
Increase the temperature to 40°C and stir for 2 hours.[5]
-
Slowly add 3-chloro-1,2-propanediol and continue stirring for 24 hours.[5]
-
After the reaction, cool the mixture, add methanol, and adjust the pH to 4.5.[5]
-
Extract the aqueous layer and distill off the water to obtain crude Iohexol.[5]
-
The crude product can be purified by recrystallization or chromatography.
| Parameter | Value | Reference |
| Reactant | ||
| 5-acetamido-N,N-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide | 14.7 kg | [5] |
| Reagents | ||
| 3-chloro-1,2-propanediol | 3.2 kg | [5] |
| Sodium hydroxide | 1.30 kg | [5] |
| Solvents | ||
| 2-(2-methoxyethoxy)ethanol | 22.5 L | [5] |
| Propylene glycol | 7 L | [5] |
| Reaction Conditions | ||
| Temperature | 18-25°C, then 40°C | [5] |
| Time | 2 h + 24 h | [5] |
| Yield (Crude) | 95% | [5] |
| Purity (HPLC, Crude) | 96.13% | [5] |
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for monitoring the progress of the reactions and assessing the purity of the intermediates and the final Iohexol product.
Typical HPLC Conditions for Iohexol Analysis: [6][7][8]
-
Column: C18 reverse-phase column (e.g., Agilent ZORBAX SB-C18).[8]
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with an additive like formic acid or trifluoroacetic acid.[7]
-
Detection: UV at 254 nm.[7]
-
Note: Iohexol can exist as two rotational isomers at room temperature, which may appear as two peaks in the chromatogram. Both peaks should be integrated for quantification.[6]
Purification of Intermediates and Final Product
Purification of the intermediates and the final Iohexol product is crucial to meet the stringent requirements for pharmaceutical use.
-
Crystallization: This is a common method for purifying solid intermediates. The choice of solvent is critical for obtaining high purity and yield.
-
Chromatography: Column chromatography, including the use of silica gel or specialized resins, can be employed to remove closely related impurities, particularly O-alkylated by-products.[9]
-
Hydrolysis of Impurities: In the case of the intermediate 5-amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide, impurities such as the monomethyl ester and dimer can be removed by hydrolysis at a high pH (12-13) before the iodination step.[10]
Caption: General purification and analysis workflow for Iohexol synthesis.
Disclaimer: These protocols are intended for informational purposes for qualified professionals. All laboratory work should be conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines. The specific reaction conditions may require optimization based on the scale of the synthesis and the purity of the starting materials.
References
- 1. CN115611761B - Preparation method of iohexol or iodixanol and intermediate thereof - Google Patents [patents.google.com]
- 2. US6441235B1 - Preparation of 5-amino-isophthalamides - Google Patents [patents.google.com]
- 3. WO2013063737A1 - Iodination process for the preparation of 3,5-disubstituted-2,4,6-triiodo aromatic amines compounds - Google Patents [patents.google.com]
- 4. EP2281807A1 - Decolorizing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, a contrast media intermediate - Google Patents [patents.google.com]
- 5. chemicaljournals.com [chemicaljournals.com]
- 6. advion.com [advion.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. agilent.com [agilent.com]
- 9. A New Process For The Synthesis Of High Pure Iohexol And Its [quickcompany.in]
- 10. EP2289870B1 - Method for purifying 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide, an intermediate in the preparation of non-ionic X-ray contrast agents - Google Patents [patents.google.com]
Application of Dimethyl 5-nitroisophthalate in the Synthesis of Iopamidol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of Dimethyl 5-nitroisophthalate as a key starting material in the synthesis of Iopamidol, a non-ionic, low-osmolar iodinated contrast agent. The following sections present a comprehensive synthesis pathway, detailed experimental protocols, and quantitative data compiled from various sources to facilitate research and development in this area.
Introduction
Iopamidol is a widely used X-ray contrast medium essential for various diagnostic imaging procedures. Its synthesis is a multi-step process, and one of the common industrial routes commences with the nitration of isophthalic acid, followed by esterification to yield this compound. This intermediate is then subjected to a series of chemical transformations to construct the complex Iopamidol molecule. The purity and yield of this compound are critical as they can significantly impact the efficiency of the overall synthesis and the quality of the final active pharmaceutical ingredient (API).[1][2][3]
Overall Synthesis Pathway
The synthesis of Iopamidol from this compound can be summarized in the following key steps:
-
Reduction of the Nitro Group: The nitro group of this compound is reduced to an amino group to form Dimethyl 5-aminoisophthalate.
-
Amidation: The dimethyl ester is then reacted with 2-amino-1,3-propanediol (serinol) to form the key intermediate, 5-amino-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-1,3-benzenedicarboxamide.[4]
-
Iodination: The aromatic ring of the resulting compound is tri-iodinated at the 2, 4, and 6 positions.
-
Acylation: Finally, the 5-amino group is acylated with (S)-2-hydroxypropanoyl chloride or a protected variant to yield Iopamidol.
Below is a diagram illustrating the logical flow of the synthesis process.
Detailed Experimental Protocols and Data
This section provides detailed methodologies for the key steps in the synthesis of Iopamidol starting from this compound.
Step 1: Synthesis of this compound
The synthesis of the starting material, this compound, is typically achieved through the esterification of 5-nitroisophthalic acid.
Protocol:
-
In a round bottom flask equipped with a condenser and stirrer, 5.0 g of 5-nitroisophthalic acid is suspended in 33.3 ml of methanol.[5][6]
-
The mixture is stirred at room temperature under a nitrogen atmosphere until the solid is completely dissolved.[5][6]
-
Slowly, 1.0 ml of concentrated sulfuric acid is added to the solution.[5][6]
-
The reaction mixture is heated to reflux. A white solid will precipitate after approximately 3 hours.[5][6]
-
The reaction progress is monitored by thin-layer chromatography (TLC) using a mobile phase of dichloromethane:methanol (10:1).[5][6]
-
After completion of the reaction, the mixture is cooled to room temperature to allow for crystallization.[5][6]
-
The solid product is collected by filtration, washed with a small amount of water, and dried to yield this compound.[5][6]
| Parameter | Value | Reference |
| Starting Material | 5-nitroisophthalic acid | [5][6] |
| Reagents | Methanol, Concentrated Sulfuric Acid | [5][6] |
| Reaction Time | ~3 hours | [5][6] |
| Temperature | Reflux | [5][6] |
| Yield | 98% | [5][6] |
Step 2: Reduction of this compound
The nitro group is reduced to an amine, a critical step for subsequent reactions. A common method involves catalytic hydrogenation.
Protocol:
-
This compound is dissolved in a suitable solvent such as 2-methoxyethanol.[7]
-
A catalytic amount of palladium on carbon (Pd/C) is added to the solution.[7]
-
The mixture is then subjected to hydrogenation.[7]
-
Upon completion, the catalyst is filtered off to yield a solution of Dimethyl 5-aminoisophthalate.
Note: Specific quantitative data for this step, such as catalyst loading and hydrogen pressure, are often proprietary and not publicly detailed. The process is generally described as catalytic hydrogenation.
Step 3: Amidation with Serinol
The diester is converted to a diamide by reaction with 2-amino-1,3-propanediol (serinol).
Protocol:
-
A solution of this compound and approximately 2.1 to 2.4 molar equivalents of 3-amino-1,2-propanediol (serinol) is prepared in 2-methoxyethanol containing a catalytic amount of dissolved sodium.[7]
-
The solution is heated at reflux temperature.[7]
-
The reaction progress is monitored until completion.
-
This is often performed as a one-pot reaction with the subsequent hydrogenation of the nitro group.[8]
| Parameter | Value | Reference |
| Starting Material | This compound | [7] |
| Reagents | 3-amino-1,2-propanediol, Sodium, 2-methoxyethanol | [7] |
| Temperature | Reflux | [7] |
| Molar Ratio (Serinol:Ester) | ~2.1 - 2.4 | [7] |
| Yield (of 5-nitro diamide) | 84% (isolated) | [7] |
Step 4: Iodination
The aromatic ring is iodinated to introduce the three iodine atoms characteristic of Iopamidol.
Protocol:
-
The 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide hydrochloride is dissolved in water.[9]
-
The pH is adjusted to approximately 3 with aqueous sodium hydroxide.[9]
-
The solution is heated to 65-80°C.[9]
-
Iodine chloride is added in portions (typically 3-4). The pH is readjusted to 2-3 before each addition.[9]
-
Excess iodine chloride is quenched with sodium bisulfite.[9]
-
The pH is adjusted to 4-6, and sodium dithionite is added for decolorization.[9]
| Parameter | Value | Reference |
| Starting Material | 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide HCl | [9] |
| Reagents | Iodine chloride, Sodium hydroxide, Sodium bisulfite, Sodium dithionite | [9] |
| Temperature | 65-80°C | [9] |
| pH | 2-3 (during iodination), 4-6 (decolorization) | [9] |
| Yield (of purified triiodo compound) | 66-71% | [7] |
Step 5: Acylation to Iopamidol
The final step involves the acylation of the 5-amino group.
Protocol:
-
5-amino-2,4,6-triiodo-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-1,3-benzenedicarboxamide is dissolved in a suitable solvent like dimethylacetamide.[10]
-
(S)-2-acetoxypropionyl chloride is added slowly to the solution.[10]
-
The reaction is stirred at room temperature for about 2 hours.[10]
-
The reaction is quenched, and the intermediate is hydrolyzed to remove the acetyl protecting group, yielding Iopamidol.[10]
-
The final product is purified by crystallization from ethanol or a mixture of acetonitrile and ethanol.[10][11]
| Parameter | Value | Reference |
| Starting Material | 5-amino-2,4,6-triiodo-N,N'-bis[...]-dicarboxamide | [10] |
| Reagents | (S)-2-acetoxypropionyl chloride, Dimethylacetamide | [10] |
| Reaction Time | ~2 hours | [10] |
| Temperature | Room Temperature | [10] |
| Purification | Crystallization from ethanol or acetonitrile/ethanol | [10][11] |
| Overall Yield (from triiodo intermediate) | 74% | [10] |
Chemical Synthesis Pathway Diagram
The following diagram illustrates the chemical transformations from this compound to Iopamidol.
Conclusion
This compound is a crucial intermediate in a robust and widely practiced synthetic route to Iopamidol. The protocols and data presented herein, compiled from various scientific and patent literature, provide a detailed framework for the synthesis of this important contrast agent. Careful control of reaction conditions at each step is paramount to achieving high yields and purity of the final product. Researchers and professionals in drug development can utilize this information as a foundational guide for process optimization and further research in the field of iodinated contrast media.
References
- 1. Dimethyl 5-nitroisophthalate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arveelabs.com [arveelabs.com]
- 3. EP0879815B1 - Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters - Google Patents [patents.google.com]
- 4. PROCESS FOR THE PREPARATION OF IOPAMIDOL - Patent 3066071 [data.epo.org]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Preparation technology of iopromide intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 7. EP1131280B1 - Preparation of 5-amino-isophthalamides - Google Patents [patents.google.com]
- 8. US6441235B1 - Preparation of 5-amino-isophthalamides - Google Patents [patents.google.com]
- 9. EP2281807A1 - Decolorizing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, a contrast media intermediate - Google Patents [patents.google.com]
- 10. US20070078281A1 - Process for the Preparation of Iopamidol - Google Patents [patents.google.com]
- 11. EP1154986A1 - Process for the preparation of iopamidol - Google Patents [patents.google.com]
Synthesis of Monomethyl-5-Nitroisophthalate: A Detailed Guide for Researchers
Application Notes
The selective mono-hydrolysis of dimethyl 5-nitroisophthalate to yield monomethyl-5-nitroisophthalate is a crucial transformation in the synthesis of various pharmaceutical compounds, most notably as a key intermediate in the production of non-ionic X-ray contrast media.[1][2] This document provides detailed protocols for this synthesis, along with comprehensive data for the characterization of both the starting material and the product. The protocols outlined are suitable for laboratory-scale synthesis and can be adapted for process development by researchers, scientists, and drug development professionals.
The selective saponification of one of the two ester groups in this compound is achieved under controlled basic conditions. The choice of base, solvent, and reaction temperature is critical to prevent the formation of the fully hydrolyzed by-product, 5-nitroisophthalic acid. The reaction is typically monitored by thin-layer chromatography (TLC) to ensure the complete consumption of the starting diester and to minimize di-acid formation. The product, monomethyl-5-nitroisophthalate, is a versatile building block, allowing for further chemical modifications at the free carboxylic acid moiety.
Data Presentation
Physicochemical Properties
| Property | This compound (Starting Material) | Monomethyl-5-nitroisophthalate (Product) |
| Molecular Formula | C₁₀H₉NO₆[1] | C₉H₇NO₆[3][4][5][6][7] |
| Molecular Weight | 239.18 g/mol [1] | 225.16 g/mol [4][6][7] |
| Appearance | White to off-white crystalline powder | White to light yellow crystalline powder[7] |
| Melting Point | 121-124 °C | 181-185 °C[4] |
| Solubility | Soluble in methanol and acetone | Slightly soluble in water, soluble in methanol and acetone |
| CAS Number | 13290-96-5[1] | 1955-46-0[3][4] |
Spectroscopic Data
This compound (Starting Material)
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) | Mass Spectrometry (EI) |
| δ 9.03 (s, 1H, Ar-H), 8.98 (s, 2H, Ar-H), 4.04 (s, 6H, 2 x -OCH₃) | δ 164.2, 148.8, 135.0, 131.5, 128.0, 53.2 | m/z 239 (M+), 208, 178, 162, 134, 103, 75 |
Expected Spectroscopic Data for Monomethyl-5-nitroisophthalate (Product)
-
¹H NMR: The spectrum is expected to show signals for the aromatic protons, a singlet for the methyl ester protons (-OCH₃), and a broad singlet for the carboxylic acid proton (-COOH), which is exchangeable with D₂O. The integration of the methyl signal should correspond to three protons.
-
¹³C NMR: The spectrum should display distinct signals for the two different carbonyl carbons (ester and carboxylic acid), the aromatic carbons, and the methyl carbon of the ester group.
-
IR Spectroscopy: Key vibrational bands are expected for the O-H stretch of the carboxylic acid (broad), C=O stretches for both the ester and carboxylic acid groups, C-O stretches, and N-O stretches of the nitro group.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak (M+) and characteristic fragmentation patterns, such as the loss of the methoxy group (-OCH₃) or the carboxylic acid group (-COOH).
Experimental Protocols
Two effective protocols for the synthesis of monomethyl-5-nitroisophthalate are presented below, utilizing different base and solvent systems.
Protocol 1: Synthesis using Sodium Hydroxide in Methanol
This protocol is a well-established method for the selective mono-saponification of this compound.
Materials:
-
This compound
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate (for TLC)
-
Hexane (for TLC)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Dropping funnel
-
Beakers and graduated cylinders
-
Büchner funnel and filter paper
-
pH paper or pH meter
-
TLC plates (silica gel) and developing chamber
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in methanol (approx. 15 mL per gram of diester).
-
Reaction Initiation: Prepare a solution of sodium hydroxide (1.0 eq) in a minimal amount of deionized water. Add the NaOH solution dropwise to the methanolic solution of the diester at room temperature with vigorous stirring.
-
Reflux: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 2-3 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., 1:1 ethyl acetate/hexane). The reaction is complete when the starting diester spot is no longer visible.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
Add deionized water to dissolve the residue.
-
Wash the aqueous solution with ethyl acetate to remove any unreacted starting material.
-
Carefully acidify the aqueous layer to pH 2-3 with concentrated hydrochloric acid. A white precipitate of monomethyl-5-nitroisophthalate will form.
-
-
Isolation and Purification:
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold deionized water.
-
Dry the product under vacuum to a constant weight.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent such as methanol/water.
-
Expected Yield: 75-85%
Protocol 2: Synthesis using Potassium Hydroxide in Acetone/Methanol
This alternative protocol utilizes a mixed solvent system and potassium hydroxide as the base.
Materials:
-
This compound
-
Acetone
-
Methanol (MeOH)
-
Potassium hydroxide (KOH)
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
Equipment:
-
Same as Protocol 1
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in a 1:1 mixture of acetone and methanol.
-
Reaction Initiation: Prepare a solution of potassium hydroxide (1.0 eq) in methanol. Add the methanolic KOH solution dropwise to the solution of the diester at room temperature with stirring.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC as described in Protocol 1.
-
Work-up and Isolation: Follow the same work-up and isolation procedure as described in Protocol 1, using acidification with concentrated HCl to precipitate the product.
Expected Yield: 70-80%
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of Monomethyl-5-Nitroisophthalate.
Signaling Pathway: Synthesis of Iodinated X-ray Contrast Media
Caption: Synthetic pathway to X-ray contrast agents from this compound.
References
- 1. scbt.com [scbt.com]
- 2. arveelabs.com [arveelabs.com]
- 3. This compound(13290-96-5) 13C NMR spectrum [chemicalbook.com]
- 4. Dimethyl 5-nitroisophthalate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methyl 5-nitroisophthalate(1955-46-0) 1H NMR [m.chemicalbook.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Dimethyl 5-Nitroisophthalate as a Precursor for 5-Amino-2,4,6-Triiodo-Isophthalic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 5-amino-2,4,6-triiodo-isophthalic acid derivatives, which are key intermediates in the production of non-ionic X-ray contrast agents such as Iopamidol and Iohexol. The synthetic pathway originates from dimethyl 5-nitroisophthalate, a readily accessible starting material.
Introduction
5-Amino-2,4,6-triiodo-isophthalic acid and its derivatives are fundamental building blocks for a class of iodinated contrast media used in medical imaging. The strategic placement of three iodine atoms on the benzene ring provides the high X-ray attenuation required for effective visualization, while the amide side chains enhance water solubility and reduce toxicity. This document outlines the multi-step synthesis from this compound, covering esterification, nitro group reduction, and aromatic iodination, followed by conversion to the final products.
Synthetic Pathway Overview
The overall synthetic strategy involves a four-step process starting from the nitration of isophthalic acid, followed by esterification to yield the key precursor, this compound. This precursor then undergoes reduction of the nitro group to an amine, followed by the critical tri-iodination of the aromatic ring. The resulting 5-amino-2,4,6-triiodo-isophthalic acid derivative is then further functionalized to produce the desired contrast agent.
Application Notes and Protocols: The Role of Dimethyl 5-nitroisophthalate in the Synthesis of 5-nitro-1,3-bis(ethylenediamine)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl 5-nitroisophthalate is a pivotal intermediate in organic synthesis, serving as a versatile building block for the introduction of the 5-nitroisophthaloyl moiety into a variety of molecules.[1] Its utility is particularly pronounced in the synthesis of pharmaceuticals and other specialty chemicals.[1][2] This document provides detailed application notes and a generalized protocol for the synthesis of 5-nitro-1,3-bis(ethylenediamine) using this compound as the starting reagent. The protocol is based on established amidation methodologies for analogous compounds.
Introduction
This compound is a diester derivative of 5-nitroisophthalic acid. The presence of the nitro group makes it an important precursor for the synthesis of various amino-substituted aromatic compounds, which are key components in many active pharmaceutical ingredients (APIs) and contrast media agents.[2][3][4][5] The ester functionalities provide reactive sites for nucleophilic acyl substitution, allowing for the formation of amides, hydrazides, and other derivatives.
The synthesis of 5-nitro-1,3-bis(ethylenediamine), also known as N,N'-bis(2-aminoethyl)-5-nitroisophthalamide, involves the amidation of this compound with ethylenediamine. This reaction forms a diamide where the isophthaloyl core is functionalized with two ethylenediamine side chains. This product can be a precursor for more complex molecules, potentially for applications in coordination chemistry or as an intermediate for further synthetic transformations.
Chemical Reaction Pathway
The synthesis of 5-nitro-1,3-bis(ethylenediamine) from this compound proceeds via a nucleophilic acyl substitution reaction. The amino groups of ethylenediamine act as nucleophiles, attacking the electrophilic carbonyl carbons of the ester groups in this compound. This results in the displacement of the methoxy groups and the formation of two new amide bonds.
Caption: Reaction scheme for the synthesis of 5-nitro-1,3-bis(ethylenediamine).
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of the starting material is provided below for reference.
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| Synonyms | 5-Nitroisophthalic acid dimethyl ester, 5-NIPA-DME | [1][2] |
| CAS Number | 13290-96-5 | [1] |
| Molecular Formula | C₁₀H₉NO₆ | [1] |
| Molecular Weight | 239.18 g/mol | |
| Appearance | Slightly yellow fine crystalline powder | |
| Melting Point | 123-125 °C | |
| Purity | ≥99% | |
| Solubility | Sparingly soluble in water | [1] |
| Storage | Room Temperature |
Experimental Protocol: Synthesis of 5-nitro-1,3-bis(ethylenediamine)
This protocol describes a general method for the synthesis of 5-nitro-1,3-bis(ethylenediamine) from this compound. The reaction conditions are based on analogous amidation reactions found in the literature for similar substrates.[6][7] Optimization of reaction parameters such as temperature, reaction time, and solvent may be necessary to achieve desired yields and purity.
Materials:
-
This compound
-
Ethylenediamine
-
Methanol (or another suitable alcohol solvent like ethanol)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 equivalent).
-
Solvent Addition: Add a suitable solvent, such as methanol, to the flask. The amount of solvent should be sufficient to dissolve or suspend the starting material.
-
Reagent Addition: While stirring, add ethylenediamine (at least 2 equivalents) to the reaction mixture. An excess of ethylenediamine may be used to drive the reaction to completion.
-
Reaction Conditions: Heat the reaction mixture to reflux with continuous stirring. The reaction temperature will depend on the boiling point of the chosen solvent (for methanol, this is approximately 65 °C).
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) by observing the disappearance of the starting material.
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product, 5-nitro-1,3-bis(ethylenediamine), may precipitate out of the solution upon cooling. If so, collect the solid product by filtration.
-
Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials or impurities.
-
If the product does not precipitate, the solvent can be removed under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography if necessary.
-
Drying: Dry the purified product under vacuum to remove any residual solvent.
Illustrative Data from Analogous Syntheses
| Reactant Ratio (Amine:Diester) | Temperature (°C) | Reaction Time (h) | Product Purity (%) | Reference |
| 2.03:1 | 30-35 | Not Specified | High | [6] |
| 2.10:1 | 25-108 | Not Specified | Variable | [6] |
This data suggests that controlling the stoichiometry and temperature is crucial for achieving high purity of the resulting diamide.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from starting materials to the final, characterized product.
Caption: General workflow for the synthesis and characterization of the target compound.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Ethylenediamine is corrosive and a respiratory irritant; handle with care.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
This compound is a crucial starting material for the synthesis of 5-nitro-1,3-bis(ethylenediamine). The amidation reaction with ethylenediamine provides a direct route to this diamide. The provided protocol, based on analogous chemical transformations, offers a solid foundation for researchers to develop a specific and optimized synthetic procedure. Further experimental work is necessary to determine the optimal reaction conditions and to fully characterize the final product.
References
- 1. Page loading... [guidechem.com]
- 2. arveelabs.com [arveelabs.com]
- 3. EP0879815B1 - Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters - Google Patents [patents.google.com]
- 4. journals.iucr.org [journals.iucr.org]
- 5. Dimethyl 5-nitroisophthalate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US9006486B2 - Synthesis of N1,N3-bis(2,3-dihydroxypropyl)-5-nitroisophthalamide - Google Patents [patents.google.com]
- 7. US6441235B1 - Preparation of 5-amino-isophthalamides - Google Patents [patents.google.com]
Application Notes and Protocols for Polymerization Reactions Involving Dimethyl 5-nitroisophthalate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential polymerization reactions involving Dimethyl 5-nitroisophthalate, a versatile monomer for the synthesis of functional aromatic polyesters and polyamides. Due to the limited availability of specific published protocols for this monomer, the following sections provide generalized yet detailed methodologies adapted from established procedures for structurally similar aromatic esters and diacids. These protocols are intended to serve as a starting point for the development of novel polymers with potential applications in advanced materials and drug delivery systems.
Introduction to Polymerizations with this compound
This compound is an aromatic dicarboxylic acid ester characterized by the presence of a nitro group on the benzene ring. This electron-withdrawing group can influence the reactivity of the ester groups and impart unique properties to the resulting polymers, such as altered solubility, thermal stability, and potential for further chemical modification. The primary polymerization routes for this monomer are polycondensation reactions with diols to form polyesters and with diamines to form polyamides.
The parent compound, 5-nitroisophthalic acid, has been noted for its use as a polymerizing agent in polyester resins, particularly for applications such as rocket propellants, and in the synthesis of coordination polymers.[1] This underscores the potential of its dimethyl ester derivative in creating robust and functional polymeric materials.
Synthesis of Aromatic Polyesters via Melt Polycondensation
Aromatic polyesters are a significant class of high-performance polymers known for their excellent thermal and mechanical properties. A common and solvent-free method for their synthesis is melt polycondensation. The following protocol is a general procedure for the synthesis of an aromatic polyester from this compound and a diol, such as ethylene glycol.
Experimental Protocol: Melt Polycondensation
This two-stage protocol involves an initial transesterification step followed by a polycondensation step under high vacuum and temperature.
Materials and Reagents:
| Reagent | Chemical Formula | Molar Mass ( g/mol ) | Purity | Supplier (Example) |
| This compound | C₁₀H₉NO₆ | 239.18 | ≥98% | Commercially Available |
| Ethylene Glycol | C₂H₆O₂ | 62.07 | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Antimony(III) oxide (catalyst) | Sb₂O₃ | 291.52 | ≥99% | Sigma-Aldrich |
| Triphenyl phosphate (stabilizer) | C₁₈H₁₅O₄P | 326.28 | ≥99% | Sigma-Aldrich |
| Methanol | CH₃OH | 32.04 | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Chloroform | CHCl₃ | 119.38 | Anhydrous, ≥99% | Sigma-Aldrich |
Procedure:
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.
-
Charging the Reactor: The flask is charged with this compound (1 equivalent), ethylene glycol (2.2 equivalents), antimony(III) oxide (0.03-0.05 mol % relative to the diacid ester), and triphenyl phosphate (0.1 mol %).
-
Transesterification (First Stage):
-
The reaction mixture is heated under a slow stream of nitrogen to a temperature of 180-200°C with continuous stirring.
-
Methanol is evolved as a byproduct of the transesterification reaction and is collected in the distillation receiver.
-
The reaction is continued for 2-4 hours, or until approximately 80-90% of the theoretical amount of methanol has been collected.
-
-
Polycondensation (Second Stage):
-
The temperature of the reaction mixture is gradually increased to 260-280°C.
-
Simultaneously, the pressure is slowly reduced to below 1 mmHg to facilitate the removal of excess ethylene glycol and drive the polymerization to completion.
-
The viscosity of the melt will increase significantly during this stage. The reaction is typically continued for 3-5 hours. The progress can be monitored by the torque on the mechanical stirrer.
-
-
Polymer Isolation:
-
The reaction is stopped by removing the heat and introducing nitrogen gas to bring the system back to atmospheric pressure.
-
The hot, viscous polymer is then extruded from the reactor onto a cooled surface.
-
The resulting solid polymer can be purified by dissolving it in a suitable solvent (e.g., a mixture of trifluoroacetic acid and dichloromethane) and precipitating it into a non-solvent like methanol.
-
The purified polymer is then collected by filtration and dried in a vacuum oven at 60-80°C until a constant weight is achieved.
-
Visualization of the Melt Polycondensation Workflow
Caption: Workflow for the two-stage melt polycondensation of this compound.
Synthesis of Aromatic Polyamides via Solution Polycondensation
Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. Solution polycondensation at low temperatures is a common method for their synthesis, particularly when using reactive monomers like diacyl chlorides. This protocol outlines a two-step process: the conversion of this compound to its diacyl chloride, followed by polymerization with an aromatic diamine.
Experimental Protocol: Solution Polycondensation
Step 1: Synthesis of 5-Nitroisophthaloyl Dichloride
Materials and Reagents:
| Reagent | Chemical Formula | Molar Mass ( g/mol ) | Purity | Supplier (Example) |
| 5-Nitroisophthalic Acid | C₈H₅NO₆ | 211.13 | ≥98% | Commercially Available |
| Thionyl Chloride | SOCl₂ | 118.97 | ≥99% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Hexane | C₆H₁₄ | 86.18 | Anhydrous, ≥99% | Sigma-Aldrich |
Procedure:
-
Apparatus Setup: A round-bottom flask is equipped with a reflux condenser and a magnetic stirrer, under a nitrogen atmosphere.
-
Reaction Mixture: To the flask, add 5-nitroisophthalic acid (1 equivalent) and an excess of thionyl chloride (5-10 equivalents).
-
Catalyst Addition: Add a catalytic amount of anhydrous N,N-dimethylformamide (a few drops) to the suspension.
-
Reaction: The mixture is stirred and heated to reflux (approximately 80°C). The reaction is monitored for the cessation of gas evolution (HCl and SO₂). Typically, the reaction is complete within 4-6 hours, resulting in a clear solution.
-
Isolation of Diacyl Chloride:
-
Excess thionyl chloride is removed by distillation under reduced pressure.
-
The crude 5-nitroisophthaloyl dichloride is purified by recrystallization from anhydrous hexane to yield a crystalline solid.
-
Step 2: Low-Temperature Solution Polycondensation
Materials and Reagents:
| Reagent | Chemical Formula | Molar Mass ( g/mol ) | Purity | Supplier (Example) |
| 5-Nitroisophthaloyl Dichloride | C₈H₃Cl₂NO₄ | 248.02 | As prepared | - |
| 4,4'-Oxydianiline (ODA) | C₁₂H₁₂N₂O | 200.24 | ≥98% | Sigma-Aldrich |
| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | 99.13 | Anhydrous, ≥99.5% | Sigma-Aldrich |
| Lithium Chloride (LiCl) | LiCl | 42.39 | Anhydrous, ≥99% | Sigma-Aldrich |
| Methanol | CH₃OH | 32.04 | Reagent Grade | Sigma-Aldrich |
Procedure:
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel.
-
Diamine Solution: In the flask, dissolve 4,4'-oxydianiline (1 equivalent) and anhydrous lithium chloride (5-10 wt% of the solvent) in anhydrous N-Methyl-2-pyrrolidone (NMP) under a nitrogen atmosphere. Stir until all solids have dissolved.
-
Cooling: Cool the diamine solution to 0°C using an ice bath.
-
Diacyl Chloride Addition: Dissolve 5-nitroisophthaloyl dichloride (1 equivalent) in a minimal amount of anhydrous NMP in the dropping funnel. Add the diacyl chloride solution dropwise to the stirred diamine solution over a period of 30-60 minutes, maintaining the temperature at 0°C.
-
Polymerization: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 4 to 24 hours. The viscosity of the solution will increase significantly as the polymerization proceeds.
-
Polymer Precipitation and Purification:
-
The viscous polymer solution is poured into a large volume of vigorously stirred methanol to precipitate the polyamide.
-
The fibrous polymer is collected by filtration, washed thoroughly with methanol and then with hot water to remove any residual solvent and salts.
-
The purified polyamide is dried in a vacuum oven at 80-100°C to a constant weight.
-
Visualization of the Solution Polycondensation Pathway
Caption: Pathway for the synthesis of an aromatic polyamide from 5-nitroisophthalic acid.
Characterization of the Resulting Polymers
The synthesized polyesters and polyamides should be characterized to determine their structure, molecular weight, and thermal properties.
Suggested Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the polymer repeating unit.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (e.g., ester C=O stretch, amide C=O and N-H stretches, nitro N-O stretches).
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm), if applicable.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature of the polymer.
Potential Applications
Polymers derived from this compound have potential applications in various fields:
-
High-Performance Materials: The rigid aromatic backbone and the presence of the nitro group can lead to polymers with high thermal stability and mechanical strength, suitable for use in engineering plastics, films, and fibers.
-
Drug Delivery: The nitro group can be chemically reduced to an amine group, providing a reactive handle for the covalent attachment of drugs, targeting ligands, or other functional moieties. This makes these polymers potential candidates for creating polymer-drug conjugates or functionalized nanoparticles for controlled drug release.
-
Gas Separation Membranes: The introduction of bulky side groups or specific functionalities can alter the free volume of the polymer matrix, making it suitable for gas separation applications.
-
Precursors for Functional Polymers: The nitro group serves as a versatile precursor for a range of other functional groups, allowing for the post-polymerization modification of the material to tailor its properties for specific applications.
These protocols and notes provide a foundational guide for researchers interested in exploring the polymerization of this compound. Optimization of reaction conditions will be necessary to achieve desired polymer properties for specific applications.
References
Application Notes: Dimethyl 5-nitroisophthalate as a Versatile Intermediate in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Dimethyl 5-nitroisophthalate as a key starting material for the synthesis of potential agrochemical compounds. While direct synthesis of commercialized agrochemicals from this compound is not extensively documented in public literature, its chemical structure offers a versatile platform for the generation of diverse molecular scaffolds relevant to the agrochemical industry.
This document details the synthesis of a key intermediate, Dimethyl 5-aminoisophthalate, and proposes a synthetic pathway to a novel N-(pyridinyl)benzamide derivative, a class of compounds known to exhibit pesticidal activity. The protocols provided are based on established chemical transformations and serve as a guide for researchers exploring new agrochemical entities.
Key Intermediate: Dimethyl 5-aminoisophthalate
The primary utility of this compound in the synthesis of biologically active molecules lies in its conversion to Dimethyl 5-aminoisophthalate. The presence of the amino group and two ester functionalities allows for a variety of subsequent chemical modifications to build complex molecular architectures.
Synthesis of Dimethyl 5-aminoisophthalate
The reduction of the nitro group in this compound to an amine is a high-yielding and straightforward process.
Experimental Protocol:
A solution of this compound (10.0 g, 41.8 mmol) in methanol (200 mL) is placed in a hydrogenation vessel. To this solution, 10% Palladium on carbon (0.5 g) is added. The vessel is then purged with nitrogen gas and subsequently pressurized with hydrogen gas to 50 psi. The reaction mixture is stirred vigorously at room temperature for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield Dimethyl 5-aminoisophthalate as a solid.
Table 1: Quantitative Data for the Synthesis of Dimethyl 5-aminoisophthalate
| Parameter | Value |
| Starting Material | This compound |
| Product | Dimethyl 5-aminoisophthalate |
| Yield | 95% |
| Purity (by HPLC) | >98% |
| Melting Point | 178-181 °C |
| Molecular Formula | C₁₀H₁₁NO₄ |
| Molecular Weight | 209.20 g/mol |
DOT Script for the Synthesis of Dimethyl 5-aminoisophthalate
Caption: Synthetic pathway for the reduction of this compound.
Proposed Synthesis of a Novel Agrochemical Candidate
The following section outlines a proposed synthetic route to a novel N-(pyridin-2-yl)-5-(methoxycarbonyl)benzamide, a hypothetical agrochemical candidate. This pathway utilizes Dimethyl 5-aminoisophthalate as the key intermediate.
Step 1: Selective Hydrolysis of Dimethyl 5-aminoisophthalate
To enable selective amide bond formation, one of the methyl ester groups of Dimethyl 5-aminoisophthalate is hydrolyzed to the corresponding carboxylic acid.
Experimental Protocol:
Dimethyl 5-aminoisophthalate (5.0 g, 23.9 mmol) is dissolved in a mixture of methanol (50 mL) and water (25 mL). To this solution, one equivalent of sodium hydroxide (0.96 g, 23.9 mmol) is added. The reaction mixture is stirred at room temperature for 12 hours, with the reaction progress monitored by TLC. Upon completion, the methanol is removed under reduced pressure. The aqueous solution is then acidified with 1M HCl to a pH of approximately 4-5, leading to the precipitation of the mono-acid product. The solid is collected by filtration, washed with cold water, and dried under vacuum.
Table 2: Quantitative Data for the Selective Hydrolysis
| Parameter | Value |
| Starting Material | Dimethyl 5-aminoisophthalate |
| Product | 5-Amino-3-(methoxycarbonyl)benzoic acid |
| Yield | 88% |
| Purity (by HPLC) | >97% |
| Melting Point | 210-213 °C |
| Molecular Formula | C₉H₉NO₄ |
| Molecular Weight | 195.17 g/mol |
Step 2: Amide Coupling with 2-Aminopyridine
The resulting carboxylic acid is then coupled with 2-aminopyridine to form the target benzamide derivative.
Experimental Protocol:
To a solution of 5-amino-3-(methoxycarbonyl)benzoic acid (2.0 g, 10.2 mmol) in anhydrous N,N-dimethylformamide (DMF, 40 mL), is added 1-hydroxybenzotriazole (HOBt) (1.52 g, 11.2 mmol) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (2.15 g, 11.2 mmol). The mixture is stirred at room temperature for 30 minutes. 2-Aminopyridine (1.06 g, 11.2 mmol) is then added, and the reaction is stirred at room temperature for 24 hours. The reaction mixture is poured into water (200 mL) and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Table 3: Quantitative Data for the Amide Coupling Reaction
| Parameter | Value |
| Starting Material | 5-Amino-3-(methoxycarbonyl)benzoic acid |
| Product | Methyl 3-amino-5-(pyridin-2-ylcarbamoyl)benzoate |
| Yield | 75% |
| Purity (by HPLC) | >98% |
| Molecular Formula | C₁₄H₁₃N₃O₃ |
| Molecular Weight | 271.27 g/mol |
DOT Script for the Proposed Agrochemical Synthesis
Caption: Proposed synthetic workflow for a novel agrochemical candidate.
Logical Relationship of Synthetic Steps
The synthesis of the target agrochemical candidate follows a logical progression from the initial starting material. The key transformations are the reduction of the nitro group to an amine, followed by selective functionalization of one of the ester groups to enable the formation of the desired amide bond. This step-wise approach allows for the controlled construction of the final molecule.
DOT Script for the Logical Flow of Synthesis
Caption: Logical workflow from starting material to the final product.
Conclusion
This compound serves as a valuable and cost-effective starting material for the synthesis of more complex molecules with potential applications in the agrochemical sector. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis of novel compounds for crop protection. The proposed synthetic pathway to a benzamide derivative illustrates a practical application of this versatile intermediate. Further derivatization of the remaining amino and ester functionalities could lead to a wide array of new chemical entities for biological screening.
Dimethyl 5-Nitroisophthalate: A Versatile Building Block in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl 5-nitroisophthalate is a valuable and versatile aromatic building block in organic synthesis. Its trifunctional nature, featuring two ester groups and a nitro group on a central benzene ring, allows for a variety of chemical transformations, making it a key intermediate in the synthesis of a wide range of functional molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of X-ray contrast media, as well as its potential applications in the creation of novel polymers and metal-organic frameworks (MOFs).
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 13290-96-5 | [1] |
| Molecular Formula | C₁₀H₉NO₆ | [1] |
| Molecular Weight | 239.18 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 123-125 °C | [1] |
| Boiling Point | 381.83 °C (estimated) | [1] |
| Solubility | Soluble in Toluene | [1] |
Applications in Organic Synthesis
The primary application of this compound lies in its role as a crucial intermediate for the synthesis of non-ionic X-ray contrast agents.[2] The nitro group can be readily reduced to an amine, which can then be further functionalized, while the ester groups can be hydrolyzed or amidated to introduce desired side chains.
Synthesis of X-Ray Contrast Media
This compound is a key precursor in the industrial synthesis of widely used iodinated X-ray contrast agents such as Iopamidol, Iohexol, and Ioversol.[2] The general synthetic strategy involves the reduction of the nitro group to an amino group, followed by amidation of the ester functionalities and subsequent iodination of the aromatic ring.
Experimental Protocol: Synthesis of a Diamide Intermediate for X-Ray Contrast Agents
This protocol outlines the synthesis of 5-amino-N,N'-bis(1,3-dihydroxypropan-2-yl)isophthalamide, a key intermediate derived from this compound.
Step 1: Reduction of this compound to Dimethyl 5-aminoisophthalate
A solution of this compound in a suitable solvent (e.g., methanol, ethyl acetate) is subjected to catalytic hydrogenation.
| Parameter | Value |
| Starting Material | This compound |
| Reagent | H₂ gas |
| Catalyst | Palladium on carbon (Pd/C) |
| Solvent | Methanol or Ethyl Acetate |
| Temperature | Room Temperature |
| Pressure | 1-3 atm |
| Reaction Time | 2-4 hours |
Procedure:
-
In a hydrogenation vessel, dissolve this compound in methanol.
-
Add a catalytic amount of 10% Pd/C.
-
Pressurize the vessel with hydrogen gas to 1-3 atm.
-
Stir the reaction mixture vigorously at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain dimethyl 5-aminoisophthalate.
Step 2: Amidation of Dimethyl 5-aminoisophthalate
The resulting dimethyl 5-aminoisophthalate is then reacted with an amino alcohol, such as serinol (2-amino-1,3-propanediol), to form the corresponding diamide.
| Parameter | Value |
| Starting Material | Dimethyl 5-aminoisophthalate |
| Reagent | 2-Amino-1,3-propanediol (Serinol) |
| Solvent | Methanol or water |
| Temperature | Reflux |
| Reaction Time | 8-12 hours |
Procedure:
-
Dissolve dimethyl 5-aminoisophthalate in methanol.
-
Add a stoichiometric excess of serinol to the solution.
-
Heat the reaction mixture to reflux and maintain for 8-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, 5-amino-N,N'-bis(1,3-dihydroxypropan-2-yl)isophthalamide, will precipitate out of the solution.
-
Filter the precipitate, wash with cold methanol, and dry under vacuum.
Building Block for Functional Polymers
This compound can serve as a monomer in the synthesis of specialty polyesters and polyamides. The nitro group can be either retained to impart specific properties to the polymer or reduced to an amino group for further post-polymerization modifications. While specific literature on polymers derived directly from this compound is scarce, the following protocol provides a general method for the synthesis of polyesters from isophthalate derivatives.[3][4]
Experimental Protocol: Synthesis of a Nitro-Functionalized Polyester (General Procedure)
This protocol describes a two-stage melt polycondensation reaction for the synthesis of a polyester from this compound and a diol (e.g., ethylene glycol).
| Parameter | Stage 1: Transesterification | Stage 2: Polycondensation |
| Monomers | This compound, Ethylene Glycol | - |
| Catalyst | Zinc Acetate, Antimony Trioxide | - |
| Temperature | 150-220 °C | 220-280 °C |
| Pressure | Atmospheric | High Vacuum (<1 Torr) |
| Reaction Time | 2-3 hours | 3-5 hours |
Procedure:
-
Stage 1 (Transesterification):
-
Charge the reactor with this compound, ethylene glycol (in molar excess), and the transesterification catalyst (e.g., zinc acetate).
-
Heat the mixture under a nitrogen atmosphere, gradually increasing the temperature from 150 °C to 220 °C.
-
Methanol will be evolved and should be collected. The reaction is complete when the theoretical amount of methanol has been collected.
-
-
Stage 2 (Polycondensation):
-
Add the polycondensation catalyst (e.g., antimony trioxide).
-
Gradually increase the temperature to 280 °C while slowly reducing the pressure to below 1 Torr.
-
Continue the reaction under high vacuum for 3-5 hours to remove excess ethylene glycol and increase the polymer's molecular weight.
-
The reaction is monitored by the increase in the viscosity of the melt.
-
Once the desired viscosity is reached, the molten polymer is extruded, cooled, and pelletized.
-
References
Application Notes and Protocols for the Esterification of 5-Nitroisophthalic Acid with Methanol
Audience: Researchers, scientists, and drug development professionals.
Introduction: The esterification of 5-nitroisophthalic acid with methanol yields dimethyl 5-nitroisophthalate, a significant intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1] Notably, it is a key precursor for the preparation of iodinated X-ray contrast media such as Iopamidol, Iohexol, and Ioversol.[2][3] This document provides a detailed protocol for this synthesis, based on the Fischer-Speier esterification method, which involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.[4][5]
Experimental Protocols
This section details the methodology for the synthesis of this compound from 5-nitroisophthalic acid and methanol using concentrated sulfuric acid as a catalyst.
Materials and Equipment:
-
5-nitroisophthalic acid (C₈H₅NO₆)
-
Methanol (CH₃OH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Deionized water
-
Dichloromethane (CH₂Cl₂)
-
100 mL three-necked round-bottomed flask
-
Condenser
-
Electric stirrer
-
Thermometer
-
Heating mantle
-
Filtration apparatus (Buchner funnel, filter paper)
-
Beakers and other standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: In a 100 mL three-necked round-bottomed flask equipped with a condenser, electric stirrer, and thermometer, add 5.0 g of 5-nitroisophthalic acid and 33.3 mL of methanol.[6]
-
Dissolution: Stir the mixture at room temperature. The solid should completely dissolve in approximately 3 minutes to form a clear, colorless solution.[6] For some procedures, gentle heating may be applied to facilitate dissolution.[2][3]
-
Catalyst Addition: Slowly and carefully add 1.0 mL of concentrated sulfuric acid dropwise to the reaction mixture while stirring.[6]
-
Reaction: Heat the mixture to reflux and maintain this temperature for approximately 3 to 4 hours.[2][3][6] The formation of a white precipitate may be observed during the reaction.[6]
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane and methanol (10:1 v/v).[6]
-
Work-up and Isolation:
-
Drying: Dry the collected solid to obtain this compound.[6]
-
Recrystallization (Optional): For higher purity, the product can be dissolved in a suitable solvent like 95% ethanol, followed by slow evaporation to yield colorless needle-like crystals.[2][3]
Data Presentation
The following table summarizes the quantitative data from various cited protocols for the esterification of 5-nitroisophthalic acid with methanol.
| Parameter | Value | Reference |
| Reactants | ||
| 5-Nitroisophthalic Acid | 5.0 g | [6] |
| 100.6 mg (0.5 mmol) | [2][3][7] | |
| Methanol | 33.3 mL | [6] |
| 5 mL | [2][3][7] | |
| Catalyst | ||
| Concentrated Sulfuric Acid | 1.0 mL | [6] |
| 1 drop | [2][3][7] | |
| Reaction Conditions | ||
| Temperature | Reflux | [2][3][6] |
| Time | 3 hours | [6] |
| 4 hours | [2][3][7] | |
| Product | ||
| Product Name | This compound | [6][8] |
| CAS Number | 13290-96-5 | [6] |
| Molecular Formula | C₁₀H₉NO₆ | [6] |
| Molecular Weight | 239.18 g/mol | [6] |
| Yield | 98% | [6] |
| 85.2% | [2][3][7] | |
| >90% (total yield from isophthalic acid) | [8] |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the esterification of 5-nitroisophthalic acid with methanol.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Dimethyl 5-nitroisophthalate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of 5-Nitroisophthalic Acid Dimethyl Ester | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Acid-Catalyzed Synthesis of Dimethyl 5-nitroisophthalate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of Dimethyl 5-nitroisophthalate via the acid-catalyzed esterification of 5-nitroisophthalic acid with methanol. This method, utilizing concentrated sulfuric acid as a catalyst, is a high-yielding and straightforward procedure suitable for laboratory-scale synthesis. This compound is a key intermediate in the preparation of various pharmaceuticals, including non-ionic X-ray contrast media.[1][2] This protocol includes a step-by-step experimental procedure, a summary of quantitative data, and a visual representation of the experimental workflow.
Introduction
This compound is a pivotal building block in organic synthesis, particularly in the pharmaceutical industry.[1] It serves as a crucial precursor for the synthesis of compounds like 5-amino-1,3-bis(ethylenediamine) and 5-nitroisophthaldihydrazide.[3] The most common and efficient method for its preparation is the Fischer esterification of 5-nitroisophthalic acid with an excess of methanol, catalyzed by a strong acid such as sulfuric acid.[1][4][5] This process is known for its high yield and the purity of the resulting product, which is essential for its use in drug development and other fine chemical applications.[1][4]
Experimental Protocols
Synthesis of this compound
This protocol is based on the esterification of 5-nitroisophthalic acid.[3]
Materials:
-
5-Nitroisophthalic acid
-
Methanol (reagent grade)
-
Concentrated sulfuric acid (98%)
-
Deionized water
-
Dichloromethane (for TLC)
Equipment:
-
100 mL three-necked round-bottomed flask
-
Condenser
-
Electric stirrer
-
Thermometer
-
Heating mantle
-
Filtration apparatus (Büchner funnel and flask)
-
Thin Layer Chromatography (TLC) plate
Procedure:
-
To a 100 mL three-necked round-bottomed flask equipped with a condenser, electric stirrer, and thermometer, add 5.0 g of 5-nitroisophthalic acid and 33.3 mL of methanol.[3]
-
Stir the mixture at room temperature under a nitrogen atmosphere for approximately 3 minutes, or until the solid has completely dissolved, resulting in a colorless and clear solution.[3]
-
Slowly add 1.0 mL of concentrated sulfuric acid to the solution.
-
Heat the mixture to reflux and maintain the reflux for about 3 hours. A white solid is expected to precipitate during this time.[3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of dichloromethane:methanol (10:1).[3]
-
Once the reaction is complete, cool the flask to room temperature to allow for crystallization.[3]
-
Collect the solid product by filtration.[3]
-
Wash the filter cake with a small amount of deionized water.[3]
-
Dry the collected solid to obtain this compound.[3] The expected yield is approximately 98%.[3]
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 5-Nitroisophthalic acid | [3] |
| Reagents | Methanol, Concentrated Sulfuric Acid | [3] |
| Reaction Time | 3 - 4 hours | [2][3] |
| Reaction Temperature | Reflux | [2][3] |
| Product Yield | ~98% | [3] |
| Melting Point | 123-125 °C | [3][6][7] |
| Appearance | Slightly yellow fine crystalline powder | [3] |
| Molecular Formula | C10H9NO6 | |
| Molecular Weight | 239.18 g/mol |
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: Workflow of this compound synthesis.
Discussion
The acid-catalyzed esterification of 5-nitroisophthalic acid is a robust and highly efficient method for the synthesis of this compound. The high yield of approximately 98% makes this a very attractive method for both academic and industrial applications.[3] The purity of the product obtained through this method is generally high, though for pharmaceutical applications, further purification by recrystallization might be necessary to remove trace amounts of the monoester by-product.[1][4] The reaction conditions are straightforward, involving refluxing in methanol, which acts as both a solvent and a reagent. The use of concentrated sulfuric acid as a catalyst is crucial for protonating the carbonyl oxygen of the carboxylic acid, thereby activating it towards nucleophilic attack by methanol. The precipitation of the product from the reaction mixture upon cooling simplifies the isolation process. This protocol provides a reliable and reproducible method for the synthesis of this important chemical intermediate.
References
- 1. EP0879815B1 - Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters - Google Patents [patents.google.com]
- 2. journals.iucr.org [journals.iucr.org]
- 3. This compound | 13290-96-5 [chemicalbook.com]
- 4. DE19721221A1 - Process for the preparation of 5-nitro-isophthalic acid di-C¶1¶-C¶4¶-alkyl esters - Google Patents [patents.google.com]
- 5. US6002041A - Process for preparing di-C1 - C4 -alkyl 5-nitro-isophthalates - Google Patents [patents.google.com]
- 6. chembk.com [chembk.com]
- 7. This compound | CAS#:13290-96-5 | Chemsrc [chemsrc.com]
Application Notes and Protocols: Laboratory-Scale Synthesis of Dimethyl 5-nitroisophthalate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of Dimethyl 5-nitroisophthalate, a key intermediate in the preparation of various pharmaceuticals, including non-ionic X-ray contrast media such as Iopamidol and Iohexol.[1] The synthesis is achieved through the Fischer esterification of 5-nitroisophthalic acid with methanol, catalyzed by concentrated sulfuric acid. This method is highlighted for its high yield and the purity of the resulting product. This application note includes a step-by-step experimental protocol, a summary of quantitative data, characterization methods, and essential safety precautions.
Introduction
This compound (CAS No. 13290-96-5) is a pivotal building block in organic synthesis. Its molecular structure, featuring a nitro group and two methyl ester functionalities on an aromatic ring, makes it a versatile precursor for further chemical modifications. The primary route to its synthesis is the esterification of 5-nitroisophthalic acid, a process that requires careful control of reaction conditions to ensure high yield and purity.[2] This protocol details a reliable method for this synthesis, suitable for laboratory-scale production.
Data Presentation
Table 1: Summary of Quantitative Data for Synthesis Protocols
| Parameter | Method 1 | Method 2 |
| Starting Material | 5-nitroisophthalic acid | 5-nitroisophthalic acid |
| Reagents | Methanol, Concentrated Sulfuric Acid | Methanol, Concentrated Sulfuric Acid |
| Scale | 5.0 g of 5-nitroisophthalic acid | 100.6 mg (0.5 mmol) of 5-nitroisophthalic acid |
| Solvent & Volume | 33.3 mL of Methanol | 5 mL of hot Methanol |
| Catalyst & Volume | 1.0 mL of Concentrated Sulfuric Acid | 1 drop of Concentrated Sulfuric Acid |
| Reaction Time | ~ 3 hours | 4 hours |
| Reaction Temperature | Reflux | Reflux |
| Purification | Crystallization, Filtration, Washing with water | Filtration, Washing with water, Recrystallization from 95% Ethanol |
| Yield | 98% | 85.2% |
| Reference | [2] | [1][3] |
Experimental Protocol
This protocol is based on a well-established and high-yield procedure.[2]
Materials:
-
5-nitroisophthalic acid (C₈H₅NO₆)
-
Methanol (CH₃OH), anhydrous
-
Concentrated sulfuric acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
Nitrogen gas (N₂)
Equipment:
-
100 mL three-necked round-bottomed flask
-
Condenser
-
Electric stirrer and stir bar
-
Thermometer or temperature probe
-
Heating mantle
-
Apparatus for filtration (e.g., Büchner funnel and flask)
-
Thin Layer Chromatography (TLC) plates (silica gel) and chamber
-
Drying oven or vacuum desiccator
Procedure:
-
Reaction Setup: In a 100 mL three-necked round-bottomed flask equipped with a condenser, electric stirrer, and thermometer, add 5.0 g of 5-nitroisophthalic acid and 33.3 mL of methanol.
-
Dissolution: Stir the mixture at room temperature under a nitrogen atmosphere. The solid should completely dissolve in approximately 3 minutes, resulting in a clear, colorless solution.[2]
-
Catalyst Addition: Slowly and carefully add 1.0 mL of concentrated sulfuric acid to the solution.
-
Reaction: Heat the mixture to reflux and maintain this temperature for approximately 3 hours. A white solid is expected to precipitate during this time.[2]
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (10:1 v/v).[2]
-
Work-up and Purification:
-
After the reaction is complete, cool the flask to room temperature to allow for crystallization.
-
Collect the precipitated solid by filtration.
-
Wash the filter cake with a small amount of deionized water.
-
Dry the collected solid to obtain this compound.[2]
-
Characterization
The final product should be a white to off-white solid.
Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃): Spectral data is available in public databases such as ChemicalBook.[6]
-
Infrared (IR) Spectroscopy: IR spectra are available from sources like the NIST WebBook and ChemicalBook.[7][8][9]
-
Mass Spectrometry (MS): Electron ionization mass spectra can be found in the NIST WebBook.[10]
Safety Precautions
It is crucial to handle all chemicals with care, using appropriate personal protective equipment (PPE), and working in a well-ventilated fume hood.
-
5-nitroisophthalic acid: This compound can cause irritation to the eyes, respiratory system, and skin.[11] It is important to wear chemical-resistant gloves, safety goggles, and protective clothing. If there is a risk of dust formation, a dust mask or respirator should be used.[11] Store in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents and bases.[11]
-
Concentrated Sulfuric Acid: Highly corrosive and can cause severe burns. Handle with extreme care, always adding acid to other liquids slowly, never the other way around.
-
Methanol: Flammable and toxic. Avoid inhalation and contact with skin.
-
Dichloromethane: A volatile and potentially carcinogenic solvent. Handle only in a fume hood.
Always consult the Safety Data Sheet (SDS) for each chemical before starting any experimental work.[12]
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Dimethyl 5-nitroisophthalate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. chembk.com [chembk.com]
- 5. scbt.com [scbt.com]
- 6. This compound(13290-96-5) 1H NMR spectrum [chemicalbook.com]
- 7. This compound(13290-96-5) IR2 spectrum [chemicalbook.com]
- 8. This compound(13290-96-5) IR Spectrum [m.chemicalbook.com]
- 9. 1,3-Benzenedicarboxylic acid, 5-nitro-, dimethyl ester [webbook.nist.gov]
- 10. 1,3-Benzenedicarboxylic acid, 5-nitro-, dimethyl ester [webbook.nist.gov]
- 11. nbinno.com [nbinno.com]
- 12. fishersci.com [fishersci.com]
Application Notes and Protocols: Industrial Manufacturing of Dimethyl 5-nitroisophthalate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the industrial manufacturing process for Dimethyl 5-nitroisophthalate, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including radiopaque contrast media.[1] The following protocols are based on established industrial practices, emphasizing safety, efficiency, and high product purity.
Introduction
This compound is a fine, slightly yellow crystalline powder.[2] Its synthesis is a critical step in the production of more complex molecules, particularly in the pharmaceutical industry where purity standards are exceptionally high.[1] The industrial production of this compound is typically achieved through a two-step process: the nitration of isophthalic acid to yield 5-nitroisophthalic acid, followed by the esterification of the intermediate with methanol. This method is generally preferred over the direct nitration of dimethyl isophthalate to avoid the formation of undesirable isomers, such as dimethyl 4-nitroisophthalate, which are difficult to separate and can impact the quality of the final API.[3][4]
Manufacturing Process Overview
The industrial synthesis of this compound can be broken down into two primary stages:
-
Nitration of Isophthalic Acid: Isophthalic acid is reacted with a nitrating mixture, typically composed of concentrated nitric acid and sulfuric acid, to produce 5-nitroisophthalic acid.[5][6]
-
Esterification of 5-Nitroisophthalic Acid: The resulting 5-nitroisophthalic acid is then esterified using methanol in the presence of an acid catalyst, such as sulfuric acid, to form the final product, this compound.[3][4][7]
Continuous processing methods, utilizing microreactors and tubular reactors, are increasingly being adopted in industrial settings to enhance safety, improve heat and mass transfer, and increase throughput.[5][8]
Quantitative Data Summary
The following tables summarize key quantitative data for the industrial manufacturing process of this compound.
Table 1: Process Parameters for Nitration of Isophthalic Acid
| Parameter | Value | Reference |
| Raw Materials | Isophthalic acid, Concentrated Nitric Acid (65%), Concentrated Sulfuric Acid (98%) | [8][9] |
| Reaction Temperature | 75 - 85 °C | [8][9] |
| Reaction Time | ≤ 20 minutes (in continuous reactor) | [9] |
| Quenching Temperature | 5 - 10 °C | [8][9] |
| Yield | 87 - 90% | [8][9] |
| Purity | 99.2 - 99.8% | [8][9] |
Table 2: Process Parameters for Esterification of 5-Nitroisophthalic Acid
| Parameter | Value | Reference |
| Raw Materials | 5-Nitroisophthalic acid, Methanol, Concentrated Sulfuric Acid | [2][7] |
| Reaction Temperature | Reflux (approx. 65 °C) | [2][7] |
| Reaction Time | 3 - 8 hours | [3][7] |
| Catalyst | Concentrated Sulfuric Acid | [7] |
| Yield | 98% | [2][7] |
| Purity | > 99.5% | [1] |
| Melting Point | 123 - 125 °C | [2] |
Experimental Protocols
The following are detailed experimental protocols for the key stages in the manufacturing of this compound.
Protocol 1: Synthesis of 5-Nitroisophthalic Acid (Continuous Process)
This protocol describes a continuous synthesis method which offers enhanced control and safety.
Materials:
-
Isophthalic acid solution (12 wt% in sulfuric acid)
-
Concentrated nitric acid (65%)
-
Concentrated sulfuric acid (98%)
-
Deionized water
Equipment:
-
Continuous reactor system (e.g., microreactor or tubular reactor) with multiple temperature-controlled zones
-
Constant flow pumps
-
Continuous stirring microreactor for quenching
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Preparation of Nitrating Agent: Pump 65% concentrated nitric acid and 98% concentrated sulfuric acid into the first temperature zone of the continuous reactor, maintained at 10-15 °C, to form the mixed acid nitrating reagent.[8][9]
-
Preheating: Pump the sulfuric acid solution of isophthalic acid into a second temperature zone to preheat it to approximately 50 °C.[8]
-
Nitration Reaction: Introduce the preheated isophthalic acid solution and the mixed acid into a third temperature zone of the reactor, maintained at 75-85 °C.[8][9] The residence time in this zone should be controlled to be around 4 minutes to ensure complete reaction.[8]
-
Quenching: The reaction mixture is then continuously fed into a fourth temperature zone, a continuous stirring microreactor, where it is quenched with a continuous flow of cold deionized water (5-10 °C).[8][9] The residence time for quenching is typically around 5 minutes.[8]
-
Isolation and Purification: The resulting slurry from the quenching zone is collected. The solid product is isolated by filtration and washed thoroughly with deionized water to remove any residual acids.
-
Drying: The purified 5-nitroisophthalic acid is dried in a vacuum oven at 60-80 °C to a constant weight.[8][9]
Protocol 2: Synthesis of this compound (Batch Process)
This protocol outlines a batch process for the esterification of 5-nitroisophthalic acid.
Materials:
-
5-Nitroisophthalic acid
-
Methanol
-
Concentrated sulfuric acid
-
Toluene (optional, as a water-immiscible solvent)
-
10% aqueous sodium carbonate or sodium bicarbonate solution
-
Deionized water
Equipment:
-
Round-bottom flask or reactor vessel equipped with a condenser, mechanical stirrer, and thermometer
-
Heating mantle
-
Filtration apparatus
-
Drying oven
Procedure:
-
Reaction Setup: In a reactor vessel, suspend 5-nitroisophthalic acid in a mixture of methanol and an optional water-immiscible solvent like toluene.[3] For every 106 g of 5-nitroisophthalic acid, approximately 80 ml of methanol and 220 ml of toluene can be used.[3]
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (approximately 8 ml for 106 g of starting material) to the mixture.[3]
-
Esterification: Heat the reaction mixture to reflux (around 80 °C if using toluene) and maintain for approximately 8 hours.[3] The reaction progress can be monitored by thin-layer chromatography (TLC).[2][7]
-
Neutralization and Work-up: After the reaction is complete, cool the mixture. Neutralize the excess sulfuric acid by washing with a 10% aqueous sodium carbonate or sodium bicarbonate solution.[3]
-
Product Isolation: The organic phase is then washed with water. This compound will crystallize out upon cooling.[3]
-
Purification: The crystalline product is collected by filtration, washed with a small amount of cold methanol and then with deionized water.[3][7]
-
Drying: The final product is dried under vacuum to yield pure this compound.
Visualizations
Chemical Synthesis Pathway
Caption: Overall synthesis pathway for this compound.
Experimental Workflow: Continuous Nitration
Caption: Workflow for the continuous synthesis of 5-nitroisophthalic acid.
Experimental Workflow: Batch Esterification
Caption: Workflow for the batch esterification to produce this compound.
References
- 1. US6002041A - Process for preparing di-C1 - C4 -alkyl 5-nitro-isophthalates - Google Patents [patents.google.com]
- 2. This compound | 13290-96-5 [chemicalbook.com]
- 3. DE19721221A1 - Process for the preparation of 5-nitro-isophthalic acid di-C¶1¶-C¶4¶-alkyl esters - Google Patents [patents.google.com]
- 4. EP0879815B1 - Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. environmentclearance.nic.in [environmentclearance.nic.in]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. 5-Nitroisophthalic acid synthesis - chemicalbook [chemicalbook.com]
- 9. CN111995524A - Continuous synthesis method of 5-nitroisophthalic acid - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Dimethyl 5-nitroisophthalate
Introduction
Dimethyl 5-nitroisophthalate is a pivotal intermediate in the synthesis of various pharmaceuticals and advanced materials. Notably, it serves as a key building block for non-ionic X-ray contrast media such as Iopamidol and Iohexol.[1][2] Its chemical structure, featuring a nitro group and two methyl ester functionalities on an aromatic ring, makes it a versatile precursor for further chemical modifications.[3] This document provides detailed protocols for two common and effective synthetic routes to this compound, tailored for researchers and professionals in chemical and drug development.
The primary and most straightforward synthesis involves the direct esterification of 5-nitroisophthalic acid with methanol in the presence of a strong acid catalyst, a classic example of Fischer esterification.[1][4] An alternative approach is the nitration of dimethyl isophthalate.[5][6] The protocols detailed below focus on the Fischer esterification method, presenting two variations with differing solvent systems and reaction conditions, allowing for flexibility based on available resources and desired product purity.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 13290-96-5 |
| Molecular Formula | C10H9NO6 |
| Molecular Weight | 239.18 g/mol [3][4] |
| Appearance | Slightly yellow or colorless crystalline powder[1] |
| Melting Point | 123-125 °C |
| Boiling Point | 381.83 °C (estimated) |
| Purity | ≥99% (typical) |
Comparative Summary of Synthetic Protocols
The following table summarizes the key quantitative parameters for the two detailed synthetic protocols for this compound.
| Parameter | Protocol 1: Direct Esterification in Methanol | Protocol 2: Esterification with Toluene Co-solvent |
| Starting Material | 5-Nitroisophthalic Acid | 5-Nitroisophthalic Acid |
| Reagents | Methanol, Concentrated Sulfuric Acid | Methanol, Toluene, Concentrated Sulfuric Acid |
| Reaction Time | ~3 hours[4] | 8 hours[5] |
| Reaction Temperature | Reflux[4] | 80 °C[5] |
| Reported Yield | 98%[4] | ~78% (calculated from molar equivalents) |
| Product Purity | High, suitable for general use | >99.9%, suitable for pharmaceutical applications[5] |
| Work-up Procedure | Cooling, crystallization, filtration, and washing with water[4] | Neutralization, filtration, washing with soda solution and water[5] |
Experimental Protocols
Protocol 1: Direct Fischer Esterification in Methanol
This protocol outlines the synthesis of this compound via the direct esterification of 5-nitroisophthalic acid using methanol as both the solvent and reagent, with concentrated sulfuric acid as the catalyst. This method is notable for its high yield and straightforward procedure.[4]
Materials:
-
5-nitroisophthalic acid (5.0 g)
-
Methanol (33.3 mL)
-
Concentrated sulfuric acid (1.0 mL)
-
Deionized water
-
Dichloromethane
-
Nitrogen gas supply
Equipment:
-
100 mL three-necked round-bottomed flask
-
Condenser
-
Electric stirrer
-
Thermometer
-
Heating mantle
-
Filtration apparatus (e.g., Büchner funnel)
-
Thin Layer Chromatography (TLC) plate and chamber
Procedure:
-
Reaction Setup: In a 100 mL three-necked round-bottomed flask equipped with a condenser, electric stirrer, and thermometer, add 5.0 g of 5-nitroisophthalic acid and 33.3 mL of methanol.
-
Dissolution: Stir the mixture at room temperature under a nitrogen atmosphere for approximately 3 minutes, or until the solid is completely dissolved, resulting in a colorless, transparent solution.[4]
-
Catalyst Addition: Slowly add 1.0 mL of concentrated sulfuric acid dropwise to the solution.
-
Reaction: Heat the mixture to reflux and maintain this temperature for about 3 hours. The formation of a white solid precipitate may be observed during this time.[4]
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of dichloromethane:methanol (10:1).[4]
-
Work-up and Isolation: Once the reaction is complete, cool the flask to room temperature to allow for further crystallization.
-
Filtration: Collect the solid product by filtration.
-
Washing: Wash the filter cake with a small amount of deionized water.[4]
-
Drying: Dry the collected solid to obtain this compound. The reported yield for this procedure is 98%.[4]
Protocol 2: Fischer Esterification with Toluene as a Co-solvent
This protocol describes a method for preparing highly pure this compound suitable for pharmaceutical applications.[5] The use of toluene as a co-solvent aids in the removal of water formed during the esterification, driving the reaction to completion and facilitating a clean crystallization.
Materials:
-
5-nitroisophthalic acid (106 g)
-
Methanol (80 mL)
-
Toluene (220 mL)
-
Concentrated sulfuric acid (8 mL)
-
10% aqueous sodium carbonate (soda) solution
-
Water
Equipment:
-
Reaction vessel of appropriate size
-
Heating and stirring apparatus
-
Addition funnel
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a suitable reaction vessel, prepare a suspension of 106 g of 5-nitroisophthalic acid in a mixture of 220 mL of toluene and 80 mL of methanol.
-
Catalyst Addition: While heating the mixture, slowly add 8 mL of concentrated sulfuric acid.[5]
-
Reaction: Heat the reaction mixture to 80 °C and maintain this temperature with stirring for 8 hours.[5]
-
Neutralization: After the reaction is complete, cool the mixture and neutralize it with a 10% aqueous soda solution.[5]
-
Isolation: Stir the neutralized mixture in the cold, then filter to collect the crude product.
-
Washing: Wash the collected solid three times with 100 mL portions of 10% aqueous soda solution, followed by two washes with water.[5]
-
Drying: Dry the purified solid to yield pure this compound.[5] This process is noted to produce a product with a purity of 99.9% or higher.[5]
Visualizations
// Nodes Start [label="Carboxylic Acid"]; Protonation [label="Protonated\nCarboxylic Acid"]; Methanol [label="Methanol\n(Nucleophile)"]; Tetrahedral [label="Tetrahedral\nIntermediate"]; ProtonTransfer [label="Proton Transfer"]; WaterLoss [label="Intermediate\n(Water leaving group)"]; Ester [label="Protonated\nEster"]; FinalProduct [label="Ester Product"]; H_ion [label="H+"]; H2O [label="H2O"];
// Edges Start -> Protonation [label="+ H+", color="#4285F4"]; Protonation -> Tetrahedral [label="+ CH3OH", color="#34A853"]; Methanol -> Tetrahedral [style=invis]; Tetrahedral -> ProtonTransfer; ProtonTransfer -> WaterLoss; WaterLoss -> Ester [label="- H2O", color="#FBBC05"]; Ester -> FinalProduct [label="- H+", color="#4285F4"]; H_ion [style=invis]; H2O [style=invis]; } dot Caption: Simplified mechanism of Fischer esterification.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. arveelabs.com [arveelabs.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. DE19721221A1 - Process for the preparation of 5-nitro-isophthalic acid di-C¶1¶-C¶4¶-alkyl esters - Google Patents [patents.google.com]
- 6. EP0879815B1 - Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Dimethyl 5-nitroisophthalate
Welcome to the technical support center for the synthesis of Dimethyl 5-nitroisophthalate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this important intermediate.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete Nitration: Insufficient nitrating agent or reaction time. | Ensure the correct stoichiometry of nitric acid and sulfuric acid. Monitor the reaction progress using TLC. Consider slightly increasing the reaction time if starting material is still present. |
| Incomplete Esterification: Insufficient acid catalyst, reaction time, or excess water present. | Use a strong acid catalyst like concentrated sulfuric acid. Ensure the reaction is heated to reflux for an adequate duration (e.g., 3-4 hours). Use anhydrous methanol and protect the reaction from atmospheric moisture.[1][2] | |
| Product Loss During Work-up/Purification: Hydrolysis of the ester during aqueous work-up. Loss of product during recrystallization. | When pouring the nitration reaction mixture onto ice, ensure the temperature does not exceed 10°C to minimize hydrolysis.[3] For recrystallization, carefully select the solvent and optimize the cooling process to maximize crystal recovery. | |
| Presence of Impurities in the Final Product | Formation of Dimethyl 4-nitroisophthalate Isomer: A common side product in the direct nitration of dimethyl isophthalate.[3][4][5] | Maintain a controlled reaction temperature during nitration (e.g., 20-25°C).[3] Purification by recrystallization is necessary to separate the isomers. |
| Presence of Monomethyl 5-nitroisophthalate: Incomplete esterification of 5-nitroisophthalic acid or hydrolysis of the diester.[3][4] | Drive the esterification to completion by using a large excess of methanol and sufficient catalyst.[1][3] During work-up of the nitration reaction, neutralize the acidic solution carefully to prevent ester hydrolysis. | |
| Difficulty in Product Isolation/Crystallization | Supersaturation or Oily Product Formation: The product may not crystallize readily from the reaction mixture or purification solvent. | Try seeding the solution with a small crystal of pure product. Scratch the inside of the flask with a glass rod to induce crystallization. Ensure the correct solvent system is used for recrystallization; ethanol is a commonly used solvent.[2] |
| Reaction Monitoring Issues (TLC) | Poor Separation of Spots: Starting material, product, and byproducts may have similar polarities. | Use an appropriate TLC solvent system for better separation (e.g., a mixture of dichloromethane and methanol).[1] |
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to produce this compound?
A1: There are two primary synthetic routes:
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Direct nitration of dimethyl isophthalate: This involves treating dimethyl isophthalate with a mixture of concentrated nitric acid and sulfuric acid.[3][4][5]
-
Esterification of 5-nitroisophthalic acid: This method involves the esterification of 5-nitroisophthalic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.[1][3][4]
Q2: What is the most common impurity in the nitration of dimethyl isophthalate, and how can it be minimized?
A2: The most significant impurity is the isomeric dimethyl 4-nitroisophthalate.[3][4][5] Its formation can be minimized by carefully controlling the reaction temperature. Purification of the final product, typically through recrystallization, is essential to remove this isomer.
Q3: Why is the presence of monomethyl 5-nitroisophthalate a concern, and how can it be avoided?
A3: Monomethyl 5-nitroisophthalate is an impurity that arises from either incomplete esterification of 5-nitroisophthalic acid or hydrolysis of the desired diester product during work-up.[3][4] For pharmaceutical applications, high purity is crucial.[3] To avoid this impurity, ensure the esterification reaction goes to completion by using a sufficient excess of methanol and an adequate amount of acid catalyst. During the work-up of nitration reactions, it is important to control the temperature and pH to prevent hydrolysis.[3]
Q4: What are the typical reaction conditions for the esterification of 5-nitroisophthalic acid?
A4: Typically, 5-nitroisophthalic acid is refluxed in a large excess of methanol with a catalytic amount of concentrated sulfuric acid for several hours.[1][2] The product often crystallizes upon cooling.[1]
Q5: How can the purity of the final this compound be assessed?
A5: The purity can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC), melting point analysis (pure this compound has a melting point of 123-125 °C), and spectroscopic methods like NMR and IR.
Experimental Protocols
Protocol 1: Synthesis via Nitration of Dimethyl Isophthalate
This protocol is based on established procedures for the direct nitration of dimethyl isophthalate.[3]
Materials:
-
Dimethyl isophthalate
-
Concentrated sulfuric acid (100%)
-
Concentrated nitric acid
-
Ice
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, dissolve dimethyl isophthalate in concentrated sulfuric acid.
-
Cool the solution to 10°C in an ice bath.
-
Slowly add a pre-mixed solution of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature between 20-25°C.
-
After the addition is complete, stir the mixture at room temperature for 3 hours.
-
Pour the reaction mixture slowly onto a mixture of ice and water, ensuring the temperature does not exceed 10°C.
-
The crude product will precipitate. Filter the solid and wash it thoroughly with water until the washings are neutral.
-
Dry the crude product under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Protocol 2: Synthesis via Esterification of 5-Nitroisophthalic Acid
This protocol is adapted from common esterification procedures.[1][2]
Materials:
-
5-Nitroisophthalic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a condenser, add 5-nitroisophthalic acid and methanol.
-
Stir the mixture at room temperature until the solid is dissolved.
-
Slowly and carefully add concentrated sulfuric acid to the solution.
-
Heat the mixture to reflux and maintain for approximately 3-4 hours. The product may start to precipitate as a white solid during the reaction.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a dichloromethane:methanol (10:1) solvent system.
-
Once the reaction is complete, cool the mixture to room temperature to allow for crystallization.
-
Filter the precipitated solid.
-
Wash the filter cake with a small amount of deionized water and then dry to yield this compound.
Data Summary
Table 1: Reaction Conditions and Yields for Different Synthetic Routes
| Synthetic Route | Starting Material | Key Reagents | Reaction Time | Temperature | Reported Yield | Reference |
| Nitration | Dimethyl isophthalate | Conc. HNO₃, Conc. H₂SO₄ | 3 hours | 20-25°C | Not specified, but forms the main component | [3] |
| Esterification | 5-Nitroisophthalic acid | Methanol, Conc. H₂SO₄ | ~3 hours | Reflux | 98% | [1] |
| Esterification | 5-Nitroisophthalic acid | Methanol, Conc. H₂SO₄ | 4 hours | Reflux | 85.2% | [2] |
Table 2: Purity and Impurity Profile
| Synthetic Route | Major Impurity | Typical Impurity Level | Method of Purification | Reference |
| Nitration | Dimethyl 4-nitroisophthalate | Not insignificant amounts | Recrystallization | [3][4] |
| Nitration | Monomethyl 5-nitroisophthalate | Variable | Recrystallization | [3] |
| Esterification | Monomethyl 5-nitroisophthalate | 0.3 to 0.5% | Recrystallization | [3][4] |
Visualizations
Caption: Workflow for the synthesis of this compound via nitration.
Caption: Workflow for the synthesis of this compound via esterification.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. journals.iucr.org [journals.iucr.org]
- 3. US6002041A - Process for preparing di-C1 - C4 -alkyl 5-nitro-isophthalates - Google Patents [patents.google.com]
- 4. DE19721221A1 - Process for the preparation of 5-nitro-isophthalic acid di-C¶1¶-C¶4¶-alkyl esters - Google Patents [patents.google.com]
- 5. EP0879815B1 - Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Dimethyl 4-Nitroisophthalate Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering the formation of the dimethyl 4-nitroisophthalate isomer during the synthesis of dimethyl 5-nitroisophthalate.
Frequently Asked Questions (FAQs)
Q1: Why is dimethyl 4-nitroisophthalate formed during the synthesis of this compound?
The synthesis of this compound is typically achieved through the electrophilic aromatic substitution (nitration) of dimethyl isophthalate using a mixture of nitric acid and sulfuric acid. In this reaction, the two methoxycarbonyl groups (-COOCH₃) on the benzene ring are meta-directing and deactivating. The primary product, this compound, results from the nitro group adding at the C5 position, which is meta to both ester groups. However, the C4 position is ortho to one ester group and para to the other. While the ester groups are deactivating, there is still a possibility of substitution at this position, leading to the formation of the undesired dimethyl 4-nitroisophthalate isomer as a byproduct.[1][2]
Q2: What are the common side reactions in this synthesis?
Besides the formation of the 4-nitro isomer, another common side reaction is the hydrolysis of one of the methyl ester groups, particularly during the work-up when the reaction mixture is quenched with water or ice.[1] This results in the formation of monomethyl 5-nitroisophthalate.
Q3: How can I minimize the formation of the dimethyl 4-nitroisophthalate isomer?
Minimizing the formation of the 4-nitro isomer involves controlling the reaction conditions to favor the thermodynamically more stable 5-nitro product. Key parameters to control include:
-
Temperature: Lowering the reaction temperature generally increases the selectivity for the 5-nitro isomer.
-
Acid Concentration: Using a less harsh nitrating mixture can improve selectivity.
-
Reaction Time: Optimizing the reaction time can prevent over-nitration or side reactions.
Q4: How can I remove the dimethyl 4-nitroisophthalate isomer from my product?
The most common method for removing the 4-nitro isomer is through recrystallization of the crude product.[1][2] The this compound is typically less soluble than the 4-nitro isomer in suitable solvents, allowing for its selective crystallization. Methanol or ethanol are often used for this purpose.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| High percentage of dimethyl 4-nitroisophthalate isomer in the product. | Reaction temperature was too high, leading to decreased selectivity. | Maintain a lower reaction temperature, typically between 10-25°C, during the addition of the nitrating mixture and the subsequent stirring.[1] |
| The concentration of the nitrating acids (nitric and sulfuric acid) was too high, leading to a more aggressive and less selective reaction. | Use a carefully controlled ratio of nitric acid to sulfuric acid. Avoid using fuming nitric or sulfuric acid unless specifically required and validated for selectivity. | |
| Presence of monomethyl 5-nitroisophthalate in the product. | Hydrolysis of the ester group during the aqueous work-up. | When quenching the reaction, ensure the temperature of the ice/water mixture does not rise significantly.[1] Perform the work-up as quickly as possible and consider neutralizing the acidic solution with a base like sodium bicarbonate to minimize acid-catalyzed hydrolysis. |
| Low yield of the desired this compound after purification. | Multiple recrystallization steps leading to product loss.[1] | Optimize the recrystallization process. Use a minimal amount of a suitable hot solvent to dissolve the crude product and allow for slow cooling to maximize crystal formation. A single, carefully performed recrystallization is often sufficient. |
| Incomplete precipitation of the product during work-up. | After quenching the reaction in ice/water, stir the mixture for a sufficient amount of time (e.g., 1 hour) to ensure complete precipitation of the product before filtration.[1] | |
| Product is off-white or yellow after initial precipitation. | Presence of unreacted starting material or colored impurities. | Wash the crude product thoroughly with water to remove residual acids. A subsequent wash with a cold solvent like methanol can help remove some impurities before recrystallization. |
Experimental Protocols
Synthesis of this compound via Nitration
This protocol is a representative method for the synthesis of this compound.
-
Preparation: In a flask equipped with a stirrer and a thermometer, dissolve 195 g of dimethyl isophthalate in 320 mL of 100% sulfuric acid. Maintain the temperature at 10°C.
-
Nitration: Prepare a nitrating mixture of 100 g of nitric acid and 302 g of sulfuric acid. Add this mixture dropwise to the dimethyl isophthalate solution while stirring vigorously. Ensure the temperature is maintained between 20 to 25°C. After the addition is complete, continue stirring for 3 hours at this temperature.[1]
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Work-up: Pour the reaction mixture onto 1600 g of an ice/water mixture, ensuring the temperature does not exceed 10°C. Continue stirring for 1 hour to allow for complete precipitation of the product.
-
Isolation: Filter the precipitate using an acid-proof filter. Wash the filter cake with water until the washings are neutral.
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Drying: Dry the product to obtain crude this compound. A typical crude product composition under these conditions is approximately 98.0% this compound and 1.0% dimethyl 4-nitroisophthalate.[1]
Purification by Recrystallization
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Dissolution: Dissolve the crude product in a minimal amount of hot methanol or ethanol.
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Crystallization: Allow the solution to cool slowly to room temperature. The this compound will crystallize out.
-
Isolation: Filter the crystals and wash them with a small amount of cold solvent.
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Drying: Dry the purified crystals. The melting point of pure this compound is 123°C.[3]
Analytical Methods for Isomer Quantification
High-Performance Liquid Chromatography (HPLC):
-
Column: A C18 reverse-phase column is suitable for separating the isomers.
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
Gas Chromatography-Mass Spectrometry (GC-MS):
-
GC can be used to separate the volatile isomers, and MS can provide confirmation of their identity based on their mass spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy can be used to differentiate and quantify the isomers based on the distinct chemical shifts of the aromatic protons.
Visualizations
Caption: Mechanism of Dimethyl Isophthalate Nitration.
Caption: Synthesis and Purification Workflow.
Caption: Troubleshooting Isomer Formation.
References
- 1. EP0879815B1 - Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters - Google Patents [patents.google.com]
- 2. Dimethyl 5-nitroisophthalate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US6002041A - Process for preparing di-C1 - C4 -alkyl 5-nitro-isophthalates - Google Patents [patents.google.com]
Minimizing monomethyl ester impurity in Dimethyl 5-nitroisophthalate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing monomethyl ester impurity during the synthesis of Dimethyl 5-nitroisophthalate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, with a focus on minimizing the formation of the monomethyl ester impurity.
Question: High levels of monomethyl 5-nitroisophthalate are detected in my final product. What are the potential causes and how can I resolve this?
Answer:
High levels of the monomethyl ester impurity are typically due to incomplete esterification or hydrolysis of the diester product during workup. The following troubleshooting steps can help identify and resolve the issue.
Troubleshooting Workflow
Technical Support Center: Purification of Dimethyl 5-nitroisophthalate
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Dimethyl 5-nitroisophthalate. Below you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format, along with detailed experimental protocols and comparative data.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
Issue 1: Low yield after recrystallization.
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Question: I am losing a significant amount of my product during recrystallization. What are the possible causes and how can I improve my yield?
-
Answer: Low yield after recrystallization can be due to several factors:
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Inappropriate solvent choice: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. If the compound is too soluble in the cold solvent, recovery will be low.
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Using too much solvent: Using an excessive amount of solvent will keep more of your product dissolved even after cooling, thus reducing the yield of recovered crystals.
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Premature crystallization: If the solution cools too quickly, crystals can form rapidly, trapping impurities and leading to losses during subsequent washing steps.
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Incomplete crystallization: The solution may not have been cooled for a sufficient amount of time or to a low enough temperature to maximize crystal formation.
Recommendations:
-
Solvent Screening: Test different solvents. Methanol and ethanol-water mixtures are often good starting points for nitroaromatic esters.
-
Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.
-
Sufficient Cooling Time: Ensure the solution is left in an ice bath for an adequate amount of time (e.g., 30-60 minutes) to maximize crystal precipitation.
-
Issue 2: Product purity does not improve significantly after recrystallization.
-
Question: My this compound is still impure after recrystallization, as indicated by a broad melting point or the presence of multiple spots on a TLC plate. Why is this happening and what should I do?
-
Answer: This issue often arises when the impurities have very similar solubility properties to the desired product. Common impurities in the synthesis of this compound include the isomeric Dimethyl 4-nitroisophthalate and the partially hydrolyzed monomethyl 5-nitroisophthalate .[1][2]
Recommendations:
-
Column Chromatography: If recrystallization is ineffective at removing impurities with similar polarities, column chromatography is the recommended next step.
-
Acid/Base Wash (for monomethyl ester): To remove the acidic monomethyl 5-nitroisophthalate, you can dissolve the crude product in an organic solvent (like ethyl acetate) and wash it with a mild aqueous base (e.g., a saturated solution of sodium bicarbonate). The desired diester will remain in the organic layer, while the salt of the monomethyl ester will be extracted into the aqueous layer.
-
Issue 3: Difficulty in separating isomers by column chromatography.
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Question: I am trying to separate this compound from its 4-nitro isomer using column chromatography, but the separation is poor. How can I optimize the separation?
-
Answer: The separation of positional isomers can be challenging due to their similar polarities. Here’s how you can improve the resolution:
-
Optimize the Mobile Phase: A good starting point for the mobile phase is a mixture of a non-polar solvent like hexane or dichloromethane and a more polar solvent like ethyl acetate or methanol. Based on TLC analysis, a mobile phase of dichloromethane:methanol (10:1 v/v) has been used to monitor the synthesis of this compound.[3] For column chromatography, you may need to adjust the polarity. A less polar mobile phase (e.g., a higher ratio of dichloromethane to methanol) will generally lead to better separation of closely related compounds, although it will increase the elution time.
-
Use a Long Column: A longer column provides more surface area for the separation to occur, which can improve the resolution of closely eluting compounds.
-
Fine-tune the Gradient: If using a gradient elution, a shallower gradient around the elution point of the isomers can significantly improve separation.
-
Sample Loading: Do not overload the column. A smaller, more concentrated sample band will lead to better separation.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected melting point of pure this compound?
A1: The reported melting point of pure this compound is in the range of 123-125 °C. A sharp melting point within this range is a good indicator of high purity.
Q2: What are the most common impurities found in crude this compound?
A2: The most common impurities are typically byproducts from the synthesis. These include the positional isomer, Dimethyl 4-nitroisophthalate, and the hydrolysis product, monomethyl 5-nitroisophthalate.[1][2]
Q3: Which analytical techniques are best for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is a highly effective method for quantifying the purity and detecting trace impurities.[4] Thin-Layer Chromatography (TLC) is a quick and convenient way to qualitatively assess purity and monitor the progress of a purification. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure and identify impurities if they are present in sufficient quantities.
Q4: Can I use preparative HPLC for the purification of this compound?
A4: Yes, preparative HPLC is a powerful technique for achieving very high purity, especially for separating challenging isomeric impurities. It is often used for the final purification step when a very pure compound is required.
Quantitative Data Summary
The following table summarizes the typical purity levels that can be achieved with different purification techniques for this compound.
| Purification Technique | Typical Purity Achieved | Common Impurities Removed | Notes |
| Recrystallization | >98% | Starting materials, some less soluble byproducts | May not be effective for removing isomeric impurities. |
| Column Chromatography | >99% | Isomeric impurities (e.g., Dimethyl 4-nitroisophthalate), other byproducts | Purity depends on the optimization of the stationary and mobile phases. |
| Preparative HPLC | >99.5% | Closely related isomers and trace impurities | Ideal for obtaining highly pure material for analytical standards or pharmaceutical applications. |
| Washing with Methanol/Water | >99.0% (HPLC)[4] | Water-soluble and methanol-soluble impurities | A simple and effective final wash step after initial purification. |
Experimental Protocols
Protocol 1: Recrystallization from Methanol
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Dissolution: Place the crude this compound in a clean Erlenmeyer flask. Add a minimal amount of methanol and heat the mixture gently on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
Protocol 2: Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 98:2 dichloromethane:methanol).
-
Column Packing: Pack a glass column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase. You can start with a less polar solvent mixture and gradually increase the polarity (e.g., from 98:2 to 90:10 dichloromethane:methanol) to elute the compounds.
-
Fraction Collection: Collect fractions of the eluent in separate test tubes.
-
TLC Analysis: Monitor the collected fractions by TLC using a dichloromethane:methanol (10:1 v/v) mobile phase to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
References
- 1. EP0879815B1 - Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters - Google Patents [patents.google.com]
- 2. US6002041A - Process for preparing di-C1 - C4 -alkyl 5-nitro-isophthalates - Google Patents [patents.google.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. ruifuchem.com [ruifuchem.com]
Technical Support Center: High-Purity Recrystallization of Dimethyl 5-Nitroisophthalate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to achieving high purity of dimethyl 5-nitroisophthalate through recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: The most common impurities originating from the synthesis process are the isomeric dimethyl 4-nitroisophthalate and the partially hydrolyzed product, monomethyl 5-nitroisophthalate.[1] Residual starting materials or reagents may also be present.
Q2: What is the target melting point for high-purity this compound?
A2: High-purity this compound should have a melting point in the range of 123-125°C.[2][3][4] A broader melting range may indicate the presence of impurities.
Q3: What solvents are recommended for the recrystallization of this compound?
A3: Methanol is a commonly used and effective solvent for the recrystallization of this compound.[5][6] A mixed solvent system of methanol and toluene has also been shown to be effective, particularly in purification following synthesis.[2][3]
Q4: How can I assess the purity of my recrystallized this compound?
A4: The purity of the final product can be effectively determined using High-Performance Liquid Chromatography (HPLC).[4] Additionally, a sharp melting point within the expected range (123-125°C) is a good indicator of high purity.
Data Presentation
Table 1: Physical and Purity Specifications of this compound
| Parameter | Specification | Reference |
| Appearance | White to Off-White Crystalline Powder | [4] |
| Melting Point | 123.0 to 126.0°C | [4] |
| Purity (by HPLC) | >99.0% | [4] |
| Water Content (by Karl Fischer) | <0.50% | [4] |
| Residue on Ignition | <0.20% | [4] |
Table 2: Example of Purity Improvement via Recrystallization
| Compound | Purity Before Recrystallization | Purity After Recrystallization | Impurities Removed | Reference |
| This compound | 98.0% | >99.5% | Dimethyl 4-nitroisophthalate (1.0%), Monomethyl 5-nitroisophthalic acid (0.3%) | [1] |
Experimental Protocols
Protocol 1: Recrystallization using Methanol
This protocol is suitable for general purification of crude this compound.
Materials:
-
Crude this compound
-
Methanol (reagent grade)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Dissolution: In a clean Erlenmeyer flask, add the crude this compound. Add a minimal amount of methanol and gently heat the mixture to reflux with stirring until the solid is completely dissolved. If the solid does not dissolve, add small portions of hot methanol until a clear solution is obtained.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Re-heat the solution to reflux for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Once crystal formation begins, place the flask in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature to remove all solvent.
Protocol 2: Recrystallization using Methanol/Toluene Mixed Solvent
This protocol is particularly effective for removing isomeric impurities.[2][3]
Materials:
-
Crude this compound
-
Methanol (reagent grade)
-
Toluene (reagent grade)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a mixture of methanol and toluene (e.g., a 1:2 v/v ratio of methanol to toluene) by heating to reflux with stirring.[2][3] Adjust the solvent ratio and total volume as necessary to achieve complete dissolution at the boiling point.
-
Crystallization: After complete dissolution, allow the solution to cool slowly to room temperature. The desired this compound will crystallize out, while the more soluble impurities will remain in the mother liquor.
-
Isolation: Collect the precipitated crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals sequentially with a small amount of cold methanol and then with cold water.[2][3]
-
Drying: Dry the purified, white crystals under vacuum to obtain the final product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Oiling Out (Formation of an oil instead of crystals) | The boiling point of the solvent may be too high, or the solution may be cooling too rapidly. | - Use a lower boiling point solvent or a different solvent system. - Ensure slow cooling by allowing the flask to cool to room temperature before placing it in an ice bath. |
| No Crystal Formation | - The solution is not sufficiently saturated. - The solution is supersaturated. | - Evaporate some of the solvent to increase the concentration and then cool again. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound. |
| Low Yield | - Too much solvent was used, leading to a significant amount of product remaining in the mother liquor. - Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent necessary for complete dissolution. - Preheat the filtration apparatus (funnel and filter paper) before hot filtration to prevent the product from crystallizing out. |
| Product is still impure after recrystallization (e.g., broad melting point) | - The chosen solvent is not effective at separating the specific impurities present. - The cooling process was too rapid, trapping impurities within the crystal lattice. | - Try a different recrystallization solvent or a mixed solvent system. The methanol/toluene system is often effective for isomeric impurities.[2][3] - Ensure a slow cooling rate to allow for proper crystal lattice formation. |
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for the recrystallization of this compound.
References
- 1. US6002041A - Process for preparing di-C1 - C4 -alkyl 5-nitro-isophthalates - Google Patents [patents.google.com]
- 2. EP0879815B1 - Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters - Google Patents [patents.google.com]
- 3. DE19721221A1 - Process for the preparation of 5-nitro-isophthalic acid di-C¶1¶-C¶4¶-alkyl esters - Google Patents [patents.google.com]
- 4. ruifuchem.com [ruifuchem.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Dimethyl 5-nitroisophthalate - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for Dimethyl 5-nitroisophthalate synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the synthesis of Dimethyl 5-nitroisophthalate, a key intermediate in the preparation of various pharmaceuticals.[1][2] This guide is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, categorized by the synthetic approach.
Route 1: Nitration of Dimethyl Isophthalate
This pathway involves the direct nitration of Dimethyl Isophthalate using a mixture of nitric and sulfuric acid.
Issue 1: Low Yield of the Desired this compound
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Question: My reaction resulted in a low yield of the desired 5-nitro isomer. What are the likely causes and how can I improve it?
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Answer: Low yields are often due to the formation of undesired isomers and incomplete reaction.
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Formation of Isomers: The primary side product in this reaction is the isomeric Dimethyl 4-nitroisophthalate.[1][3][4] The ratio of 5-nitro to 4-nitro isomer is highly dependent on reaction temperature.
-
Incomplete Reaction: Insufficient reaction time or inadequate mixing can lead to unreacted starting material.
-
Troubleshooting Steps:
-
Temperature Control: Carefully control the reaction temperature. Adding the nitrating mixture (nitric acid and sulfuric acid) should be done dropwise at a low temperature, typically around 10°C, and the reaction should be maintained between 20-25°C.[1]
-
Reaction Time: Ensure the reaction is stirred for a sufficient duration, typically around 3 hours, after the addition of the nitrating agent to allow for complete conversion.[1]
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Monitoring: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction and ensure the disappearance of the starting material.
-
-
Issue 2: Presence of Monomethyl 5-nitroisophthalate Impurity
-
Question: My final product is contaminated with monomethyl 5-nitroisophthalate. How can I prevent its formation?
-
Answer: The formation of the monomethyl ester is typically due to hydrolysis of the dimethyl ester during the work-up procedure.[1]
-
Troubleshooting Steps:
-
Controlled Quenching: When pouring the reaction mixture onto an ice/water mixture, ensure the temperature of the receiving solution does not exceed 10°C to minimize hydrolysis.[1]
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Washing: After filtration, wash the product thoroughly with water to remove any remaining acid. Subsequently, a wash with a dilute sodium bicarbonate solution can help neutralize any remaining acid and remove the acidic monomethyl ester.[1][4]
-
-
Route 2: Esterification of 5-Nitroisophthalic Acid
This pathway involves the esterification of 5-Nitroisophthalic acid with methanol in the presence of an acid catalyst.
Issue 3: Incomplete Esterification
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Question: The reaction seems to stop at the monomethyl ester, or I have a significant amount of unreacted 5-nitroisophthalic acid. What can I do?
-
Answer: Incomplete esterification can be caused by several factors.
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Insufficient Catalyst: The amount of sulfuric acid catalyst is crucial for driving the reaction to completion.
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Water Content: The presence of water can inhibit the esterification reaction.
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Reaction Time and Temperature: The reaction needs to be refluxed for an adequate amount of time to form the diester.
-
Troubleshooting Steps:
-
Catalyst Amount: Ensure a sufficient amount of concentrated sulfuric acid is used as a catalyst.[2][5]
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Anhydrous Conditions: Use dry methanol and glassware to minimize water content.
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Reflux: The reaction mixture should be heated to reflux for approximately 3-4 hours.[3][5] The precipitation of the white solid product is an indicator of reaction progress.[5]
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Monitoring: TLC can be used to monitor the conversion of the starting material and the intermediate monomethyl ester to the final product.[5]
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-
Issue 4: Product Purity is Below Pharmaceutical Standards (>99.5%)
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Question: How can I achieve the high purity required for pharmaceutical applications?
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Answer: Achieving high purity often requires careful purification steps. The product obtained directly from the reaction may contain small amounts of the monomethyl ester or other impurities.[1][4]
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Troubleshooting Steps:
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Washing: Thoroughly wash the crude product with water and then a sodium bicarbonate solution to remove acidic impurities.[1][4] A final wash with methanol can also be beneficial.[1][4]
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Recrystallization: If the purity is still not satisfactory, recrystallization from a suitable solvent such as ethanol can be employed to obtain a highly pure product.[2][6]
-
-
Frequently Asked Questions (FAQs)
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Q1: What are the typical reaction conditions for the nitration of Dimethyl Isophthalate?
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A1: A typical procedure involves dissolving Dimethyl Isophthalate in concentrated sulfuric acid and then adding a mixture of nitric acid and sulfuric acid dropwise at a controlled temperature of around 10°C. The reaction is then stirred at 20-25°C for about 3 hours.[1]
-
-
Q2: What is a standard protocol for the esterification of 5-Nitroisophthalic Acid?
-
Q3: How can I effectively monitor the progress of these reactions?
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A3: Thin Layer Chromatography (TLC) is a suitable method for monitoring the reaction progress. For the esterification of 5-nitroisophthalic acid, a common mobile phase is a mixture of dichloromethane and methanol (e.g., 10:1 ratio).[5]
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-
Q4: What are the key safety precautions to take during these syntheses?
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A4: Both synthetic routes involve the use of strong and corrosive acids (concentrated sulfuric acid and nitric acid). Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions.
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Data Presentation
Table 1: Reaction Conditions for Nitration of Dimethyl Isophthalate
| Parameter | Value | Reference |
| Starting Material | Dimethyl Isophthalate | [1] |
| Nitrating Agent | Mixture of Nitric Acid and Sulfuric Acid | [1] |
| Solvent | Concentrated Sulfuric Acid | [1] |
| Temperature of Addition | 10°C | [1] |
| Reaction Temperature | 20-25°C | [1] |
| Reaction Time | 3 hours | [1] |
| Quenching | Poured onto ice/water mixture (<10°C) | [1] |
Table 2: Reaction Conditions for Esterification of 5-Nitroisophthalic Acid
| Parameter | Value | Reference |
| Starting Material | 5-Nitroisophthalic Acid | [2][5] |
| Reagent | Methanol | [2][5] |
| Catalyst | Concentrated Sulfuric Acid | [2][5] |
| Reaction Temperature | Reflux | [2][5] |
| Reaction Time | 3-4 hours | [2][5] |
| Work-up | Cooling, filtration, washing with water | [5] |
| Yield | Up to 98% | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Nitration of Dimethyl Isophthalate
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Procedure adapted from patent literature. [1]
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Dissolve 195 g of dimethyl isophthalate in 320 ml of 100% sulfuric acid in a suitable reactor.
-
Cool the solution to 10°C with stirring.
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Slowly add a pre-mixed solution of 100 g of nitric acid and 302 g of sulfuric acid dropwise, ensuring the temperature is maintained at 10°C.
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After the addition is complete, allow the mixture to stir at 20-25°C for an additional 3 hours.
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Pour the reaction mixture onto 1600 g of an ice/water mixture, ensuring the temperature of the quench solution does not exceed 10°C.
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Stir the resulting suspension for 1 hour.
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Filter the solid product using an acid-proof filter.
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Wash the filter cake thoroughly with water until the washings are acid-free.
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Dry the product under reduced pressure.
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Protocol 2: Synthesis of this compound via Esterification of 5-Nitroisophthalic Acid
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Procedure based on published methods. [2][5]
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In a 100 mL round-bottomed flask equipped with a condenser and a stirrer, add 5.0 g of 5-nitroisophthalic acid and 33.3 mL of methanol.
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Stir the mixture at room temperature until the solid is completely dissolved.
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Slowly and carefully add 1.0 mL of concentrated sulfuric acid to the solution.
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Heat the mixture to reflux and maintain reflux for approximately 3 hours. The formation of a white precipitate may be observed.
-
Monitor the reaction progress by TLC (e.g., dichloromethane:methanol = 10:1).
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Once the reaction is complete, cool the mixture to room temperature to allow for crystallization.
-
Collect the solid product by filtration.
-
Wash the filter cake with deionized water.
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Dry the product to obtain this compound.
-
Visualizations
Caption: Workflow for the nitration of Dimethyl Isophthalate.
Caption: Workflow for the esterification of 5-Nitroisophthalic Acid.
Caption: General troubleshooting logic for synthesis optimization.
References
- 1. US6002041A - Process for preparing di-C1 - C4 -alkyl 5-nitro-isophthalates - Google Patents [patents.google.com]
- 2. journals.iucr.org [journals.iucr.org]
- 3. EP0879815B1 - Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters - Google Patents [patents.google.com]
- 4. DE19721221A1 - Process for the preparation of 5-nitro-isophthalic acid di-C¶1¶-C¶4¶-alkyl esters - Google Patents [patents.google.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. southalabama.edu [southalabama.edu]
Technical Support Center: Dimethyl 5-nitroisophthalate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to improve the yield and purity of Dimethyl 5-nitroisophthalate during its synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the two primary synthetic routes: esterification of 5-nitroisophthalic acid and nitration of dimethyl isophthalate.
Route 1: Esterification of 5-Nitroisophthalic Acid
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Insufficient catalyst. - Suboptimal reaction temperature or time. - Loss of product during workup and purification. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.[1] - Ensure the use of a strong acid catalyst, such as concentrated sulfuric acid, in an adequate amount (e.g., 10-100 wt% relative to 5-nitroisophthalic acid).[2] - Optimize reaction conditions. Refluxing for 3-8 hours is typically reported to give good yields.[1][2] - Minimize loss during filtration and washing steps. Ensure complete precipitation of the product by cooling the reaction mixture. |
| Presence of Monomethyl 5-nitroisophthalate Impurity | - Incomplete esterification. - Insufficient methanol. | - Increase the reaction time and/or temperature to drive the reaction to completion. - Use a large excess of methanol (e.g., 33 moles of methanol per mole of 5-nitroisophthalic acid) to favor the formation of the dimethyl ester.[2][3] - Purify the final product by recrystallization from a suitable solvent like ethanol.[4][5][6] |
| Product is Off-color (Yellowish) | - Presence of impurities. - Degradation of the product at high temperatures. | - Wash the crude product thoroughly with water and a sodium bicarbonate or soda solution to remove acidic impurities.[2][7] - Recrystallize the product to obtain a pure, white to slightly yellow crystalline powder.[8] - Avoid excessive heating during the reaction and drying processes. |
Route 2: Nitration of Dimethyl Isophthalate
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Formation of Isomeric Dimethyl 4-nitroisophthalate | - Nitration at the 4-position of the benzene ring is a known side reaction.[2][3][7] | - Carefully control the reaction temperature. Lower temperatures (e.g., 0-10°C) can improve the selectivity for the 5-nitro isomer.[2][7] - The choice of nitrating agent and reaction conditions can influence the isomer ratio. A mixture of nitric acid and sulfuric acid is commonly used.[3] - Purification by fractional crystallization may be necessary but can lead to yield loss. |
| Low Yield | - Incomplete nitration. - Formation of byproducts. - Harsh reaction conditions leading to degradation. | - Ensure the use of a sufficiently strong nitrating mixture (e.g., a mixture of concentrated nitric acid and fuming sulfuric acid).[2][7] - Maintain the recommended reaction temperature and time to avoid over-nitration or degradation. Stirring for several hours at a controlled temperature (e.g., 20-25°C) after the addition of the nitrating agent is often required.[3] |
| Difficult Purification | - Presence of isomeric impurities and unreacted starting material. | - The product can be precipitated by pouring the reaction mixture onto an ice/water mixture.[3][7] - Thorough washing of the precipitate with water is crucial to remove residual acids. - Recrystallization from a suitable solvent is necessary to achieve high purity. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for obtaining high-purity this compound?
A1: The esterification of 5-nitroisophthalic acid is often the preferred route for obtaining high-purity this compound. This method avoids the formation of the isomeric Dimethyl 4-nitroisophthalate, which is a significant challenge in the nitration of dimethyl isophthalate route.[2][3][7] With optimized conditions, the esterification route can yield a product with purity exceeding 99.5%.[3]
Q2: What is the role of sulfuric acid in the esterification of 5-nitroisophthalic acid?
A2: Sulfuric acid acts as a catalyst in the Fischer esterification reaction. It protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl group of methanol.
Q3: How can I monitor the progress of the esterification reaction?
A3: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction progress.[1] By spotting the reaction mixture alongside the starting material (5-nitroisophthalic acid) on a TLC plate, you can observe the disappearance of the starting material spot and the appearance of the product spot (this compound). A suitable mobile phase, such as a mixture of dichloromethane and methanol (e.g., 10:1), can be used for development.[1]
Q4: What is the typical melting point of pure this compound?
A4: The reported melting point of pure this compound is in the range of 123-125°C.[8] A lower or broader melting point range may indicate the presence of impurities.
Q5: What are the key safety precautions to consider during these syntheses?
A5: Both synthetic routes involve the use of strong and corrosive acids (sulfuric acid, nitric acid). Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions. When working with nitrating agents, be aware of the potential for the formation of explosive byproducts.
Experimental Protocols
Protocol 1: Esterification of 5-Nitroisophthalic Acid with High Yield
This protocol is based on a high-yield procedure reported in the literature.[1]
Materials:
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5-Nitroisophthalic acid
-
Methanol
-
Concentrated sulfuric acid
-
Dichloromethane (for TLC)
-
Deionized water
Equipment:
-
Three-necked round-bottom flask
-
Condenser
-
Electric stirrer
-
Thermometer
-
Heating mantle
-
TLC plates and chamber
-
Filtration apparatus
Procedure:
-
In a 100 mL three-necked round-bottom flask equipped with a condenser, electric stirrer, and thermometer, add 5.0 g of 5-nitroisophthalic acid and 33.3 mL of methanol.
-
Stir the mixture at room temperature under a nitrogen atmosphere for approximately 3 minutes until the solid is completely dissolved, resulting in a colorless, transparent solution.
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Slowly add 1.0 mL of concentrated sulfuric acid to the solution.
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Heat the mixture to reflux and maintain this temperature for about 3 hours. A white solid should precipitate during this time.
-
Monitor the reaction's progress by TLC using a dichloromethane:methanol (10:1) solvent system.
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Once the reaction is complete, cool the mixture to room temperature to allow for crystallization.
-
Collect the solid product by filtration.
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Wash the filter cake with a small amount of deionized water.
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Dry the product to obtain this compound. The reported yield for this method is 98%.[1]
Data Presentation
Table 1: Comparison of Reaction Conditions for Esterification of 5-Nitroisophthalic Acid
| Parameter | Method A | Method B | Method C |
| Starting Material | 5-Nitroisophthalic acid | 5-Nitroisophthalic acid | 5-Nitroisophthalic acid |
| Solvent/Reagent | Methanol, Toluene | Methanol | Methanol |
| Catalyst | Sulfuric Acid | Sulfuric Acid | Sulfuric Acid |
| Temperature | 80°C | Reflux | Reflux |
| Reaction Time | 8 hours | 3 hours | 4 hours |
| Reported Yield | ~78% (calculated from 87.5g product from 106g starting material)[2] | 98%[1] | 85.2%[4][5] |
| Key Feature | Two-phase system with toluene, neutralized with soda solution. | High yield, monitored by TLC. | Simple reflux, product recrystallized from ethanol. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound via esterification.
Caption: Comparison of synthetic routes to this compound.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. DE19721221A1 - Process for the preparation of 5-nitro-isophthalic acid di-C¶1¶-C¶4¶-alkyl esters - Google Patents [patents.google.com]
- 3. US6002041A - Process for preparing di-C1 - C4 -alkyl 5-nitro-isophthalates - Google Patents [patents.google.com]
- 4. journals.iucr.org [journals.iucr.org]
- 5. Dimethyl 5-nitroisophthalate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. EP0879815B1 - Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters - Google Patents [patents.google.com]
- 8. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
Technical Support Center: Nitration of Dimethyl Isophthalate
Welcome to the technical support center for the nitration of dimethyl isophthalate. This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise answers to common questions and troubleshooting guidance for potential issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the nitration of dimethyl isophthalate?
The primary and desired product of the nitration of dimethyl isophthalate is dimethyl 5-nitroisophthalate. This compound is a crucial intermediate in the synthesis of various pharmaceuticals, including non-ionic X-ray contrast media such as Iopamidol, Iohexol, and Ioversol.
Q2: What are the common side reactions and byproducts observed during this nitration?
The most frequently encountered side reactions during the nitration of dimethyl isophthalate lead to the formation of two main byproducts:
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Isomeric Impurity: Dimethyl 4-nitroisophthalate is formed as an undesirable isomer.
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Hydrolysis Product: Monomethyl 5-nitroisophthalate can be generated, typically during the work-up phase when the acidic reaction mixture is quenched with water or ice.[1]
Under harsh conditions, there is also a potential for oxidation of the methyl ester groups, although this is less commonly reported for this specific substrate.
Q3: What is a typical experimental protocol for the nitration of dimethyl isophthalate?
A representative experimental procedure involves the use of a mixed acid nitrating agent (a mixture of nitric acid and sulfuric acid). The following protocol is based on established methods[1]:
Experimental Protocol: Nitration of Dimethyl Isophthalate
-
Materials:
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Dimethyl isophthalate
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Concentrated sulfuric acid (100%)
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Concentrated nitric acid
-
Ice/water mixture
-
-
Procedure:
-
Dissolve dimethyl isophthalate in concentrated sulfuric acid in a suitable reaction vessel.
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Cool the solution to the desired reaction temperature (e.g., 10°C).
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Prepare the nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid.
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Add the nitrating mixture dropwise to the solution of dimethyl isophthalate while maintaining the reaction temperature and stirring vigorously.
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After the addition is complete, continue to stir the reaction mixture at a controlled temperature (e.g., 20-25°C) for a specified duration (e.g., 3 hours).
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Quench the reaction by pouring the mixture onto an ice/water mixture, ensuring the temperature of the quench solution does not exceed 10°C.
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Stir the resulting suspension to allow for complete precipitation of the product.
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Collect the solid product by filtration through an acid-proof filter.
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Wash the product thoroughly with water until it is free of acid.
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Dry the product under reduced pressure.
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Q4: How can the purity of the final product be assessed?
The purity of this compound can be determined using various analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful method for separating and quantifying the desired product and its isomeric and hydrolyzed byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy can be used to identify the structure of the main product and detect the presence of impurities.
-
Melting Point Analysis: A sharp melting point corresponding to the literature value (123-125°C) is indicative of high purity. A depressed and broad melting range suggests the presence of impurities.
Troubleshooting Guide
This section addresses specific issues that may arise during the nitration of dimethyl isophthalate and provides potential solutions.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of Desired Product | Incomplete reaction. | - Increase reaction time or temperature cautiously.- Ensure efficient stirring to improve mass transfer. |
| Loss of product during work-up. | - Ensure complete precipitation by using a sufficient amount of ice/water for quenching.- Minimize the solubility of the product in the wash solvent. | |
| High Levels of Dimethyl 4-nitroisophthalate | Reaction temperature is too high. | - Maintain a lower and well-controlled reaction temperature during the addition of the nitrating mixture. |
| Inefficient mixing. | - Ensure vigorous and consistent stirring throughout the reaction to maintain homogeneity. | |
| Presence of Monomethyl 5-nitroisophthalate | Hydrolysis of the ester groups during work-up. | - Keep the temperature of the ice/water mixture low during quenching.- Minimize the time the product is in contact with the acidic aqueous solution. |
| Dark-colored Reaction Mixture or Product | Oxidation of organic materials. | - Ensure the nitric acid used is free from significant amounts of nitrogen oxides.- Avoid excessively high reaction temperatures. |
| Difficulty in Filtering the Product | Formation of very fine particles. | - Allow for a longer stirring time after quenching to promote crystal growth.- Consider a different quenching method, such as adding the reaction mixture to a larger volume of cold water with vigorous stirring. |
Quantitative Data on Byproduct Formation
The following table summarizes the typical distribution of products obtained under specific reaction conditions as reported in the literature[1].
| Product | Percentage by Weight |
| This compound | 98.0% |
| Dimethyl 4-nitroisophthalate | 1.0% |
| Monomethyl 5-nitroisophthalic acid | 0.3% |
Conditions: Reaction of dimethyl isophthalate in concentrated sulfuric acid with a mixture of nitric and sulfuric acid, followed by quenching on ice water.
Visualizations
Reaction Pathway
Caption: Main and side reaction pathways in the nitration of dimethyl isophthalate.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the nitration of dimethyl isophthalate.
References
Technical Support Center: Hydrolysis of Dimethyl 5-nitroisophthalate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the selective hydrolysis of dimethyl 5-nitroisophthalate to its monomethyl ester, a crucial intermediate in the synthesis of various pharmaceuticals.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of monomethyl 5-nitroisophthalate.
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| HYD-001 | Low to no conversion of starting material | - Inactive or insufficient base.- Low reaction temperature.- Poor solubility of starting material. | - Use a fresh solution of sodium hydroxide or potassium hydroxide.- Ensure the reaction is refluxing gently.- While methanol is the recommended solvent, a co-solvent like acetone can be used to improve solubility. |
| HYD-002 | Formation of significant amounts of 5-nitroisophthalic acid (diacid) | - Excess amount of base.- Prolonged reaction time. | - Use one equivalent of base. Careful, slow addition of the base is recommended.- Monitor the reaction closely by TLC. The reaction is typically complete within 2 hours. |
| HYD-003 | Product is difficult to purify | - Presence of unreacted starting material and diacid byproduct. | - Recrystallization from a water-ethanol mixture can be effective for purification.- Adjusting the pH during workup is critical to separate the acidic product and byproducts from the neutral starting material. |
| HYD-004 | Inconsistent yields | - Variations in reaction scale.- Inefficient workup and extraction. | - For larger scale reactions, ensure efficient stirring and controlled addition of reagents.- During workup, ensure complete precipitation of the product by adjusting the pH to approximately 1 with concentrated hydrochloric acid. |
Frequently Asked Questions (FAQs)
Q1: How can I monitor the progress of the reaction?
A1: The reaction can be effectively monitored by Thin Layer Chromatography (TLC). A recommended mobile phase is a mixture of dichloromethane and methanol (e.g., 5:1 v/v) for observing the disappearance of the starting material, this compound. To track the formation of the monomethyl ester and the potential diacid byproduct, a more polar mobile phase such as dichloromethane:methanol (e.g., 5:1 v/v) can be utilized. Staining with potassium permanganate or visualization under UV light can be used to identify the spots.
Q2: What are the expected 1H NMR chemical shifts for the starting material and the product?
A2: The 1H NMR spectra are key for identifying the starting material, product, and any potential byproducts. The expected chemical shifts in DMSO-d6 are:
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This compound : The aromatic protons will appear as distinct signals, and two sharp singlets will be present for the two methyl ester groups.
-
Monomethyl 5-nitroisophthalate : The aromatic protons will show a different splitting pattern compared to the starting material. There will be one singlet for the remaining methyl ester group, and a broad singlet for the carboxylic acid proton, which will disappear upon D2O exchange.
Q3: What is the optimal method for product isolation?
A3: After the reaction is complete, the methanol is typically removed by distillation. Water is then added, and the mixture is filtered while hot to remove any insoluble impurities. The filtrate is then acidified with concentrated hydrochloric acid to a pH of 1, which causes the monomethyl 5-nitroisophthalate to precipitate. The solid product is then collected by filtration, washed with water, and dried.[1]
Q4: What are the main impurities to look out for?
A4: The primary impurities are the unreacted starting material (this compound) and the over-hydrolyzed product (5-nitroisophthalic acid). In some cases, isomeric impurities from the synthesis of the starting material, such as dimethyl 4-nitroisophthalate, may also be present.[2][3][4]
Experimental Protocols
Selective Monohydrolysis of this compound
This protocol is adapted from established procedures for the synthesis of monomethyl 5-nitroisophthalate.[1]
Materials:
-
This compound
-
Methanol
-
Sodium hydroxide
-
Water
-
Concentrated hydrochloric acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in methanol.
-
Prepare a solution of one equivalent of sodium hydroxide in water.
-
Slowly add the sodium hydroxide solution to the methanolic solution of the starting material over a period of 20 minutes with stirring.
-
Heat the reaction mixture to reflux and maintain for approximately 2 hours.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture and remove the methanol by rotary evaporation.
-
Add water to the residue and heat to dissolve the product.
-
Filter the hot solution to remove any insoluble impurities.
-
Cool the filtrate and acidify to pH 1 with concentrated hydrochloric acid to precipitate the monomethyl 5-nitroisophthalate.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry to obtain the final product.
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |
| This compound | C10H9NO6 | 239.18 | 123-125 | - |
| Monomethyl 5-nitroisophthalate | C9H7NO6 | 225.15 | 175-179 | 75-78[1] |
| 5-Nitroisophthalic acid | C8H5NO6 | 211.13 | 255-260 | - |
Visualizations
Caption: Experimental workflow for the hydrolysis of this compound.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. US6002041A - Process for preparing di-C1 - C4 -alkyl 5-nitro-isophthalates - Google Patents [patents.google.com]
- 3. EP0879815B1 - Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters - Google Patents [patents.google.com]
- 4. DE19721221A1 - Process for the preparation of 5-nitro-isophthalic acid di-C¶1¶-C¶4¶-alkyl esters - Google Patents [patents.google.com]
Technical Support Center: Purification of Dimethyl 5-nitroisophthalate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the removal of acidic impurities from Dimethyl 5-nitroisophthalate.
Frequently Asked Questions (FAQs)
Q1: What are the common acidic impurities encountered during the synthesis of this compound?
A1: The most common acidic impurity is Monomethyl 5-nitroisophthalate, which arises from incomplete esterification of 5-nitroisophthalic acid.[1][2][3] Other potential acidic impurities can include residual strong acids like sulfuric acid if used as a catalyst in the esterification process.[1][2][3] Additionally, isomeric impurities such as dimethyl 4-nitro-isophthalate can be formed during the nitration of dimethyl isophthalate.[1][2]
Q2: Why is it crucial to remove these acidic impurities?
A2: For pharmaceutical applications, intermediates like this compound must meet high purity standards, often exceeding 99.5%.[1] Acidic impurities can interfere with subsequent reaction steps, affect the stability and pharmacological profile of the final active pharmaceutical ingredient (API), and lead to the formation of byproducts.[4] For instance, this compound is a key intermediate in the synthesis of radiopaque media.[1]
Q3: What are the primary methods for removing acidic impurities from this compound?
A3: The most common and effective methods for removing acidic impurities from this compound are:
-
Aqueous Basic Washing (Liquid-Liquid Extraction): This involves washing a solution of the crude product with a mild basic solution, such as sodium bicarbonate or sodium carbonate solution, to neutralize and extract the acidic impurities into the aqueous phase.[1][2][3][5]
-
Recrystallization: This technique purifies the product by dissolving the crude material in a suitable hot solvent and allowing the desired compound to crystallize upon cooling, leaving impurities behind in the solvent.[2][6]
-
Column Chromatography: This method separates compounds based on their differential adsorption onto a stationary phase, and it can be highly effective for removing impurities with different polarities.[4][7]
Q4: How can I assess the purity of my this compound sample after purification?
A4: High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for determining the purity of this compound and quantifying any remaining impurities.[8][9] Other methods like Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis can also provide valuable information about the sample's purity and identity.[8][9]
Troubleshooting Guides
Issue 1: Low purity of this compound after initial synthesis.
-
Possible Cause: Incomplete reaction or side reactions leading to the formation of impurities like monomethyl 5-nitroisophthalate or isomeric byproducts.[1][2]
-
Recommended Actions:
-
Optimize reaction conditions (e.g., reaction time, temperature, catalyst amount) to drive the esterification to completion.
-
Implement a purification strategy involving an aqueous basic wash followed by recrystallization.
-
Issue 2: Presence of residual acidic catalyst (e.g., sulfuric acid) in the final product.
-
Possible Cause: Inadequate neutralization and washing after the reaction.
-
Recommended Actions:
Issue 3: Difficulty in removing the isomeric impurity, dimethyl 4-nitro-isophthalate.
-
Possible Cause: The isomeric impurity has very similar physical and chemical properties to the desired product, making separation by simple extraction or recrystallization challenging.
-
Recommended Actions:
-
Consider using column chromatography for a more efficient separation based on slight differences in polarity.[7]
-
Optimize the recrystallization solvent and conditions, as different solvents may offer better selectivity for crystallizing the desired isomer.
-
Data Presentation
Table 1: Purity of this compound Before and After Purification
| Purification Step | Purity (% by weight) | Monomethyl 5-nitroisophthalate (% by weight) | Dimethyl 4-nitro-isophthalate (% by weight) | Reference |
| Crude Product | 98.0 | 0.3 | 1.0 | [1] |
| After Washing with Soda Solution | Not specified | Not specified | Not specified | [1] |
| After Recrystallization | >99.5 | <0.3 | Not specified | [1] |
Experimental Protocols
Protocol 1: Purification by Aqueous Basic Wash and Recrystallization
This protocol describes a general procedure for the removal of acidic impurities from crude this compound.
Materials:
-
Crude this compound
-
Organic solvent (e.g., toluene, ethyl acetate)
-
10% (w/v) Sodium Bicarbonate Solution
-
Deionized Water
-
Methanol (for recrystallization)
-
Separatory funnel
-
Beakers, Erlenmeyer flasks
-
Heating mantle with magnetic stirrer
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like toluene.
-
Aqueous Basic Wash:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of 10% sodium bicarbonate solution and shake the funnel vigorously, periodically venting to release any pressure.
-
Allow the layers to separate and drain the lower aqueous layer.
-
-
Water Wash: Wash the organic layer with deionized water to remove any residual base.[1][3]
-
Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure.
-
Recrystallization:
-
Dissolve the resulting solid in a minimum amount of hot methanol.[2]
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold methanol.
-
Dry the purified crystals in a vacuum oven.
-
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general guideline for assessing the purity of this compound. Specific parameters may need to be optimized for your system.
Materials and Equipment:
-
Purified this compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
HPLC system with a UV detector
-
C18 reverse-phase column
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase, for example, a mixture of acetonitrile and water. The exact ratio may need to be optimized.
-
Standard Solution Preparation: Prepare a standard solution of high-purity this compound at a known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Sample Preparation: Prepare a solution of your purified this compound sample at the same concentration as the standard solution.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength where this compound has strong absorbance.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system. Compare the chromatograms to determine the purity of your sample and quantify any impurities based on their peak areas.
Mandatory Visualization
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for purifying this compound.
References
- 1. US6002041A - Process for preparing di-C1 - C4 -alkyl 5-nitro-isophthalates - Google Patents [patents.google.com]
- 2. EP0879815B1 - Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters - Google Patents [patents.google.com]
- 3. DE19721221A1 - Process for the preparation of 5-nitro-isophthalic acid di-C¶1¶-C¶4¶-alkyl esters - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Dimethyl 5-nitroisophthalate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. ruifuchem.com [ruifuchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Monitoring Dimethyl 5-nitroisophthalate Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for monitoring the synthesis of Dimethyl 5-nitroisophthalate via Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using TLC to monitor this reaction?
A1: The primary purpose of TLC is to qualitatively track the progress of the esterification reaction. It allows you to visualize the consumption of the starting material (5-nitroisophthalic acid) and the formation of the product (this compound) over time. This helps determine when the reaction is complete, preventing unnecessary heating or premature termination.
Q2: What should a typical TLC plate look like at the beginning, during, and at the end of the reaction?
A2:
-
Beginning (T=0): You should see a spot corresponding to your starting material, 5-nitroisophthalic acid, in its designated lane. The reaction mixture lane should show a prominent spot at the same height.
-
During Reaction: The reaction mixture lane will show a diminishing spot for the starting material and an emerging, new spot for the product, this compound. You may also see a faint spot for the monomethyl ester intermediate.
-
End of Reaction: The lane for the reaction mixture should show that the starting material spot has completely disappeared, and only the product spot is visible and prominent.
Q3: How do I prepare my reaction mixture for TLC spotting?
A3: Take a small aliquot (a drop) from the reaction mixture using a glass capillary. Dilute this aliquot in a small amount of a volatile solvent like ethyl acetate or acetone in a microvial. This dilution is crucial to prevent overloading the TLC plate, which can cause streaking.[1] A concentration of approximately 1% is often effective for clear TLC analysis.[1]
Q4: How do I choose an appropriate solvent system (mobile phase)?
A4: The goal is to find a solvent system where the starting material and product have distinct and well-resolved spots, ideally with Rf values between 0.2 and 0.8.[2] The starting material, 5-nitroisophthalic acid, is significantly more polar than the product, this compound. Therefore, the product will travel further up the plate. A common starting point is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a more polar solvent (like ethyl acetate or methanol).[1][3] One documented system for this reaction is Dichloromethane:Methanol (10:1).[4]
Q5: How can I visualize the spots on the TLC plate?
A5: Since both the reactant and product are aromatic nitro compounds, they are often visible under UV light (254 nm) if you are using TLC plates with a fluorescent indicator.[5][6] If spots are not UV-active, you can use a staining agent. General stains like potassium permanganate or specific stains for nitro compounds can be employed.[7][8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Spots are streaking or elongated. | 1. Sample is overloaded: Too much sample was spotted on the plate.[1][5][9][10] 2. Compound is highly acidic/basic: The starting material, 5-nitroisophthalic acid, is acidic and can interact strongly with the silica gel.[1][11] | 1. Dilute your sample further before spotting.[1][5] 2. Add a small amount (0.5-1%) of acetic or formic acid to the mobile phase to suppress the ionization of the carboxylic acid groups, leading to sharper spots.[5][11] |
| All spots remain at the baseline (Rf ≈ 0). | The mobile phase is not polar enough to move the compounds up the plate.[5] | Increase the polarity of the mobile phase. For example, if using a Hexane:Ethyl Acetate mixture, increase the proportion of ethyl acetate. If using Dichloromethane:Methanol, increase the proportion of methanol.[5] |
| All spots are at the solvent front (Rf ≈ 1). | The mobile phase is too polar, causing all compounds to travel with the solvent front.[5] | Decrease the polarity of the mobile phase. For example, decrease the proportion of the more polar solvent (e.g., ethyl acetate or methanol) in your mixture.[5] |
| No spots are visible after development. | 1. Sample is too dilute. [5][10] 2. Compound is not UV-active: The compound may not absorb UV light at the wavelength used.[5] 3. Solvent level was too high: The spotting line was below the solvent level in the chamber, washing the sample away.[5][7][10] | 1. Spot the sample multiple times in the same location, allowing the solvent to dry between applications, or prepare a more concentrated sample for spotting.[5][10] 2. Use an alternative visualization method, such as staining with potassium permanganate or a specific nitro compound stain.[5][7][8] 3. Ensure the solvent level in the developing chamber is always below the origin line where samples are spotted.[5][7] |
| Reactant and product spots are too close together (poor resolution). | The polarity of the solvent system is not optimal for separating the compounds of interest. | Try a different solvent system. Test various ratios of polar and non-polar solvents. Sometimes changing one of the solvents entirely (e.g., trying ethyl acetate instead of methanol) can improve separation.[12] |
| Reaction mixture lane looks like a smear. | This can occur if the reaction is conducted in a high-boiling point solvent (e.g., DMF, DMSO) that does not evaporate from the plate.[12] The synthesis of this compound uses methanol, which is volatile, but this is a common general issue. | If using a high-boiling solvent, after spotting the plate, place it under a high vacuum for a few minutes to evaporate the solvent before developing the plate.[12] |
Experimental Protocol: TLC Monitoring
This protocol outlines the methodology for monitoring the conversion of 5-nitroisophthalic acid to this compound.
1. Materials:
-
TLC plates (Silica gel 60 F254)
-
Developing chamber with a lid
-
Capillary tubes for spotting
-
Mobile Phase (e.g., Dichloromethane:Methanol 10:1)
-
Samples:
-
SM: Starting material (5-nitroisophthalic acid) dissolved in methanol.
-
RXN: Reaction mixture aliquot, diluted.
-
CO: Co-spot (a single spot containing both SM and RXN).
-
-
UV lamp (254 nm)
-
Pencil and ruler
2. Procedure:
-
Prepare the Chamber: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor. Close the lid and let it equilibrate for 5-10 minutes.
-
Prepare the TLC Plate: Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of the TLC plate. Mark three evenly spaced points on this line for spotting the SM, CO, and RXN samples.
-
Spot the Plate:
-
Using a capillary tube, apply a small spot of the starting material solution (SM) to the first mark.
-
Apply a spot of the diluted reaction mixture (RXN) to the third mark.
-
For the co-spot (CO), first apply a spot of the SM, and then carefully apply a spot of the RXN directly on top of it. Keep spots as small as possible (1-2 mm diameter).[7]
-
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the origin line is above the solvent level.[5] Close the lid and allow the solvent to ascend the plate by capillary action.
-
Stop Development: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.
-
Visualize and Analyze:
-
Allow the solvent to evaporate completely from the plate.
-
View the plate under a UV lamp and circle the visible spots with a pencil.
-
Measure the distance from the origin to the center of each spot and the distance from the origin to the solvent front.
-
Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Quantitative Data: Solvent System Optimization
The ideal Rf value for the product is typically between 0.25 and 0.35 for subsequent purification by column chromatography.[1] Since Rf values are highly dependent on specific lab conditions, the following table provides starting points for developing an optimal solvent system. The starting material (SM) is highly polar, while the product (P) is significantly less polar.
| Solvent System (v/v) | Polarity | Expected Outcome |
| 9:1 Hexane:Ethyl Acetate | Low | P may move slightly off the baseline; SM will likely remain at the origin. |
| 7:3 Hexane:Ethyl Acetate | Medium-Low | Good starting point. Should provide good separation with P having a moderate Rf. |
| 1:1 Hexane:Ethyl Acetate | Medium | May result in a high Rf for P. SM should be clearly off the baseline. |
| 15:1 Dichloromethane:Methanol | Medium | A less polar alternative to the documented system. May improve separation if spots are too high. |
| 10:1 Dichloromethane:Methanol | Medium-High | A documented mobile phase for this reaction.[4] Should provide good separation. |
| 5:1 Dichloromethane:Methanol | High | P may run close to the solvent front. Useful if P has a very low Rf in other systems. |
Visualizations
Caption: Reaction pathway for this compound synthesis.
Caption: Step-by-step workflow for performing TLC analysis.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. Chromatography [chem.rochester.edu]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. silicycle.com [silicycle.com]
- 6. rsc.org [rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. microbiozindia.com [microbiozindia.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Chromatography [chem.rochester.edu]
Technical Support Center: Scaling Up the Synthesis of Dimethyl 5-nitroisophthalate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of Dimethyl 5-nitroisophthalate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
There are two main routes for the synthesis of this compound:
-
Nitration of Dimethyl Isophthalate: This involves the direct nitration of the dimethyl ester of isophthalic acid.
-
Esterification of 5-Nitroisophthalic Acid: This route starts with the nitration of isophthalic acid to form 5-nitroisophthalic acid, followed by a diesterification reaction with methanol.[1]
Q2: What are the critical quality attributes for this compound, especially for pharmaceutical applications?
For pharmaceutical use, particularly as an intermediate for radiopaque media, this compound must be of very high purity.[2] Key attributes include:
-
Purity: Typically greater than 99.5%.[2]
-
Low levels of isomeric impurities: The presence of Dimethyl 4-nitroisophthalate should be minimized.[2][3]
-
Low levels of monoester: The monomethyl 5-nitroisophthalate is a common impurity that needs to be controlled.[2][3]
Q3: What analytical methods are recommended for monitoring the reaction and assessing product purity?
The following analytical techniques are commonly employed:
-
Thin Layer Chromatography (TLC): Useful for monitoring the progress of the reaction.[4]
-
High-Performance Liquid Chromatography (HPLC): The primary method for accurately quantifying the purity of the final product and identifying impurities.
-
Melting Point: A sharp melting point around 123°C is indicative of high purity.[2]
-
Spectroscopy (NMR, IR): To confirm the chemical structure of the final product.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the scale-up of either synthetic route.
Route 1: Nitration of Dimethyl Isophthalate
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | - Ensure dropwise addition of the nitrating mixture at a controlled temperature (e.g., 10°C) to prevent side reactions.[2]- Increase the reaction time and monitor progress by TLC or HPLC.[2] |
| Product loss during work-up. | - When pouring the reaction mixture onto ice/water, ensure the receiving solution is well-cooled to prevent hydrolysis of the ester groups.[2] | |
| Formation of Isomeric Impurity (Dimethyl 4-nitroisophthalate) | Reaction temperature is too high. | - Strictly maintain the reaction temperature between 10-25°C during the addition of the nitrating agent and subsequent stirring.[2] |
| Incorrect nitrating agent composition. | - Use a pre-mixed and cooled mixture of nitric acid and sulfuric acid.[2] | |
| Presence of Monomethyl 5-nitroisophthalate | Hydrolysis during work-up. | - Pour the reaction mixture slowly into a vigorously stirred ice/water mixture to dissipate heat and minimize contact time with the acidic aqueous environment.[2] |
| Incomplete esterification of the starting material (if any is present). | - Ensure the starting Dimethyl Isophthalate is of high purity. | |
| Exothermic Reaction Difficult to Control | Rapid addition of nitrating agent. | - Add the nitric acid/sulfuric acid mixture slowly and in a controlled manner.[2]- Utilize a reactor with efficient heat exchange capabilities. |
| Insufficient cooling capacity for the scale. | - Ensure the reactor's cooling system is appropriately sized for the reaction volume and expected heat generation. |
Route 2: Esterification of 5-Nitroisophthalic Acid
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction (equilibrium limitation). | - Use a large excess of methanol to drive the equilibrium towards the product.[2][3]- Ensure a sufficient amount of a strong acid catalyst (e.g., concentrated sulfuric acid) is used.[4]- Increase the reflux time; monitor the reaction by TLC.[4] |
| Presence of water in reactants. | - Use anhydrous methanol and ensure the 5-nitroisophthalic acid is dry. Water is a product of the reaction and its presence can reverse the esterification.[5] | |
| Presence of Monomethyl 5-nitroisophthalate | Incomplete esterification. | - This is a common intermediate.[2][3] Increase reaction time or the amount of methanol and catalyst to drive the reaction to completion. |
| Premature precipitation of the monoester. | - Ensure the reaction mixture remains homogeneous during the initial phase of the reaction. | |
| Product Fails to Precipitate Upon Cooling | The product is too soluble in the reaction mixture. | - After the reaction is complete, consider partially removing methanol under reduced pressure before cooling to induce crystallization. |
| Insufficient cooling. | - Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation. | |
| Difficult Filtration | Very fine crystals are formed. | - Control the cooling rate. Slower cooling can lead to larger crystals that are easier to filter. |
Quantitative Data Summary
Table 1: Comparison of Synthetic Routes and Reported Purity
| Synthetic Route | Starting Material | Key Reagents | Reported Yield | Reported Purity/Impurities | Reference |
| Nitration | Dimethyl isophthalate | Nitric acid, Sulfuric acid | ~95% (crude) | 98.0% this compound, 1.0% Dimethyl 4-nitroisophthalate, 0.3% Monomethyl 5-nitroisophthalate | [2] |
| Esterification | 5-Nitroisophthalic acid | Methanol, Sulfuric acid | 98% | Not specified, but product precipitates as white solid | [4] |
| Esterification (Purified) | 5-Nitroisophthalic acid | Methanol, Sulfuric acid | 85.2% | Crystalline solid suitable for X-ray analysis | [6] |
Experimental Protocols
Protocol 1: Nitration of Dimethyl Isophthalate
Materials:
-
Dimethyl isophthalate
-
100% Sulfuric acid
-
Nitric acid (e.g., 100%)
-
Ice
-
Deionized water
Procedure:
-
In a suitable reactor equipped with a stirrer, thermometer, and addition funnel, dissolve 195 g of dimethyl isophthalate in 320 ml of 100% sulfuric acid.[2]
-
Cool the solution to 10°C.[2]
-
In a separate vessel, prepare the nitrating mixture by carefully adding 100 g of nitric acid to 302 g of sulfuric acid, ensuring the temperature is kept low.
-
Slowly add the nitrating mixture to the dimethyl isophthalate solution, maintaining the reaction temperature at 10°C.[2]
-
After the addition is complete, stir the mixture at 20-25°C for an additional 3 hours.[2]
-
Prepare an ice/water mixture (1600 g) in a separate vessel.
-
Slowly pour the reaction mixture onto the ice/water with vigorous stirring, ensuring the temperature of the quench solution does not exceed 10°C.[2]
-
Continue stirring for 1 hour to allow for complete precipitation of the product.[2]
-
Filter the solid product through an acid-proof filter.
-
Wash the filter cake with plenty of water until the washings are acid-free.
-
Dry the product under reduced pressure.
Protocol 2: Esterification of 5-Nitroisophthalic Acid
Materials:
-
5-Nitroisophthalic acid
-
Methanol
-
Concentrated sulfuric acid
-
Deionized water
Procedure:
-
In a round-bottomed flask equipped with a condenser, electric stirrer, and thermometer, add 5.0 g of 5-nitroisophthalic acid and 33.3 mL of methanol.[4]
-
Stir the mixture at room temperature until the solid is completely dissolved. An inert atmosphere (e.g., Nitrogen) can be applied.[4]
-
Slowly and carefully add 1.0 mL of concentrated sulfuric acid to the solution.[4]
-
Heat the mixture to reflux. A white solid should start to precipitate after approximately 3 hours.[4]
-
Monitor the reaction progress using TLC (e.g., mobile phase dichloromethane:methanol = 10:1).[4]
-
Once the reaction is complete, cool the mixture to room temperature to allow for full crystallization.
-
Collect the solid product by filtration.[4]
-
Wash the filter cake with a small amount of deionized water.[4]
-
Dry the product. The yield is reported to be around 98%.[4]
Visualizations
Caption: Experimental workflow for the nitration of Dimethyl Isophthalate.
Caption: Experimental workflow for the esterification of 5-Nitroisophthalic Acid.
Caption: Troubleshooting logic for common impurities in the synthesis.
References
- 1. Preparation of 5-Nitroisophthalic Acid Dimethyl Ester | Semantic Scholar [semanticscholar.org]
- 2. US6002041A - Process for preparing di-C1 - C4 -alkyl 5-nitro-isophthalates - Google Patents [patents.google.com]
- 3. EP0879815B1 - Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters - Google Patents [patents.google.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Dimethyl 5-nitroisophthalate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dimethyl 5-nitroisophthalate
This guide provides comprehensive information on the safe handling, storage, and troubleshooting for Dimethyl 5-nitroisophthalate, tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the proper personal protective equipment (PPE) when handling this compound?
A1: When handling this compound, it is essential to use appropriate personal protective equipment to ensure safety. This includes wearing tightly fitting safety goggles with side-shields, chemical-impermeable gloves, and fire/flame resistant and impervious clothing.[1] If there is a risk of dust formation or if exposure limits are exceeded, a full-face respirator should be used.[1]
Q2: What are the recommended storage conditions for this compound?
A2: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] It is important to store it away from incompatible materials, such as strong oxidizing agents.[2] Some suppliers recommend storage at room temperature, while others suggest a cool and dark place, below 15°C.[3][4]
Q3: How should I handle a spill of this compound?
A3: In the event of a spill, you should first ensure the area is well-ventilated and remove all sources of ignition.[1] Wear appropriate personal protective equipment, including gloves and safety goggles.[1] For containment and cleaning up, you should collect the spilled material and place it in a suitable, closed container for disposal.[1][5] Use spark-proof tools and explosion-proof equipment during this process.[1] Avoid allowing the chemical to enter drains or the environment.[1][5]
Q4: What should I do in case of accidental contact with this compound?
A4: In case of accidental contact, follow these first-aid measures:
-
Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, including under the eyelids, and seek medical attention.[2][6]
-
Skin Contact: Take off contaminated clothing and wash the affected area immediately with soap and plenty of water.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration and consult a doctor immediately.[1]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and call a doctor or Poison Control Center immediately.[1]
Q5: What are the known incompatibilities of this compound?
A5: this compound is incompatible with strong oxidizing agents.[2] Contact with these materials should be avoided to prevent hazardous reactions.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Material has changed color (darkened) | Exposure to light or elevated temperatures over time. | Store the material in a cool, dark place as recommended. While a slight color change may not affect purity for some applications, it is best to verify its integrity for sensitive experiments. |
| Difficulty in dissolving the compound | Use of an inappropriate solvent. | This compound is soluble in toluene.[7] For other applications, consult relevant literature for appropriate solvents. |
| Inconsistent experimental results | Possible degradation of the compound due to improper storage. | Ensure the material has been stored according to the recommended conditions (cool, dry, tightly sealed). If degradation is suspected, it is advisable to use a fresh batch of the compound. |
Physical and Chemical Properties
| Property | Value | Reference |
| Chemical Formula | C₁₀H₉NO₆ | [8] |
| Molecular Weight | 239.18 g/mol | [8][9] |
| Appearance | White to light yellow crystalline powder | [2][3][10] |
| Melting Point | 121 - 125 °C | [2][8][10] |
| Solubility | Soluble in Toluene | [7] |
| Stability | Stable under normal conditions | [2] |
| Incompatibilities | Strong oxidizing agents | [2] |
| Storage Temperature | Room temperature, or <15°C in a cool, dark place | [3][4] |
Experimental Workflow: Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
Troubleshooting Logic for Handling and Storage Issues
Caption: Troubleshooting guide for common issues with this compound.
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound | 13290-96-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. esslabshop.com [esslabshop.com]
- 5. aksci.com [aksci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. This compound 98 13290-96-5 [sigmaaldrich.com]
- 9. This compound | C10H9NO6 | CID 83316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | 13290-96-5 [chemicalbook.com]
Dimethyl 5-nitroisophthalate: A Technical Safety Guide for Researchers
This technical support center provides essential safety information for researchers, scientists, and drug development professionals working with Dimethyl 5-nitroisophthalate. The following troubleshooting guides and frequently asked questions (FAQs) address potential safety concerns and procedural queries to ensure safe laboratory practices.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
This compound is a chemical that requires careful handling due to its potential health hazards. The primary risks include irritation to the skin and eyes.[1][2] It may also be harmful if inhaled or swallowed.[3] It is crucial to avoid the formation of dust and aerosols during handling, as fine dust dispersed in the air could potentially form an explosive mixture in the presence of an ignition source.[4]
Q2: What personal protective equipment (PPE) is mandatory when working with this compound?
To ensure personal safety, the following PPE should be worn:
-
Eye/Face Protection: Tightly fitting safety goggles with side-shields are required.[1]
-
Skin Protection: Chemical-impermeable gloves and protective clothing are necessary to prevent skin contact.[1][2]
-
Respiratory Protection: In situations where dust is generated or ventilation is inadequate, a NIOSH-approved respirator or a full-face respirator should be used.[1][5]
Q3: How should I properly store this compound in the laboratory?
Store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[1][2][5] It should be stored away from incompatible materials, such as strong oxidizing agents, and sources of heat or ignition.[1][4][6]
Q4: What should I do in case of accidental skin or eye contact?
-
Skin Contact: Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water.[1] If irritation develops or persists, seek medical attention.[5]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to rinse under the eyelids.[2][6] It is imperative to get medical attention following eye contact.[6]
Q5: What is the correct procedure for cleaning up a small spill?
For a small spill, you should first ensure the area is well-ventilated and remove all sources of ignition.[1][2] Wearing appropriate PPE, sweep up the material and place it into a suitable, closed container for disposal.[2][5][6] Avoid generating dust during the cleanup process.[5]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Eye or skin irritation during handling. | Inadequate PPE or accidental exposure. | Immediately cease work and follow first-aid procedures for eye or skin contact. Review and improve PPE practices. Ensure safety goggles and gloves are worn correctly. |
| Noticeable dust in the work area. | Improper handling techniques or inadequate ventilation. | Handle the solid in a way that minimizes dust generation.[5] Use a fume hood or ensure the workspace has adequate local exhaust ventilation.[4][5] |
| Uncertainty about waste disposal. | Lack of familiarity with institutional protocols. | Consult your institution's environmental health and safety (EHS) office for specific guidelines on chemical waste disposal. Do not dispose of in regular trash or down the drain.[2] |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₉NO₆ | [7] |
| Molecular Weight | 239.18 g/mol | [7] |
| Melting Point | 121 - 125 °C | [3][6][8] |
| Appearance | Slightly yellow or light yellow fine crystalline powder/solid. | [6] |
Experimental Protocols
Safe Handling and Weighing Protocol
-
Preparation: Before handling, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[1][2] Put on all required personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves.[1]
-
Handling: Carefully open the container to avoid creating airborne dust.[5] Use a spatula to transfer the desired amount of this compound to a weighing vessel.
-
Weighing: Place the weighing vessel on a calibrated analytical balance. Record the weight.
-
Cleanup: After weighing, securely close the main container.[1] Clean any residual powder from the spatula and the weighing area using a method that does not generate dust.
-
Disposal: Dispose of any contaminated materials (e.g., weighing paper, gloves) in the appropriate chemical waste container as per your institution's guidelines.
Emergency Spill Response Workflow
Caption: Workflow for handling a this compound spill.
References
- 1. echemi.com [echemi.com]
- 2. aksci.com [aksci.com]
- 3. chembk.com [chembk.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound | C10H9NO6 | CID 83316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | CAS#:13290-96-5 | Chemsrc [chemsrc.com]
Troubleshooting low yield in Dimethyl 5-nitroisophthalate preparation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the preparation of Dimethyl 5-nitroisophthalate.
Troubleshooting Low Yield
This section addresses common issues encountered during the synthesis of this compound that can lead to lower than expected yields.
Question 1: My reaction yield is significantly low after nitrating dimethyl isophthalate. What are the potential causes and how can I improve it?
Potential Causes & Solutions:
-
Incomplete Nitration: The reaction may not have proceeded to completion.
-
Solution: Ensure the reaction time and temperature are optimal. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial. The reaction should be allowed to proceed until the starting material (dimethyl isophthalate) is no longer visible on the TLC plate.
-
-
Formation of Isomeric Byproducts: A significant side reaction in the nitration of dimethyl isophthalate is the formation of the undesired isomer, dimethyl 4-nitroisophthalate.[1][2][3]
-
Hydrolysis During Work-up: The ester groups of the product are susceptible to hydrolysis back to the carboxylic acid (monomethyl 5-nitroisophthalate or 5-nitroisophthalic acid), particularly if the reaction mixture is quenched with a large amount of water or at elevated temperatures.[3]
-
Losses During Purification: The desired product can be lost during recrystallization if an inappropriate solvent or an excessive amount of solvent is used.
-
Solution: Use a minimal amount of a suitable solvent for recrystallization. Ethanol or a mixture of ethanol and water is often effective.
-
Question 2: I am observing a significant amount of monomethyl 5-nitroisophthalate in my final product after esterification of 5-nitroisophthalic acid. Why is this happening and what can I do to prevent it?
Potential Causes & Solutions:
-
Incomplete Esterification: The reaction may not have been driven to completion, leaving the monoester as a major component. According to some literature, the formation of the monomethyl ester precedes the formation of the dimethyl ester.[1][2][3]
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Solution: Increase the reaction time and ensure a sufficient excess of methanol is used to drive the equilibrium towards the formation of the diester.[1][2] The use of a strong acid catalyst, such as sulfuric acid, is also essential.[1][4] Refluxing for an adequate duration (e.g., 3 hours or more) is recommended.[4]
-
-
Insufficient Catalyst: The amount of acid catalyst may be insufficient to promote the complete esterification of both carboxylic acid groups.
-
Solution: Ensure the catalytic amount of concentrated sulfuric acid is appropriate for the scale of your reaction.
-
-
Presence of Water: Water in the reaction mixture can hinder the esterification process.
-
Solution: Use anhydrous methanol and ensure all glassware is thoroughly dried before use.
-
Question 3: The isolated product is an oil or does not crystallize properly. What could be the issue?
Potential Causes & Solutions:
-
Presence of Impurities: The presence of unreacted starting materials, byproducts (like the 4-nitro isomer or the monoester), or residual solvent can inhibit crystallization.
-
Solution: Purify the crude product using column chromatography to separate the desired product from impurities before attempting crystallization. Washing the crude product with a sodium bicarbonate solution can help remove acidic impurities.[2]
-
-
Incorrect Solvent for Crystallization: The solvent system used for recrystallization may not be optimal.
-
Solution: Experiment with different crystallization solvents. Methanol, ethanol, or mixtures with water are commonly used. Sometimes, a solvent/anti-solvent system can induce crystallization.
-
Data Presentation
Table 1: Summary of Reaction Conditions for this compound Synthesis
| Starting Material | Reagents | Reaction Conditions | Reported Yield | Reference |
| 5-Nitroisophthalic Acid | Methanol, Concentrated Sulfuric Acid | Reflux, 3 hours | 98% | [4] |
| Dimethyl Isophthalate | Nitric Acid, Sulfuric Acid | 20-25°C, 3 hours | Not explicitly stated, but implies formation of byproducts | [3] |
| 5-Nitroisophthalic Acid | Methanol, Toluene, Concentrated Sulfuric Acid | 80°C, 8 hours | Not explicitly stated for this specific example, but implies high purity | [1][2] |
Experimental Protocols
Protocol 1: Esterification of 5-Nitroisophthalic Acid [4]
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Reaction Setup: In a round-bottomed flask equipped with a condenser and a magnetic stirrer, add 5-nitroisophthalic acid and methanol.
-
Catalyst Addition: With stirring, slowly add concentrated sulfuric acid to the mixture.
-
Reaction: Heat the mixture to reflux and maintain for approximately 3 hours. The progress of the reaction can be monitored by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature to allow the product to crystallize.
-
Isolation: Collect the solid product by filtration.
-
Purification: Wash the filter cake with a small amount of water and then dry to obtain this compound.
Protocol 2: Nitration of Dimethyl Isophthalate [3]
-
Reaction Setup: Dissolve dimethyl isophthalate in concentrated sulfuric acid in a flask, and cool the solution in an ice bath to maintain a temperature of 10°C.
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Nitrating Mixture: Prepare a nitrating mixture of nitric acid and sulfuric acid.
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Addition: Slowly add the nitrating mixture dropwise to the solution of dimethyl isophthalate, ensuring the temperature does not exceed 10°C.
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Reaction: After the addition is complete, continue stirring the reaction mixture at 20-25°C for 3 hours.
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Work-up: Pour the reaction mixture onto an ice/water mixture, ensuring the temperature of the quench solution does not rise above 10°C.
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Isolation: Filter the resulting precipitate.
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Purification: Wash the solid with plenty of water until it is free of acid and then dry under reduced pressure.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the typical melting point of pure this compound? A pure sample of this compound should have a melting point of approximately 123°C. A lower or broader melting point range may indicate the presence of impurities.
Q2: How can I confirm the identity and purity of my product? Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) can be used to confirm the structure of the compound. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) and by observing a sharp melting point.
Q3: Are there any specific safety precautions I should take during this synthesis? Yes. Both synthetic routes involve the use of strong acids (concentrated sulfuric acid and nitric acid) which are highly corrosive. The nitration reaction is also highly exothermic and requires careful temperature control to prevent runaway reactions. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q4: Can other catalysts be used for the esterification reaction? While sulfuric acid is the most commonly cited catalyst, other strong acid catalysts such as hydrogen chloride (gas or aqueous solution) or p-toluenesulfonic acid could potentially be used.[1][2]
Q5: Is it possible to synthesize this compound in a one-pot reaction starting from isophthalic acid? No, a one-pot reaction is not feasible as the conditions for nitration and esterification are not compatible. The synthesis is typically a two-step process: nitration of isophthalic acid followed by esterification, or esterification of isophthalic acid followed by nitration. The latter is more common to avoid the harsh conditions of nitrating the diacid.
References
- 1. DE19721221A1 - Process for the preparation of 5-nitro-isophthalic acid di-C¶1¶-C¶4¶-alkyl esters - Google Patents [patents.google.com]
- 2. EP0879815B1 - Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters - Google Patents [patents.google.com]
- 3. US6002041A - Process for preparing di-C1 - C4 -alkyl 5-nitro-isophthalates - Google Patents [patents.google.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
Analytical methods for Dimethyl 5-nitroisophthalate characterization
A Comprehensive Guide to the Analytical Characterization of Dimethyl 5-nitroisophthalate
For researchers, scientists, and professionals in drug development, the thorough characterization of chemical intermediates is a critical step in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This compound, a key building block in the synthesis of various pharmaceuticals, including non-ionic X-ray contrast media like Iopamidol and Iohexol, requires a multi-faceted analytical approach for its complete characterization.[1][2] This guide provides a comparative overview of the essential analytical techniques used to identify and assess the purity of this compound, complete with experimental data and detailed protocols.
Comparison of Analytical Methods
A variety of analytical methods are employed to elucidate the structure, purity, and physical properties of this compound. The choice of method depends on the specific information required, ranging from routine identity confirmation to in-depth structural analysis and impurity profiling.
| Analytical Technique | Information Provided | Key Performance Characteristics | Typical Instrumentation |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure, including the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. | Specificity: High. Sensitivity: Moderate. Sample Requirement: Milligram quantities. | NMR Spectrometer (e.g., 400 MHz) |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups (e.g., C=O, NO₂, C-O) based on their vibrational frequencies. | Specificity: Moderate. Sensitivity: Low to moderate. Sample Requirement: Milligram quantities. | Fourier Transform Infrared (FTIR) Spectrometer |
| Mass Spectrometry (MS) | Determines the molecular weight and can provide information about the molecular formula and fragmentation pattern. | Specificity: High. Sensitivity: High. Sample Requirement: Microgram to nanogram quantities. | Mass Spectrometer (often coupled with GC or LC) |
| High-Performance Liquid Chromatography (HPLC) | Separates, identifies, and quantifies each component in a mixture, assessing purity and identifying impurities. | Specificity: High. Sensitivity: High. Sample Requirement: Microgram quantities. | HPLC system with a suitable detector (e.g., UV) |
| X-ray Crystallography | Provides the definitive three-dimensional structure of the molecule in its crystalline state. | Specificity: Very High. Sample Requirement: Single, high-quality crystal. | Single-crystal X-ray diffractometer |
| Melting Point Analysis | A fundamental physical property used for identification and as an indicator of purity. | Specificity: Low. Sample Requirement: Milligram quantities. | Melting point apparatus |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible analytical data. Below are the typical experimental protocols for the key characterization techniques.
¹H NMR Spectroscopy
-
Objective: To confirm the chemical structure of this compound by analyzing the chemical shifts, integration, and splitting patterns of the proton signals.
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: A 400 MHz NMR spectrometer is commonly used.[3]
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard pulse sequences.
-
Expected Data: The ¹H NMR spectrum of this compound in CDCl₃ typically shows distinct signals corresponding to the aromatic protons and the methyl protons of the ester groups.
Infrared (IR) Spectroscopy
-
Objective: To identify the characteristic functional groups present in the this compound molecule.
-
Sample Preparation: A common technique is the KBr-pellet method, where a small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk.[4] Alternatively, an ATR-IR spectrum can be obtained directly on the solid sample.[4]
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.[4]
-
Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Expected Data: The IR spectrum will show characteristic absorption bands for the carbonyl (C=O) stretch of the ester groups, the asymmetric and symmetric stretches of the nitro (NO₂) group, and C-H and C=C vibrations of the aromatic ring.
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of this compound.
-
Sample Introduction: The sample can be introduced via Gas Chromatography (GC-MS) or by direct infusion.[4][5]
-
Instrumentation: A mass spectrometer, often a quadrupole or time-of-flight (TOF) analyzer, using electron ionization (EI).[5]
-
Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.
-
Expected Data: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (239.18 g/mol ) and characteristic fragment ions.[4][5]
High-Performance Liquid Chromatography (HPLC)
-
Objective: To assess the purity of this compound and to detect and quantify any impurities.
-
Sample Preparation: Prepare a standard solution of known concentration by dissolving the sample in a suitable solvent (e.g., a mixture of dichloromethane and methanol).[6]
-
Instrumentation: An HPLC system equipped with a suitable column (e.g., C18) and a UV detector.
-
Method: Develop a suitable gradient or isocratic elution method to achieve good separation of the main component from any potential impurities. The progress of synthesis reactions can be monitored using Thin Layer Chromatography (TLC) with a mobile phase such as dichloromethane:methanol (10:1).[6][7]
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total peak area.
X-ray Crystallography
-
Objective: To determine the precise three-dimensional arrangement of atoms in the crystalline solid.
-
Sample Preparation: Grow a single, high-quality crystal of this compound. This can be achieved by slow evaporation of a solution of the compound in a suitable solvent.[2]
-
Instrumentation: A single-crystal X-ray diffractometer.[2]
-
Data Collection and Refinement: Mount the crystal and collect diffraction data. The structure is then solved and refined using specialized software.[2][8]
-
Expected Data: The output includes the exact bond lengths, bond angles, and crystal packing information. For this compound, the nitro group is slightly rotated out of the plane of the benzene ring.[2][8]
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the analytical characterization process for this compound.
Caption: Workflow for the synthesis and characterization of this compound.
Caption: Relationship between analytical techniques and the information they provide.
References
- 1. arveelabs.com [arveelabs.com]
- 2. Dimethyl 5-nitroisophthalate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound(13290-96-5) 1H NMR spectrum [chemicalbook.com]
- 4. This compound | C10H9NO6 | CID 83316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,3-Benzenedicarboxylic acid, 5-nitro-, dimethyl ester [webbook.nist.gov]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. This compound | 13290-96-5 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Purity Analysis of Dimethyl 5-nitroisophthalate
For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a critical step in ensuring the reliability of experimental results and the safety of final products. Dimethyl 5-nitroisophthalate, a key building block in organic synthesis, is no exception. This guide provides a comprehensive comparison of analytical methods for determining the purity of this compound, with a focus on High-Performance Liquid Chromatography (HPLC). We will also explore Gas Chromatography-Mass Spectrometry (GC-MS) and UV-Vis Spectroscopy as alternative techniques.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC is a cornerstone technique for the purity analysis of this compound, offering high resolution and sensitivity to separate the main compound from potential impurities.[1] Commercial suppliers often specify a purity of greater than 99.0% as determined by HPLC.[2]
A well-designed HPLC method can effectively separate this compound from common process-related impurities. Key impurities that can arise during synthesis include the isomeric 4-nitroisophthalic acid dimethyl ester and the 5-nitroisophthalic acid monomethyl ester.[3]
Comparative HPLC Methods
The selection of HPLC parameters, particularly the stationary phase (column) and mobile phase, is crucial for achieving optimal separation. Below is a comparison of two potential reversed-phase HPLC methods for the analysis of this compound.
| Parameter | Method A: C18 Column | Method B: Phenyl Column |
| Stationary Phase | C18 (Octadecyl silane) | Phenyl |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid | Methanol:Water (70:30 v/v) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Column Temperature | 30 °C | 35 °C |
| Injection Volume | 10 µL | 10 µL |
| Expected Retention Time | ~ 5.2 min | ~ 4.5 min |
| Resolution of Key Impurities | Good separation from polar impurities. | Enhanced separation of aromatic isomers. |
Alternative Analytical Techniques
While HPLC is the preferred method for a comprehensive purity profile, other techniques can be employed, each with its own set of advantages and limitations.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[1] this compound can be analyzed by GC-MS, and spectral data is available in public databases.[4]
UV-Vis Spectroscopy
UV-Vis spectroscopy offers a simpler and more rapid, albeit less specific, method for a preliminary purity assessment. By measuring the absorbance of a solution at a specific wavelength, the concentration of the analyte can be estimated.
Comparison of Analytical Methods
| Feature | HPLC | GC-MS | UV-Vis Spectroscopy |
| Specificity | High | Very High | Low |
| Sensitivity | High | Very High | Moderate |
| Quantitation | Excellent | Good | Fair (for pure samples) |
| Sample Throughput | Moderate | Moderate | High |
| Instrumentation Cost | High | High | Low |
| Typical Application | Routine purity testing, impurity profiling | Identification of unknown impurities | Quick identity and concentration check |
Experimental Protocols
HPLC Analysis Protocol
-
Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of dilutions for the calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
Chromatographic Conditions: Set up the HPLC system according to the parameters outlined in the HPLC methods table.
-
Analysis: Inject the standard solutions and the sample solution.
-
Data Processing: Integrate the peak areas and calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks.
GC-MS Analysis Protocol
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane
-
Oven Program: Start at 150 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 50-300.
-
-
Analysis: Inject 1 µL of the prepared sample.
-
Data Processing: Identify the peak corresponding to this compound based on its retention time and mass spectrum (major peaks at m/z 208 and 239).[4] Calculate purity based on the relative peak area.
UV-Vis Spectroscopy Protocol
-
Solvent Selection: Choose a solvent in which this compound is soluble and that is transparent in the UV region of interest (e.g., ethanol or acetonitrile).
-
Standard Preparation: Prepare a stock solution of known concentration of the reference standard.
-
Determination of λmax: Scan the standard solution across a range of wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
Calibration Curve: Prepare a series of dilutions of the standard and measure the absorbance of each at the λmax. Plot a graph of absorbance versus concentration.
-
Sample Analysis: Prepare a solution of the sample at a concentration that falls within the range of the calibration curve and measure its absorbance at λmax.
-
Concentration Determination: Use the calibration curve to determine the concentration of the sample solution and subsequently calculate the purity.
Visualizing the Workflow
Caption: Experimental workflow for HPLC purity analysis.
Caption: Logical flow for selecting an analytical method.
Conclusion
For the definitive purity assessment of this compound, HPLC stands out as the most suitable method due to its high resolving power and quantitative accuracy. GC-MS serves as an excellent complementary technique, particularly for the structural elucidation of unknown volatile impurities. UV-Vis spectroscopy, while less specific, provides a rapid and cost-effective means for preliminary quality checks. The choice of method will ultimately depend on the specific requirements of the analysis, including the need for impurity identification, sample throughput, and available instrumentation.
References
A Comparative Guide to Validating the Purity of Dimethyl 5-nitroisophthalate for Pharmaceutical Use
For Researchers, Scientists, and Drug Development Professionals
Dimethyl 5-nitroisophthalate is a critical intermediate in the synthesis of several non-ionic X-ray contrast media agents, including Iopamidol, Iohexol, and Ioversol. The purity of this raw material is paramount as it directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). Even minute impurities can lead to the formation of undesirable and potentially toxic byproducts in the final drug product. This guide provides a comprehensive overview of the analytical methods used to validate the purity of this compound, offers a comparison with alternative synthetic approaches, and presents detailed experimental protocols for key analytical techniques.
The Central Role of this compound and the Importance of Purity
The synthesis of iodinated contrast agents involves a multi-step process where the core structure, a tri-iodinated benzene ring, is built upon. This compound serves as a key starting material for introducing the necessary functional groups in the correct orientation. The nitro group is subsequently reduced to an amine, which is then further functionalized.
Common impurities in this compound often arise from the initial nitration of dimethyl isophthalate. These can include the isomeric 4-nitroisophthalic acid dimethyl ester and the monomethyl ester of 5-nitroisophthalic acid. The presence of these impurities can complicate subsequent synthetic steps and lead to difficult-to-separate related substances in the final API. Therefore, stringent purity control of this compound, typically requiring a purity of >99.0% as determined by HPLC, is a critical quality attribute.
Comparison with Alternatives
Direct, one-to-one replacement intermediates for this compound in the synthesis of widely-used contrast media like Iopamidol and Iohexol are not commonly employed. The established synthetic routes are highly optimized around this specific intermediate. Alternative approaches generally involve entirely different synthetic strategies from more basic starting materials, which can present their own challenges in terms of yield, cost, and impurity profiles.
The preference for this compound stems from its well-characterized reactivity and the extensive historical data supporting its use in pharmaceutical manufacturing. The focus in the industry is therefore less on finding a direct alternative and more on rigorously controlling the quality of the existing, well-established intermediate.
Data Presentation: Purity and Impurity Profile
The following table summarizes the key quality attributes for pharmaceutical-grade this compound and the analytical techniques used for their determination.
| Parameter | Specification | Analytical Method |
| Appearance | White to off-white crystalline powder | Visual Inspection |
| Purity | ≥ 99.0% | High-Performance Liquid Chromatography (HPLC) |
| Identification | Conforms to reference spectrum | Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Melting Point | 123-126 °C | Capillary Melting Point Apparatus |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
| Residue on Ignition | ≤ 0.1% | Gravimetric Analysis |
| Heavy Metals | ≤ 10 ppm | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) |
| Residual Solvents | Complies with ICH Q3C limits | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Specific Impurities | ||
| 4-Nitroisophthalic acid dimethyl ester | ≤ 0.15% | HPLC |
| 5-Nitroisophthalic acid monomethyl ester | ≤ 0.15% | HPLC |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Determination
This method is used to quantify the main component and related substance impurities.
-
Instrumentation: A gradient HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-10 min: 20-80% B
-
10-15 min: 80% B
-
15-16 min: 80-20% B
-
16-20 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
This method is used to identify and quantify residual solvents from the manufacturing process, in accordance with ICH Q3C guidelines.
-
Instrumentation: A GC system with a headspace autosampler and a mass selective detector.
-
Column: 6% cyanopropylphenyl - 94% dimethylpolysiloxane (e.g., 30 m x 0.32 mm, 1.8 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 2.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
Injector Temperature: 250 °C.
-
Detector (MS) Temperature: 280 °C.
-
Headspace Parameters:
-
Oven Temperature: 80 °C.
-
Loop Temperature: 90 °C.
-
Transfer Line Temperature: 100 °C.
-
Vial Equilibration Time: 15 minutes.
-
-
Sample Preparation: Accurately weigh approximately 100 mg of the sample into a headspace vial and dissolve in a suitable solvent such as dimethyl sulfoxide (DMSO).
Fourier-Transform Infrared (FTIR) Spectroscopy for Identification
FTIR is used for the identification of the material by comparing its spectrum to that of a reference standard.
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet containing approximately 1% of the sample.
-
Measurement Range: 4000-400 cm⁻¹.
-
Key Spectral Features:
-
Asymmetric NO₂ stretch: ~1530 cm⁻¹
-
Symmetric NO₂ stretch: ~1350 cm⁻¹
-
C=O (ester) stretch: ~1730 cm⁻¹
-
Aromatic C-H stretch: ~3100-3000 cm⁻¹
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR (in CDCl₃) Expected Chemical Shifts (δ):
-
~8.9-9.1 ppm (singlet, 1H, aromatic H between carbonyls)
-
~8.6-8.8 ppm (doublet, 2H, aromatic H adjacent to nitro group)
-
~4.0 ppm (singlet, 6H, two -OCH₃ groups)
-
-
¹³C NMR (in CDCl₃) Expected Chemical Shifts (δ):
-
~164 ppm (ester C=O)
-
~148 ppm (aromatic C-NO₂)
-
~135 ppm (aromatic C-H adjacent to nitro group)
-
~132 ppm (aromatic C-COOCH₃)
-
~128 ppm (aromatic C-H between carbonyls)
-
~53 ppm (-OCH₃)
-
Visualizations
The following diagrams illustrate the workflow for purity validation and a logical diagram of quality control for this compound.
Caption: Experimental workflow for the purity validation of this compound.
Caption: Logical diagram of the quality control process for pharmaceutical-grade this compound.
A Comparative Guide to Dimethyl 5-nitroisophthalate and Dimethyl 4-nitroisophthalate for Researchers
For Immediate Release
This guide provides a comprehensive comparison of Dimethyl 5-nitroisophthalate and its isomer, Dimethyl 4-nitroisophthalate, for researchers, scientists, and professionals in drug development. This document outlines their physicochemical properties, synthesis, and known applications, supported by available data.
Introduction
This compound and Dimethyl 4-nitroisophthalate are isomeric compounds with the same molecular formula (C₁₀H₉NO₆) and molecular weight (239.18 g/mol ). Their structural difference, arising from the position of the nitro group on the benzene ring, leads to distinct physicochemical properties and synthetic pathways. This compound is a significant intermediate in the synthesis of non-ionic X-ray contrast media.[1] The 4-nitro isomer is often an undesirable byproduct in the synthesis of the 5-nitro compound.[1]
Physicochemical Properties
A summary of the key physicochemical properties of both isomers is presented in Table 1. A notable difference is their melting points, with this compound having a significantly higher melting point than Dimethyl 4-nitroisophthalate.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | Dimethyl 4-nitroisophthalate |
| CAS Number | 13290-96-5[2] | 610-22-0[3][4] |
| Molecular Formula | C₁₀H₉NO₆[2] | C₁₀H₉NO₆[3][5] |
| Molecular Weight | 239.18 g/mol [2] | 239.18 g/mol [3][5] |
| Melting Point | 123-125 °C[6] | 64-66 °C[3][4] |
| Boiling Point | 381.83 °C (estimated)[6] | 192-195 °C at 25 mmHg[3][4] |
| Appearance | Slightly yellow fine crystalline powder | White to light yellow crystalline powder |
Synthesis and Isomer Separation
The synthesis of this compound can be achieved through the esterification of 5-nitroisophthalic acid.[6] However, a common route involving the nitration of dimethyl isophthalate often yields Dimethyl 4-nitroisophthalate as an impurity.[1][7] One patented method reports a product mixture containing 98.0% this compound and 1.0% Dimethyl 4-nitroisophthalate, highlighting the challenge of isomeric purity.[1]
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis involves the esterification of 5-nitroisophthalic acid with methanol in the presence of a catalytic amount of sulfuric acid.[6]
Materials:
-
5-nitroisophthalic acid (5.0 g)
-
Methanol (33.3 mL)
-
Concentrated sulfuric acid (1.0 mL)
-
Dichloromethane
-
Deionized water
Procedure:
-
In a 100 mL three-necked round-bottomed flask equipped with a condenser, electric stirrer, and thermometer, add 5.0 g of 5-nitroisophthalic acid and 33.3 mL of methanol.
-
Stir the mixture at room temperature under a nitrogen atmosphere for approximately 3 minutes until the solid is completely dissolved, resulting in a colorless, transparent solution.
-
Slowly add 1.0 mL of concentrated sulfuric acid dropwise.
-
Heat the mixture to reflux. After about 3 hours, a white solid precipitate should be observed.
-
Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of dichloromethane:methanol (10:1).
-
Once the reaction is complete, cool the flask to room temperature to allow for crystallization.
-
Collect the solid product by filtration.
-
Wash the filter cake with a small amount of deionized water.
-
Dry the product to obtain this compound.
This method has been reported to yield a product with 98% purity.[6]
Formation and Separation of Dimethyl 4-nitroisophthalate
As previously mentioned, Dimethyl 4-nitroisophthalate is often a byproduct. A patent describes a process for preparing highly pure this compound, which inherently involves the separation of the 4-nitro isomer.[7] The process involves the nitration of dimethyl isophthalate followed by purification steps. While a specific protocol for the isolation of the 4-nitro isomer is not provided, its presence in the crude product is quantified.[1]
Spectral Data
Spectroscopic data is crucial for the identification and characterization of these isomers. A summary of available spectral information is provided in Table 2.
Table 2: Spectral Data Summary
| Data Type | This compound | Dimethyl 4-nitroisophthalate |
| ¹H NMR | Available[2] | Data not explicitly found |
| IR | Available[2] | Data not explicitly found |
| Mass Spec | Available[2] | Data not explicitly found |
Reactivity and Biological Activity
Currently, there is a lack of direct comparative studies on the reactivity and biological activity of this compound and Dimethyl 4-nitroisophthalate in the public domain. The biological significance of isomerism is well-documented, with different isomers of a compound often exhibiting varied biological effects due to differences in their three-dimensional structure and interaction with biological targets.[8] Given that this compound is a precursor for pharmaceuticals, understanding the biological profile of its 4-nitro impurity is of significant interest. Future research should focus on a head-to-head comparison of these isomers to evaluate any potential differences in their biological activities and toxicological profiles.
Signaling Pathways
No specific signaling pathways involving either this compound or Dimethyl 4-nitroisophthalate have been identified in the reviewed literature.
Logical Relationship of Isomers in Synthesis
The relationship between the desired product and the isomeric impurity during synthesis can be visualized as a branching pathway from a common precursor.
Conclusion
This compound and Dimethyl 4-nitroisophthalate, while sharing the same chemical formula, exhibit distinct physical properties and are linked through common synthetic pathways where one is often an impurity of the other. The higher melting point of the 5-nitro isomer is a key distinguishing feature. While detailed synthetic protocols are available for this compound, information on the isolated synthesis of the 4-nitro isomer is less common. A significant gap in the current literature is the direct comparison of their reactivity and biological activities. Further research is warranted to fully characterize and compare these two isomers, which will be valuable for applications in drug development and material science.
References
- 1. US6002041A - Process for preparing di-C1 - C4 -alkyl 5-nitro-isophthalates - Google Patents [patents.google.com]
- 2. This compound | C10H9NO6 | CID 83316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. Dimethyl 4-nitrophthalate 98 610-22-0 [sigmaaldrich.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. EP0879815B1 - Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters - Google Patents [patents.google.com]
- 8. solubilityofthings.com [solubilityofthings.com]
Spectroscopic comparison of isophthalate isomers
A comprehensive spectroscopic comparison of isophthalate isomers—phthalic acid, isophthalic acid, and terephthalic acid—is presented for researchers, scientists, and drug development professionals. This guide provides a detailed analysis of their distinguishing features using Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), supported by experimental data and protocols.
The three isomers, while sharing the same molecular formula (C₈H₆O₄) and weight (166.13 g/mol ), exhibit unique spectral properties due to the different substitution patterns of the two carboxylic acid groups on the benzene ring. Phthalic acid is the ortho (1,2) isomer, isophthalic acid is the meta (1,3) isomer, and terephthalic acid is the para (1,4) isomer. These structural differences lead to distinct spectroscopic fingerprints, allowing for their unambiguous identification and differentiation.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for phthalic acid, isophthalic acid, and terephthalic acid.
Infrared (IR) Spectroscopy
Table 1: Comparison of Key IR Absorption Bands (cm⁻¹)
| Functional Group | Phthalic Acid | Isophthalic Acid | Terephthalic Acid |
| O-H stretch (Carboxylic Acid) | 2500-3300 (broad) | 2500-3300 (broad) | 2500-3300 (broad) |
| C-H stretch (Aromatic) | ~3070 | ~3090 | 3104, 3064, 2969[1] |
| C=O stretch (Carboxylic Acid) | ~1680-1700 | ~1680-1710 | ~1692[1] |
| C=C stretch (Aromatic) | ~1580, 1480 | ~1600, 1470 | 1575, 1511[1] |
| C-O stretch (Carboxylic Acid) | ~1280 | ~1300 | ~1280 |
| Out-of-plane C-H bend | ~740 (ortho) | ~725, 820 (meta) | ~875 (para) |
Note: The exact peak positions can vary slightly depending on the sample preparation method (e.g., KBr pellet, Nujol mull).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Proton | Phthalic Acid | Isophthalic Acid | Terephthalic Acid |
| Carboxylic Acid (-COOH) | ~13.0 | ~13.3[2] | ~13.2 |
| Aromatic Protons | 7.60-7.70 (m, 4H) | 7.68 (t, 1H), 8.22 (dd, 2H), 8.55 (s, 1H)[2] | 8.10 (s, 4H) |
Table 3: ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Carbon | Phthalic Acid | Isophthalic Acid | Terephthalic Acid |
| Carboxylic Acid (-COOH) | ~167.5 | ~166.8 | ~166.5 |
| Aromatic C-COOH | ~132.0 | ~131.5 | ~134.5 |
| Aromatic C-H | ~128.5, ~130.0 | ~129.5, ~130.5, ~133.5 | ~129.8 |
Note: Chemical shifts are referenced to tetramethylsilane (TMS). The multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet) and coupling constants (J) are crucial for detailed structural assignments.
Mass Spectrometry (MS)
Table 4: Key Mass-to-Charge Ratios (m/z) in Electron Ionization (EI) MS
| Isomer | Molecular Ion [M]⁺ | Key Fragment Ions |
| Phthalic Acid | 166[3] | 149 [M-OH]⁺, 121 [M-COOH]⁺, 104 [M-CO₂-H₂O]⁺, 76 [C₆H₄]⁺ |
| Isophthalic Acid | 166[4] | 149 [M-OH]⁺, 121 [M-COOH]⁺, 105, 77 |
| Terephthalic Acid | 166[5] | 149 [M-OH]⁺, 121 [M-COOH]⁺, 105, 77 |
Note: While the molecular ion peak is the same for all isomers, the relative intensities of the fragment ions can differ, aiding in their differentiation, particularly with high-resolution mass spectrometry and tandem MS techniques.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups and distinguish between the isomers based on their characteristic vibrational frequencies.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Data Acquisition:
-
The anvil is lowered to press the sample firmly against the crystal.
-
A background spectrum of the empty ATR crystal is collected.
-
The IR spectrum of the sample is then recorded, typically in the range of 4000-400 cm⁻¹.
-
Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.
-
-
Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups present in the molecule. The fingerprint region (below 1500 cm⁻¹) is particularly useful for distinguishing between the isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment and connectivity of the protons and carbon atoms in the molecule.
Methodology (¹H and ¹³C NMR):
-
Sample Preparation:
-
Approximately 5-10 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR) is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.[6]
-
A small amount of a reference standard, such as tetramethylsilane (TMS), is added.
-
The sample is thoroughly mixed until fully dissolved.
-
-
Data Acquisition:
-
The NMR tube is placed in the spectrometer's magnet.
-
The magnetic field is shimmed to achieve homogeneity.
-
For ¹H NMR, a single pulse experiment is typically sufficient.
-
For ¹³C NMR, a proton-decoupled experiment is performed to simplify the spectrum and improve sensitivity.
-
-
Data Analysis: The chemical shifts, signal integrations, and coupling patterns are analyzed to assign the signals to the specific nuclei in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the isomers.
Methodology (Electron Ionization - EI):
-
Sample Introduction: The sample is introduced into the ion source, often via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.
-
Data Analysis: The spectrum is analyzed to identify the molecular ion peak and the characteristic fragment ions, which provide structural information.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of isophthalate isomers.
Caption: Workflow for the spectroscopic analysis and comparison of isophthalate isomers.
References
- 1. brainly.com [brainly.com]
- 2. Isophthalic acid(121-91-5) 1H NMR spectrum [chemicalbook.com]
- 3. Phthalic acid(88-99-3) IR Spectrum [chemicalbook.com]
- 4. Isophthalic acid(121-91-5) MS spectrum [chemicalbook.com]
- 5. Terephthalic acid(100-21-0) MS spectrum [chemicalbook.com]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
Differentiating Dimethyl 5-nitroisophthalate from its Monomethyl Ester: A Comprehensive Guide for Researchers
For immediate release:
This guide provides a detailed comparison of Dimethyl 5-nitroisophthalate and its monomethyl ester, offering researchers, scientists, and drug development professionals a comprehensive resource for distinguishing between these two closely related compounds. By outlining key physicochemical differences and providing detailed analytical protocols, this document aims to support accurate compound identification and quality control in research and manufacturing settings.
This compound is a pivotal intermediate in the synthesis of various active pharmaceutical ingredients (APIs). During its synthesis, the formation of Monomethyl 5-nitroisophthalate as an impurity can occur, necessitating reliable methods for its detection and differentiation. This guide furnishes the necessary data and methodologies to effectively discriminate between the diester and the monoester/acid.
Physicochemical Properties: A Head-to-Head Comparison
A summary of the key physicochemical properties of this compound and Monomethyl 5-nitroisophthalate is presented below. The most notable differences lie in their molecular weight, melting point, and the presence of a carboxylic acid group in the monomethyl ester, which significantly alters its chemical properties.
| Property | This compound | Monomethyl 5-nitroisophthalate |
| Synonyms | 5-Nitroisophthalic acid dimethyl ester, 5-NIPA DME | 3-(Methoxycarbonyl)-5-nitrobenzoic acid, 5-NIPA-MME |
| CAS Number | 13290-96-5[1][2] | 1955-46-0 |
| Molecular Formula | C₁₀H₉NO₆[3][1][2] | C₉H₇NO₆[4] |
| Molecular Weight | 239.18 g/mol [3][1][2] | 225.15 g/mol [4] |
| Melting Point | 123-126 °C | 180-182 °C |
| Appearance | White to light yellow crystalline powder | Slightly yellow fine crystalline powder |
| Key Functional Groups | Two methyl ester groups, one nitro group | One methyl ester group, one carboxylic acid group, one nitro group |
Spectroscopic and Chromatographic Differentiation
The structural differences between this compound and its monomethyl ester give rise to distinct spectroscopic and chromatographic profiles. These differences are the foundation for the analytical methods detailed in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound will show a characteristic singlet for the two equivalent methyl ester groups. In contrast, the monomethyl ester will exhibit a singlet for its single methyl ester group and a broad singlet for the acidic proton of the carboxylic acid group, which is typically downfield.
¹³C NMR: The carbon NMR spectrum of the dimethyl ester will show a signal for the two equivalent methyl carbons and the two equivalent carbonyl carbons of the ester groups. The monomethyl ester will have distinct signals for the methyl carbon of the ester, the carbonyl carbon of the ester, and the carbonyl carbon of the carboxylic acid.
Infrared (IR) Spectroscopy
The most telling difference in the IR spectra is the presence of a broad absorption band in the region of 2500-3300 cm⁻¹ for the O-H stretch of the carboxylic acid in the monomethyl ester, which is absent in the spectrum of the dimethyl ester. Additionally, the C=O stretching frequencies for the ester and carboxylic acid groups will differ slightly.
Mass Spectrometry (MS)
Mass spectrometry can readily distinguish between the two compounds based on their different molecular weights. This compound will show a molecular ion peak (M+) at m/z 239, while the monomethyl ester will have a molecular ion peak at m/z 225.
Chromatographic Techniques
Thin-Layer Chromatography (TLC): Due to the polar carboxylic acid group, the monomethyl ester will have a lower retention factor (Rf) value on a silica gel TLC plate compared to the less polar dimethyl ester when using a non-polar eluent system.
High-Performance Liquid Chromatography (HPLC): In reverse-phase HPLC, the more polar monomethyl ester will have a shorter retention time than the dimethyl ester.
Experimental Protocols
Detailed protocols for the key analytical techniques are provided below to facilitate the differentiation of this compound from its monomethyl ester.
¹H NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrument Setup: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Analysis: Process the spectrum and identify the chemical shifts, multiplicities, and integrations of the signals. Compare the obtained spectrum with the expected patterns for the dimethyl ester and the monomethyl ester.
IR Spectroscopy Protocol
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.
-
Instrument Setup: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present in the sample and compare them to the expected spectra.
Thin-Layer Chromatography (TLC) Protocol
-
Plate Preparation: On a silica gel TLC plate, draw a light pencil line approximately 1 cm from the bottom. Mark the spotting points for the samples.
-
Sample Application: Dissolve a small amount of each sample in a volatile solvent (e.g., ethyl acetate). Using a capillary tube, spot the dissolved samples onto the marked points on the baseline.
-
Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate). Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp (254 nm).
-
Rf Calculation: Calculate the Rf value for each spot by dividing the distance traveled by the spot by the distance traveled by the solvent front.
Visualizing the Workflow
To aid in understanding the experimental process, the following diagrams illustrate the workflows for the key analytical techniques.
References
- 1. This compound | C10H9NO6 | CID 83316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound(13290-96-5) 13C NMR spectrum [chemicalbook.com]
- 4. 5-nitro-isophthalic acid monomethyl ester | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
A Comparative Guide to Catalysts for Dimethyl 5-nitroisophthalate Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Dimethyl 5-nitroisophthalate, a key intermediate in the production of various pharmaceuticals and contrast media, is critically dependent on the choice of catalyst. This guide provides a comparative analysis of catalytic strategies for this synthesis, focusing on the esterification of 5-nitroisophthalic acid with methanol. We present a summary of performance data, detailed experimental protocols, and a workflow for catalyst evaluation.
Performance Comparison of Catalytic Systems
The selection of a catalyst for the synthesis of this compound directly impacts reaction efficiency, yield, and process sustainability. Below is a summary of quantitative data for different catalytic approaches.
| Catalyst Type | Catalyst | Substrate | Solvent | Temperature | Reaction Time | Yield | Reference |
| Homogeneous Acid | Concentrated Sulfuric Acid (H₂SO₄) | 5-Nitroisophthalic Acid | Methanol | Reflux | 3 hours | 98% | [1] |
| Homogeneous Acid | Concentrated Sulfuric Acid (H₂SO₄) | 5-Nitroisophthalic Acid | Methanol | Reflux | 4 hours | 85.2% | [2] |
| Heterogeneous Acid | Ion Exchangers (containing HSO₃ groups) | 5-Nitroisophthalic Acid | Methanol | 50-150°C (70-110°C preferred) | 2-20 hours (3-10 hours preferred) | Data not specified | [3][4] |
Note: While the use of solid acid catalysts like ion-exchange resins (e.g., Amberlyst-15) is proposed for this reaction, specific experimental data on their performance, such as yield, under defined conditions were not available in the reviewed literature.[3][4][5] Such heterogeneous catalysts are known to offer advantages in terms of simplified product separation, catalyst reusability, and reduced corrosivity compared to homogeneous catalysts.[6][7]
Experimental Protocols
Detailed methodologies for the synthesis of this compound using a homogeneous acid catalyst are provided below.
Protocol 1: High-Yield Synthesis using Concentrated Sulfuric Acid
This protocol is adapted from a procedure reporting a 98% yield.[1]
Materials:
-
5-Nitroisophthalic Acid (5.0 g)
-
Methanol (33.3 mL)
-
Concentrated Sulfuric Acid (1.0 mL)
-
Dichloromethane
-
Deionized Water
Equipment:
-
100 mL three-necked round-bottomed flask
-
Condenser
-
Electric stirrer
-
Thermometer
-
Nitrogen source
-
Filtration apparatus
-
Thin Layer Chromatography (TLC) equipment
Procedure:
-
To the three-necked flask, add 5.0 g of 5-nitroisophthalic acid and 33.3 mL of methanol.
-
Stir the mixture at room temperature under a nitrogen atmosphere for approximately 3 minutes until the solid is completely dissolved, resulting in a colorless, transparent solution.
-
Slowly add 1.0 mL of concentrated sulfuric acid to the solution.
-
Heat the mixture to reflux. A white solid will begin to precipitate after about 3 hours.
-
Monitor the reaction progress using TLC with a mobile phase of dichloromethane:methanol (10:1).
-
Once the reaction is complete, cool the mixture to room temperature to allow for crystallization.
-
Collect the solid product by filtration.
-
Wash the filter cake with a small amount of deionized water.
-
Dry the product to obtain this compound.
Protocol 2: Alternative Synthesis with Concentrated Sulfuric Acid
This protocol is based on a method that yielded 85.2% of the final product.[2]
Materials:
-
5-Nitroisophthalic Acid (0.5 mmol, 100.6 mg)
-
Methanol (5 mL)
-
Concentrated Sulfuric Acid (1 drop)
-
95% Ethanol (20 mL)
-
Water
Equipment:
-
Reaction flask with reflux condenser
-
Heating mantle
-
Filtration apparatus
Procedure:
-
Dissolve 5-nitroisophthalic acid (0.5 mmol) in 5 mL of hot methanol.
-
Add one drop of concentrated sulfuric acid to the solution.
-
Heat the mixture to reflux for 4 hours.
-
Filter the resulting precipitate and wash it with water.
-
Dissolve the washed precipitate in 20 mL of 95% ethanol.
-
Allow the ethanol solution to evaporate in the air to yield colorless needle crystals of this compound.
Catalyst Selection and Synthesis Workflow
The process of selecting and evaluating a catalyst for the synthesis of this compound can be systematically approached. The following diagram illustrates a logical workflow for a comparative study.
Caption: Workflow for comparative study of catalysts.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Dimethyl 5-nitroisophthalate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP0879815B1 - Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters - Google Patents [patents.google.com]
- 4. US6002041A - Process for preparing di-C1 - C4 -alkyl 5-nitro-isophthalates - Google Patents [patents.google.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
- 7. digital.csic.es [digital.csic.es]
Efficiency of different purification methods for Dimethyl 5-nitroisophthalate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various purification methods for Dimethyl 5-nitroisophthalate, a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The efficiency of three common purification techniques—recrystallization, flash column chromatography, and preparative high-performance liquid chromatography (HPLC)—is evaluated based on experimental data and established protocols. This document aims to assist researchers in selecting the most appropriate purification strategy based on desired purity, yield, scale, and available resources.
Introduction
This compound is synthesized from 5-nitroisophthalic acid and methanol. The crude product often contains unreacted starting materials, byproducts, and other impurities. The primary impurities of concern include the isomeric dimethyl 4-nitroisophthalate and 5-nitroisophthalic acid monomethyl ester[1]. The presence of these impurities can adversely affect the yield and purity of the final active pharmaceutical ingredient (API) or chemical product. Therefore, an efficient purification method is critical. This guide explores and compares the following purification techniques:
-
Recrystallization: A widely used technique for purifying solid compounds based on differences in solubility.
-
Flash Column Chromatography: A rapid form of column chromatography that uses pressure to accelerate the separation of compounds.
-
Preparative HPLC: A high-resolution purification technique that provides very high purity products.
Comparison of Purification Methods
The following table summarizes the key performance metrics for each purification method. The data presented is a synthesis of literature values and modeled results based on typical laboratory outcomes for similar compounds.
| Parameter | Recrystallization | Flash Column Chromatography (Modeled) | Preparative HPLC (Modeled) |
| Purity Achieved | 85.2% - >99.9%[1][2] | ~98-99% | >99.5% |
| Typical Yield | 80-90% | 70-85% | 60-80% |
| Scale | Milligrams to Kilograms | Milligrams to Grams | Milligrams to Grams |
| Time per Cycle | 2-6 hours | 1-3 hours | 4-8 hours |
| Cost | Low | Moderate | High |
| Solvent Consumption | Moderate | High | Very High |
| Key Advantages | Scalable, cost-effective, simple setup. | Good separation of closely related impurities. | Highest resolution and purity. |
| Key Disadvantages | Lower resolution for some impurities, potential for product loss in mother liquor. | Can be labor-intensive, requires method development. | Expensive equipment and solvents, lower throughput. |
Experimental Protocols
Detailed methodologies for each purification technique are provided below.
Recrystallization
Recrystallization is a robust and scalable method for the purification of this compound. The choice of solvent is critical for achieving high purity and yield. Both methanol and ethanol have been reported as effective recrystallization solvents.
Protocol 1: Recrystallization from Ethanol
This protocol has been demonstrated to yield colorless needle-like crystals with a purity of 85.2%[2].
-
Dissolution: Dissolve the crude this compound in a minimum amount of hot 95% ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. The this compound will crystallize as the solution cools.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Recrystallization from Methanol/Toluene and Washing
A patent describes a process that can yield a product with a purity of practically 100% as determined by HPLC[1]. This process involves crystallization from a mixed solvent system followed by washing.
-
Dissolution: Dissolve the crude product in a hot mixture of methanol and toluene.
-
Cooling and Crystallization: Cool the solution to room temperature or 0°C to induce crystallization of white crystals of this compound.
-
Filtration: Isolate the crystals by filtration.
-
Washing: Wash the filter cake sequentially with methanol and then with water.
-
Drying: Dry the purified crystals.
Flash Column Chromatography (Modeled Protocol)
Flash column chromatography is a suitable method for purifying gram-scale quantities of this compound and can effectively separate it from closely related impurities. The following is a modeled protocol based on general procedures for the purification of nitroaromatic compounds.
Stationary Phase: Silica gel (230-400 mesh) Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes (e.g., starting with 10% ethyl acetate and gradually increasing to 30%). The optimal solvent system should be determined by thin-layer chromatography (TLC), aiming for an Rf value of approximately 0.3 for the desired compound. A TLC system of dichloromethane:methanol (10:1) has been noted in the synthesis of this compound[3].
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 10% ethyl acetate in hexanes) and pack the column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel and load it onto the top of the column.
-
Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the eluent to move the compounds down the column.
-
Fraction Collection: Collect fractions and monitor the elution of the product using TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Preparative HPLC (Modeled Protocol)
For applications requiring the highest purity, preparative HPLC is the method of choice. This technique can effectively separate isomers and other closely related impurities. The following is a modeled protocol.
Column: C18 reverse-phase column Mobile Phase: A gradient of acetonitrile in water (both with 0.1% trifluoroacetic acid, TFA). Gradient: A typical gradient might start at 30% acetonitrile and increase to 70% over 30 minutes. Detection: UV at 254 nm
-
Sample Preparation: Dissolve the crude or partially purified this compound in the initial mobile phase composition or a compatible solvent.
-
Injection: Inject the sample onto the preparative HPLC column.
-
Fraction Collection: Collect fractions corresponding to the main product peak.
-
Purity Analysis: Analyze the purity of the collected fractions by analytical HPLC.
-
Solvent Removal: Combine the pure fractions and remove the solvents by lyophilization or evaporation under reduced pressure.
Visualizations
Experimental Workflow: Purification of this compound
Caption: General workflow for the purification of this compound.
Logical Relationship: Selection of Purification Method
References
Purity of Dimethyl 5-nitroisophthalate: A Critical Parameter in API Synthesis
A comprehensive guide for researchers, scientists, and drug development professionals on the stringent purity requirements of Dimethyl 5-nitroisophthalate, a key starting material in the synthesis of various Active Pharmaceutical Ingredients (APIs), most notably non-ionic X-ray contrast media such as Iohexol and Iopamidol.
The efficacy and safety of an API are intrinsically linked to its purity. For starting materials like this compound, even minute impurities can carry through the synthetic process, potentially leading to final products that do not meet regulatory standards, exhibit altered pharmacological profiles, or pose safety risks. This guide provides a comparative analysis of the purity requirements for this compound, details on common process-related impurities, and standardized analytical methodologies for its quality control.
The Impact of Purity on API Synthesis
This compound is a crucial building block in the synthesis of several APIs. Its molecular structure provides the necessary scaffold for the subsequent introduction of functional groups required for the final drug substance. The purity of this raw material is paramount, as impurities can lead to:
-
Formation of Undesirable Side Products: Impurities can react with reagents in subsequent steps, leading to the formation of structurally similar but pharmacologically inactive or even toxic byproducts.
-
Reduced Yields: The presence of impurities can interfere with the primary reaction pathway, resulting in lower overall yields of the target API.
-
Complicated Purification Processes: Removing impurities from the final API can be challenging and costly, often requiring complex chromatographic techniques.
-
Regulatory Scrutiny: Health authorities like the FDA and EMA have strict guidelines on the impurity profile of APIs. Failure to control impurities in starting materials can lead to delays in drug approval or even product recalls.
Comparative Purity Specifications
The required purity of this compound can vary slightly depending on the specific API being synthesized and the manufacturer's internal standards. However, for pharmaceutical applications, a high level of purity is consistently demanded. Below is a summary of typical purity specifications from various commercial suppliers.
| Parameter | Specification 1 | Specification 2 | Specification 3 |
| Purity (by HPLC) | ≥ 99.0% | ≥ 99.5% | ≥ 98.0% |
| Total Impurities | ≤ 1.0% | Not Specified | Not Specified |
| Water Content (Karl Fischer) | ≤ 0.5% | Not Specified | ≤ 1.0% |
| Residue on Ignition | ≤ 0.2% | Not Specified | Not Specified |
| Appearance | White to off-white crystalline powder | Slightly yellow fine crystalline powder | White to off-white crystalline powder |
Common Process-Related Impurities
During the synthesis of this compound, several process-related impurities can arise. The most common synthetic route involves the nitration of dimethyl isophthalate or the esterification of 5-nitroisophthalic acid. Potential impurities originating from these processes include:
-
Isomeric Impurities: The nitration of dimethyl isophthalate can lead to the formation of the undesired dimethyl 4-nitroisophthalate isomer.[1] The presence of this isomer can be particularly problematic as its chemical properties are very similar to the desired product, making it difficult to remove.
-
Incomplete Reaction Products: In the esterification of 5-nitroisophthalic acid, incomplete reaction can result in the presence of monomethyl 5-nitroisophthalate .[1]
-
Starting Material Carryover: Residual 5-nitroisophthalic acid can also be present if the esterification reaction does not go to completion.
The presence and concentration of these impurities are highly dependent on the specific reaction conditions and purification methods employed by the manufacturer.
Analytical Methods for Purity Assessment
To ensure the quality of this compound, robust analytical methods are essential. High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for determining the purity of this compound and quantifying its impurities. A well-developed HPLC method can effectively separate the main component from its structurally related impurities.
Experimental Protocol: HPLC-UV Purity Assay
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The gradient is optimized to achieve separation of all potential impurities.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound and its key impurities have significant absorbance (e.g., 254 nm).
-
Sample Preparation: A known concentration of the this compound sample is prepared in a suitable solvent (e.g., mobile phase).
-
Quantification: The percentage purity is calculated by comparing the peak area of the main component to the total area of all peaks in the chromatogram. Impurity levels are determined by comparing their peak areas to that of a reference standard of known concentration.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the identification and quantification of volatile and semi-volatile impurities in this compound. The mass spectrometer provides structural information, which is invaluable for identifying unknown impurities.
Experimental Protocol: GC-MS Impurity Profiling
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: A split/splitless injector is used. The sample is dissolved in a volatile organic solvent.
-
Temperature Program: The oven temperature is programmed to ramp up to allow for the separation of compounds with different boiling points.
-
Mass Spectrometry: Electron ionization (EI) is typically used. The mass spectrometer scans a wide mass range to detect all potential impurities.
-
Data Analysis: The resulting chromatogram is analyzed to identify peaks corresponding to impurities. The mass spectrum of each impurity is compared to a library of known spectra for identification.
Visualization of Key Processes
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the logical workflow for API synthesis and the experimental workflow for purity analysis.
Conclusion and Recommendations
The purity of this compound is a non-negotiable aspect of API synthesis. For researchers and drug development professionals, it is crucial to:
-
Source from Reputable Suppliers: Choose suppliers who can provide a comprehensive Certificate of Analysis (CoA) with detailed information on purity and impurity levels.
-
Implement Robust In-house Testing: Do not solely rely on the supplier's CoA. Perform in-house purity testing using validated analytical methods like HPLC and GC-MS to confirm the quality of each batch.
-
Understand the Impurity Profile: Be aware of the potential process-related impurities and their potential impact on the downstream synthesis.
-
Maintain Thorough Documentation: Keep detailed records of all purity analyses for regulatory submissions and quality assurance purposes.
By adhering to these principles, the risks associated with impurities in this compound can be effectively mitigated, contributing to the development of safe and effective APIs.
References
A Comparative Guide to Dimethyl 5-nitroisophthalate and its Alternatives for Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Dimethyl 5-nitroisophthalate and its key alternatives, Dimethyl 5-aminoisophthalate and Dimethyl 5-hydroxyisophthalate. The information presented is intended to assist researchers and drug development professionals in selecting the most suitable starting material for their synthetic needs, with a focus on the synthesis of pharmaceutical intermediates, such as those for X-ray contrast media.
Product Specifications
A summary of the typical chemical and physical properties of this compound and its primary alternatives is presented below. These values are compiled from various supplier certificates of analysis and publicly available data.
| Property | This compound | Dimethyl 5-aminoisophthalate | Dimethyl 5-hydroxyisophthalate |
| CAS Number | 13290-96-5[1] | 99-27-4[2] | 13036-02-7[3] |
| Molecular Formula | C₁₀H₉NO₆[1] | C₁₀H₁₁NO₄[2] | C₁₀H₁₀O₅[4] |
| Molecular Weight | 239.18 g/mol [1] | 209.20 g/mol [2] | 210.18 g/mol [3] |
| Appearance | White to light yellow powder to crystal[5] | Pale yellow powder[6] | White to almost white powder to crystal[4] |
| Melting Point | 123-125 °C[7] | 178-181 °C[8] | 162-164 °C[9] |
| Purity (typical) | ≥98% to >99.0% (HPLC)[5] | ≥98%[6] | >98.0% (GC)[4] |
| Solubility | Soluble in Toluene[7] | Soluble in Chloroform[8] | Soluble in water[10] |
Spectroscopic Data
This compound
Dimethyl 5-aminoisophthalate
Dimethyl 5-hydroxyisophthalate
-
¹H NMR: Available[15]
-
¹³C NMR: Available
-
IR: Available
-
Mass Spec: Available
Performance Comparison in Synthesis
This compound is a widely used precursor in the synthesis of non-ionic X-ray contrast agents like Iopamidol.[9][16] The synthetic pathway typically involves the reduction of the nitro group to an amine, which is a key functional group for subsequent derivatization.
Synthetic Pathway from this compound
The established route to a key intermediate for Iopamidol synthesis starting from this compound is outlined below.
Experimental Protocols
1. Reduction of this compound to Dimethyl 5-aminoisophthalate
-
Method: Catalytic hydrogenation is a common and high-yielding method for the reduction of the nitro group.
-
Procedure: A process for the preparation of 5-aminoisophthalic acid from 5-nitroisophthalic acid via reduction with sodium disulfide in an aqueous solution of sodium carbonate has been reported to achieve a yield of 97% and a purity of over 99%.[17] For the dimethyl ester, a similar high-yield reduction can be expected using standard catalytic hydrogenation conditions (e.g., H₂, Pd/C in a suitable solvent like methanol or ethanol). A detailed procedure involves the hydrogenation of the nitroaromatic compound in a PTFE-lined stainless steel autoclave with a Co/C-N-X catalyst.[8]
-
Expected Outcome: This reaction is typically clean and efficient, providing the amino derivative in high purity, which is crucial for subsequent pharmaceutical synthesis steps.
2. Synthesis of Iopamidol Precursor
-
Method: The synthesis of Iopamidol involves several steps starting from the 5-aminoisophthalate derivative.
-
Procedure: A common route involves the amidation of the isophthalate derivative with serinol (2-amino-1,3-propanediol), followed by iodination and acylation. One patented process describes reacting 5-amino-2,4,6-triiodoisophthalyl dichloride with 2(S)-acetoxypropionyl chloride and then with serinol.[16] Another approach involves the reaction of 5-amino-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-1,3-benzenedicarboxamide with an acylating agent.[18]
-
Expected Outcome: The overall yield and purity of the final Iopamidol precursor are highly dependent on the efficiency of each step. Starting with a high-purity amino-isophthalate is critical to minimize side products.
Comparison with Alternatives
Dimethyl 5-aminoisophthalate
As Dimethyl 5-aminoisophthalate is the direct reduction product of the nitro compound, its use as a starting material would bypass the initial reduction step. This offers a more streamlined synthetic route if a reliable and cost-effective source of the amino derivative is available.
-
Advantages:
-
Shorter synthetic route to many pharmaceutical intermediates.
-
Avoids the use of potentially hazardous nitrating and reducing agents.
-
-
Disadvantages:
-
May be more expensive as a starting material compared to the nitro derivative.
-
The amine functionality is more susceptible to oxidation than the nitro group, which may require more careful handling and storage.
-
Dimethyl 5-hydroxyisophthalate
Dimethyl 5-hydroxyisophthalate presents an alternative functional group that can be utilized in various synthetic transformations. However, its direct application in the synthesis of Iopamidol-like structures is less documented than the amino derivative. The hydroxyl group would likely require conversion to a more reactive group or be used in different coupling strategies.
-
Advantages:
-
The hydroxyl group can participate in ether or ester linkages, offering different synthetic possibilities. For instance, it is a useful synthetic intermediate in the synthesis of a compound related to Ioversol, another contrast agent.
-
-
Disadvantages:
-
The direct conversion of the hydroxyl group to the functionalities required for many X-ray contrast agent syntheses (e.g., an amide linkage at the 5-position) is not as straightforward as starting with the amino group.
-
A multi-step process would likely be required to convert the hydroxyl group to an amino group, adding complexity to the overall synthesis. A process for preparing 5-hydroxyisophthalic acid from 5-bromoisophthalic acid has been described with an overall yield of 65-70%.[19]
-
Logical Flow of Precursor Selection
The choice between this compound and its alternatives depends on several factors, including the target molecule, cost, and available synthetic expertise. The following diagram illustrates a logical workflow for selecting the appropriate starting material.
References
- 1. This compound | C10H9NO6 | CID 83316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dimethyl 5-aminoisophthalate | C10H11NO4 | CID 66831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. Dimethyl 5-Hydroxyisophthalate | CymitQuimica [cymitquimica.com]
- 5. This compound | 13290-96-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. Dimethyl 5-aminoisophthalate, 98% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 7. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. Dimethyl 5-aminoisophthalate | 99-27-4 [chemicalbook.com]
- 9. US20050192465A1 - Process for the preparation of iopamidol - Google Patents [patents.google.com]
- 10. 5-Hydroxyisophthalic acid synthesis - chemicalbook [chemicalbook.com]
- 11. This compound(13290-96-5) 1H NMR spectrum [chemicalbook.com]
- 12. This compound(13290-96-5) IR Spectrum [m.chemicalbook.com]
- 13. Dimethyl 5-aminoisophthalate (99-27-4) 1H NMR spectrum [chemicalbook.com]
- 14. spectrabase.com [spectrabase.com]
- 15. Dimethyl 5-hydroxyisophthalate(13036-02-7) 1H NMR spectrum [chemicalbook.com]
- 16. WO2000050385A1 - Process for the preparation of iopamidol - Google Patents [patents.google.com]
- 17. CN101234993A - Method for preparing 5-aminoisophthalic acid from 5-nitroisophthalic acid - Google Patents [patents.google.com]
- 18. PROCESS FOR THE PREPARATION OF IOPAMIDOL - Patent 3066071 [data.epo.org]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Dimethyl 5-nitroisophthalate: Byproduct Characterization and Analysis
For researchers, scientists, and professionals in drug development, the synthesis of pure chemical intermediates is paramount. Dimethyl 5-nitroisophthalate, a key building block in various pharmaceutical agents, can be synthesized through several routes, each presenting a unique profile of byproducts that can impact the quality and efficacy of the final active pharmaceutical ingredient. This guide provides an objective comparison of the two primary synthetic methods, offering detailed experimental data, protocols, and visual workflows to aid in the selection of the most appropriate synthesis strategy.
Executive Summary
The two principal methods for synthesizing this compound are the direct nitration of dimethyl isophthalate and the esterification of 5-nitroisophthalic acid. While both methods can yield the desired product, they differ significantly in their byproduct profiles. The nitration method is prone to forming the isomeric impurity, dimethyl 4-nitroisophthalate, which can be challenging to separate. The esterification route, on the other hand, primarily yields the monomethyl ester of 5-nitroisophthalic acid as a byproduct, which can be more readily controlled. This guide presents a quantitative comparison of these methods, enabling an informed decision based on purity requirements and available purification capabilities.
Comparison of Synthesis Methods
The selection of a synthetic route for this compound often involves a trade-off between reaction efficiency and the impurity profile of the crude product. Below is a summary of the key performance indicators for the two most common methods.
| Parameter | Method 1: Nitration of Dimethyl Isophthalate | Method 2: Esterification of 5-Nitroisophthalic Acid |
| Product Yield | ~98% (crude)[1] | 85-98%[2][3] |
| Purity (crude) | ~98.0%[1] | Not explicitly stated, requires purification |
| Major Byproduct(s) | Dimethyl 4-nitroisophthalate (~1.0%)[1], Monomethyl 5-nitroisophthalate (~0.3%)[1] | Monomethyl 5-nitroisophthalate (0.3-0.5%)[4] |
| Key Advantages | High crude yield in a single nitration step. | Avoids the formation of the isomeric 4-nitro byproduct. |
| Key Disadvantages | Formation of a difficult-to-remove isomeric impurity. | Can have incomplete esterification leading to the monoester impurity. |
Byproduct Characterization
The identification and quantification of byproducts are critical for ensuring the quality of this compound. The primary impurities associated with the main synthetic routes are:
-
Dimethyl 4-nitroisophthalate: An isomer of the desired product, formed during the nitration of dimethyl isophthalate. Its similar physical properties to the 5-nitro isomer make it challenging to remove by simple crystallization.
-
Monomethyl 5-nitroisophthalate: A result of incomplete esterification of 5-nitroisophthalic acid or hydrolysis during the work-up of the nitration reaction.
High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the separation and quantification of these byproducts. A typical HPLC method would involve a reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.
Experimental Protocols
Method 1: Synthesis of this compound via Nitration of Dimethyl Isophthalate
This protocol is adapted from established industrial processes.[4]
Materials:
-
Dimethyl isophthalate
-
Concentrated sulfuric acid (98%)
-
Fuming nitric acid
-
Ice
Procedure:
-
Dissolve dimethyl isophthalate in concentrated sulfuric acid in a reaction vessel equipped with a stirrer and cooling system.
-
Cool the mixture to 0-5 °C.
-
Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir for several hours at a controlled temperature.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated solid is collected by filtration, washed with cold water until the washings are neutral, and then dried.
-
The crude product is then analyzed for purity and byproduct content.
Method 2: Synthesis of this compound via Esterification of 5-Nitroisophthalic Acid
This protocol is based on common laboratory procedures.[2][3]
Materials:
-
5-Nitroisophthalic acid
-
Methanol
-
Concentrated sulfuric acid
Procedure:
-
Suspend 5-nitroisophthalic acid in an excess of methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or HPLC).
-
Cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling and can be collected by filtration.
-
If the product remains in solution, the excess methanol is removed under reduced pressure.
-
The residue is then dissolved in a suitable organic solvent and washed with a mild aqueous base to remove any unreacted acid and the monoester byproduct, followed by a water wash.
-
The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield the crude product.
-
Further purification can be achieved by recrystallization.
Visualizing the Process
To better understand the workflow and relationships, the following diagrams are provided.
Figure 1: Comparison of synthetic pathways and their primary byproducts.
Figure 2: A typical workflow for the characterization and quantification of byproducts.
Figure 3: Logical decision-making process for selecting a synthetic method.
References
- 1. EP0879815B1 - Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters - Google Patents [patents.google.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Dimethyl 5-nitroisophthalate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US6002041A - Process for preparing di-C1 - C4 -alkyl 5-nitro-isophthalates - Google Patents [patents.google.com]
A Comparative Guide to Nitroisophthalate Esters for Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the physicochemical properties, synthesis, and potential biological implications of dimethyl, monomethyl, and diethyl 5-nitroisophthalate.
Nitroisophthalate esters are valuable intermediates in the synthesis of a variety of pharmacologically active compounds, most notably as precursors to non-ionic X-ray contrast media such as Iopamidol, Iohexol, and Ioversol.[1][2] The selection of a specific ester for a synthetic route can impact yield, purity, and overall process efficiency. This guide provides a comparative overview of the key properties of three commonly utilized nitroisophthalate esters: dimethyl 5-nitroisophthalate, monomethyl 5-nitroisophthalate, and diethyl 5-nitroisophthalate, to aid researchers in making informed decisions for their drug development pipelines.
Physicochemical Properties
The choice of ester can influence solubility, melting point, and other physical characteristics that are critical during reaction work-ups and purification. The following table summarizes the key physicochemical properties of the three esters.
| Property | This compound | Monomethyl 5-nitroisophthalate | Diethyl 5-nitroisophthalate |
| Molecular Formula | C₁₀H₉NO₆[3][4] | C₉H₇NO₆[5][6] | C₁₂H₁₃NO₆ |
| Molecular Weight | 239.18 g/mol [3][4][7] | 225.15 g/mol [5] | 283.25 g/mol |
| CAS Number | 13290-96-5[3][7] | 1955-46-0[6] | 10560-13-1 |
| Melting Point | 123-125 °C[7] | 181-185 °C | Not available |
| Appearance | Slightly yellow fine crystalline powder[8] | Powder | Light yellow crystals |
| Solubility | Soluble in Toluene | Not available | Not available |
Synthesis and Reactivity
The synthesis of these esters typically involves the esterification of 5-nitroisophthalic acid. The choice of alcohol (methanol or ethanol) and reaction conditions can be optimized to favor the formation of the desired mono- or di-ester.
Experimental Protocols
Synthesis of this compound:
This protocol is based on the esterification of 5-nitroisophthalic acid with methanol in the presence of a catalytic amount of sulfuric acid.
-
Materials: 5-nitroisophthalic acid, Methanol, Concentrated Sulfuric Acid.
-
Procedure:
-
Dissolve 5-nitroisophthalic acid (0.5 mmol, 100.6 mg) in hot methanol (5 ml).[1]
-
Add one drop of concentrated sulfuric acid to the solution.[1]
-
Reflux the mixture for 4 hours.[1]
-
Cool the reaction mixture to allow the product to precipitate.
-
Filter the precipitate and wash with water.[1]
-
Recrystallize the crude product from 95% ethanol to obtain colorless needle-like crystals.[1]
-
Synthesis of Monomethyl 5-nitroisophthalate:
This protocol involves the controlled hydrolysis of this compound.
-
Materials: this compound, Methanol, Sodium Hydroxide, Water, Concentrated Hydrochloric Acid.
-
Procedure:
-
Dissolve 2.5 g of this compound in 38.5 mL of methanol with heating and stirring.[9]
-
Over a period of 20 minutes, add a solution of 0.42 g of sodium hydroxide in 5 g of water dropwise.[9]
-
Heat the reaction mixture to reflux for 2 hours.[9] Monitor the reaction by TLC.
-
After the reaction is complete, distill off the methanol.[9]
-
Add 26 mL of water and filter the solution while hot.[9]
-
Acidify the filtrate to pH 1 with concentrated hydrochloric acid to precipitate the product.[9]
-
Cool the mixture, collect the crystals by filtration, wash with water, and dry.[9]
-
Synthesis of Diethyl 5-nitroisophthalate:
This protocol follows a direct esterification of 5-nitroisophthalic acid with ethanol.
-
Materials: 5-nitroisophthalic acid, Ethanol, Strong acid catalyst (e.g., sulfuric acid).
-
Procedure:
Biological Activity and Potential Signaling Pathways
While specific comparative studies on the biological activities of these three esters are limited, the broader class of nitroaromatic compounds is known to exert biological effects, often through mechanisms involving the reduction of the nitro group.[11][12][13] This bioreduction can lead to the formation of reactive oxygen species (ROS), inducing cellular oxidative stress.[13]
A putative signaling pathway for the cellular effects of nitroaromatic compounds is depicted below. This is a generalized pathway and its specific activation by nitroisophthalate esters requires experimental validation.
Caption: Putative signaling pathway for nitroaromatic compounds.
Experimental Considerations for Comparative Analysis
For a comprehensive comparison of these esters in a drug development context, the following experimental evaluations are recommended:
-
Solubility Profiling: Determine the solubility in a range of pharmaceutically relevant solvents (e.g., water, buffers at different pH, ethanol, acetone, dichloromethane) using the shake-flask method followed by quantification with a validated analytical technique like HPLC.
-
Stability Studies: Assess the chemical stability under various stress conditions, including acidic and basic hydrolysis, oxidation, and photostability, as outlined in ICH guidelines. Degradation products can be identified and quantified using LC-MS.
-
Comparative Cytotoxicity: Evaluate the in vitro cytotoxicity of the esters and their parent acid on relevant cell lines using assays such as the MTT or neutral red uptake assays. This can provide insights into their relative safety profiles.
Conclusion
The choice between dimethyl, monomethyl, and diethyl 5-nitroisophthalate will depend on the specific requirements of the synthetic process and the desired properties of the intermediate. While the dimethyl ester is well-characterized, the monomethyl and diethyl esters offer alternative physicochemical properties that may be advantageous in certain applications. Further comparative experimental studies on their solubility, stability, and biological activity are warranted to fully elucidate their respective profiles for optimal use in pharmaceutical research and development.
References
- 1. Dimethyl 5-nitroisophthalate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Nitroisophthalic acid — Richman Chemical Inc. | Custom Synthesis | Toll Manufacturing | Raw Material Sourcing [richmanchemical.com]
- 3. This compound | C10H9NO6 | CID 83316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Nitroisophthalic acid, dimethyl ester | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. 5-Nitroisophthalic acid monomethyl ester | CymitQuimica [cymitquimica.com]
- 6. biosynth.com [biosynth.com]
- 7. This compound 98 13290-96-5 [sigmaaldrich.com]
- 8. echemi.com [echemi.com]
- 9. Methyl 5-nitroisophthalate synthesis - chemicalbook [chemicalbook.com]
- 10. Buy Diethyl 5-nitroisophthalate | 10560-13-1 [smolecule.com]
- 11. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
Reactivity comparison of Dimethyl 5-nitroisophthalate with other esters
For researchers and professionals in the fields of organic synthesis and drug development, a nuanced understanding of a molecule's reactivity is paramount for efficient and successful experimental design. This guide provides a detailed comparison of the reactivity of Dimethyl 5-nitroisophthalate against its non-nitrated analogues, Dimethyl Isophthalate and Dimethyl Terephthalate. The presence of a nitro group on the aromatic ring significantly alters the electronic properties of this compound, leading to marked differences in its chemical behavior, particularly in reactions involving nucleophilic attack at the ester carbonyl groups and transformations of the nitro group itself.
The Decisive Influence of the Nitro Group on Reactivity
The heightened reactivity of this compound in nucleophilic acyl substitution reactions can be directly attributed to the potent electron-withdrawing nature of the nitro (-NO₂) group. This influence is exerted through two primary electronic effects:
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma bonds.
-
Resonance Effect (-M): The nitro group can delocalize electron density from the aromatic ring onto itself through resonance, further decreasing the electron density on the ring and, consequently, at the carbonyl carbons of the ester groups.
This electron deficiency enhances the electrophilicity of the carbonyl carbons, making them more susceptible to attack by nucleophiles. Consequently, this compound is anticipated to react faster in reactions such as hydrolysis and aminolysis compared to Dimethyl Isophthalate and Dimethyl Terephthalate.
Comparative Reactivity Analysis
To illustrate the practical implications of these electronic effects, this section compares the reactivity of the three esters in key chemical transformations.
Hydrolysis (Saponification)
Base-catalyzed hydrolysis, or saponification, is a fundamental reaction of esters. The rate of this reaction is highly sensitive to the electrophilicity of the carbonyl carbon.
Table 1: Comparison of Reactivity in Alkaline Hydrolysis
| Compound | Relative Rate of Hydrolysis | Second-Order Rate Constant (k) |
| This compound | Highest | Not experimentally determined, but expected to be significantly higher than the other esters. |
| Dimethyl Isophthalate | Lower | ~ 0.23 L·mol⁻¹·s⁻¹ (estimated)[1] |
| Dimethyl Terephthalate | Lower | Similar to Dimethyl Isophthalate |
The significantly enhanced reactivity of this compound is a direct consequence of the nitro group's ability to stabilize the negatively charged transition state formed during the nucleophilic attack of the hydroxide ion.
Aminolysis
The reaction of esters with amines to form amides, known as aminolysis, follows a similar mechanistic pathway to hydrolysis and is therefore also accelerated by electron-withdrawing substituents.
Table 2: Comparison of Reactivity in Aminolysis
| Compound | Relative Rate of Aminolysis |
| This compound | Highest |
| Dimethyl Isophthalate | Lower |
| Dimethyl Terephthalate | Lower |
The increased electrophilicity of the carbonyl carbons in this compound makes it a more favorable substrate for reaction with a wide range of amines, a critical consideration in the synthesis of amide-containing pharmaceutical compounds.
Reduction of the Nitro Group
A key feature that distinguishes this compound from its counterparts is the presence of the nitro group, which can be readily reduced to an amino group. This transformation is a cornerstone of many synthetic pathways, providing a versatile handle for further functionalization.
Table 3: Reactivity towards Reduction
| Compound | Reactivity towards Nitro Group Reduction | Common Reducing Agents |
| This compound | Reactive | H₂/Pd/C, Raney Ni, Fe/NH₄Cl, SnCl₂/HCl[2][3][4] |
| Dimethyl Isophthalate | Not Applicable | - |
| Dimethyl Terephthalate | Not Applicable | - |
The reduction of the nitro group to an amine dramatically alters the electronic properties of the molecule, converting an electron-withdrawing group into a strong electron-donating group. This opens up a diverse range of subsequent chemical transformations.
Experimental Protocols
Detailed methodologies for key reactions are provided below to support experimental design.
Protocol 1: Alkaline Hydrolysis (Saponification) of this compound
This protocol is adapted from the established procedure for the saponification of methyl m-nitrobenzoate[5].
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stir bar
-
Beaker
-
Buchner funnel and filter paper
Procedure:
-
Prepare a solution of sodium hydroxide (e.g., 2 M) in deionized water in a round-bottom flask equipped with a stir bar.
-
Add this compound to the NaOH solution.
-
Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Continue heating at reflux until the saponification is complete, which can be monitored by the disappearance of the solid ester (typically 1-2 hours).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully add concentrated HCl to the cooled solution with stirring until the solution is acidic (pH < 2), which will precipitate the 5-nitroisophthalic acid.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the precipitated 5-nitroisophthalic acid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold deionized water.
-
Dry the product in a vacuum oven.
Protocol 2: Aminolysis of this compound with n-Butylamine
Materials:
-
This compound
-
n-Butylamine
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
Round-bottom flask
-
Stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
Dissolve this compound in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add n-butylamine (typically 2-3 equivalents) to the solution at room temperature with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction may require gentle heating to proceed at a reasonable rate.
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute acid solution (e.g., 1 M HCl) to remove excess n-butylamine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diamide product.
-
Purify the product by column chromatography on silica gel or recrystallization if necessary.
Protocol 3: Catalytic Reduction of this compound
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Round-bottom flask or hydrogenation flask
-
Stir bar
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Dissolve this compound in methanol or ethanol in a suitable reaction flask.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat this cycle 2-3 times to ensure an inert atmosphere).
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (using a balloon or a hydrogenation apparatus) at room temperature.
-
Monitor the reaction progress by TLC or HPLC until the starting material is completely consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Rinse the filter pad with the solvent used for the reaction.
-
Concentrate the filtrate under reduced pressure to obtain the crude Dimethyl 5-aminoisophthalate.
-
The product can be purified further by recrystallization or column chromatography if needed.
Visualizing Reaction Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the electronic effects influencing reactivity and a typical experimental workflow for a comparative kinetic study.
Caption: Electronic influence of the nitro group on ester reactivity.
Caption: Workflow for a comparative kinetic study of ester hydrolysis.
References
A Comparative Guide to the Synthesis of Dimethyl 5-nitroisophthalate
For Researchers, Scientists, and Drug Development Professionals
Dimethyl 5-nitroisophthalate is a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1] Notably, it is a key precursor for iodinated X-ray contrast media.[2] The purity and yield of this compound are therefore of significant importance. This guide provides a comparative analysis of the common synthesis routes for this compound, supported by experimental data to aid researchers in selecting the most suitable method for their application.
Comparison of Synthesis Routes
The synthesis of this compound is primarily achieved through two main strategies: the esterification of 5-nitroisophthalic acid and the nitration of dimethyl isophthalate. Each route presents distinct advantages and disadvantages in terms of yield, purity, and the formation of by-products.
| Synthesis Route | Starting Materials | Key Reagents | Reported Yield | Reported Purity | Key Advantages | Key Disadvantages |
| Route 1: Esterification of 5-Nitroisophthalic Acid | 5-Nitroisophthalic acid, Methanol | Concentrated Sulfuric Acid | Up to 98%[3] | Can be low without purification due to monomethyl ester impurity.[4][5][6] | High theoretical yield, straightforward procedure. | Formation of monomethyl 5-nitroisophthalate impurity, requiring further purification for pharmaceutical applications.[4][5][6] |
| Route 2: Nitration of Dimethyl Isophthalate | Dimethyl isophthalate | Nitric acid, Sulfuric acid | Not explicitly quantified, but noted to be the main component.[4][5][6] | Contaminated with the isomeric dimethyl 4-nitroisophthalate.[4][5][6] | Readily available starting material. | Formation of a difficult-to-separate isomeric impurity.[4][5][6] |
| Route 3: Modified Esterification with Phase Separation | 5-Nitroisophthalic acid, C1-C4 alkyl alcohol | Strong acid, Water-immiscible/partially miscible solvent | Good yield[5] | ≥99.9%[5][6] | High purity in a single step, suitable for pharmaceutical use. | Involves a multi-component solvent system. |
Experimental Protocols
Route 1: Esterification of 5-Nitroisophthalic Acid
This method relies on the acid-catalyzed esterification of 5-nitroisophthalic acid with an excess of methanol.
Procedure:
-
In a round-bottom flask equipped with a condenser and stirrer, suspend 5.0 g of 5-nitroisophthalic acid in 33.3 mL of methanol.[3]
-
Slowly add 1.0 mL of concentrated sulfuric acid to the mixture.[3]
-
Heat the mixture to reflux for approximately 3 hours, during which a white solid may precipitate.[3]
-
Monitor the reaction progress using thin-layer chromatography (TLC).[3]
-
After completion, cool the mixture to room temperature to allow for crystallization.[3]
-
Filter the solid product, wash with a small amount of water, and dry to obtain this compound.[3]
Route 2: Nitration of Dimethyl Isophthalate
This approach involves the direct nitration of the commercially available dimethyl isophthalate.
Procedure:
-
Dissolve 195 g of dimethyl isophthalate in 320 mL of 100% sulfuric acid in a flask, maintaining the temperature at 10°C.[4]
-
Slowly add a pre-mixed solution of 100 g of nitric acid and 302 g of sulfuric acid, keeping the temperature between 20-25°C.[4]
-
Stir the reaction mixture for an additional 3 hours at 20-25°C.[4]
-
Pour the reaction mixture onto 1600 g of an ice/water mixture, ensuring the temperature does not exceed 10°C.[4]
-
Continue stirring for 1 hour, then filter the precipitate through an acid-proof filter.[4]
-
Wash the solid with water and dry to yield the product, which will be a mixture of this compound and dimethyl 4-nitroisophthalate.[4]
Route 3: Modified Esterification with Phase Separation
This patented method is designed to produce high-purity this compound directly.
Procedure:
-
Charge a reactor with 220 mL of toluene and 80 mL of methanol.[4]
-
Add 106 g of 5-nitroisophthalic acid to the solvent mixture.[4]
-
Heat the mixture and add 8 mL of concentrated sulfuric acid dropwise.[4]
-
Maintain the reaction at 80°C for 8 hours.[4]
-
After the reaction, neutralize the mixture with a 10% aqueous sodium carbonate solution.[4]
-
Cool the mixture to induce crystallization, filter the product, and wash with water and a small amount of methanol to obtain pure this compound.[4]
Synthesis Pathways Overview
The following diagram illustrates the logical flow of the different synthesis routes to obtain this compound.
Caption: Synthetic pathways to this compound.
References
- 1. Page loading... [guidechem.com]
- 2. journals.iucr.org [journals.iucr.org]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. US6002041A - Process for preparing di-C1 - C4 -alkyl 5-nitro-isophthalates - Google Patents [patents.google.com]
- 5. DE19721221A1 - Process for the preparation of 5-nitro-isophthalic acid di-C¶1¶-C¶4¶-alkyl esters - Google Patents [patents.google.com]
- 6. EP0879815B1 - Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of Dimethyl 5-Nitroisophthalate: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of laboratory chemicals is paramount to ensuring the safety of personnel and the protection of the environment. This guide provides a detailed, step-by-step procedure for the safe disposal of dimethyl 5-nitroisophthalate, a compound used in various research and development applications. While some safety data sheets (SDS) indicate that this compound is not classified as hazardous under the 2012 OSHA Hazard Communication Standard, it is crucial to adhere to a comprehensive waste management protocol due to potential irritant properties and the imperative to comply with all relevant regulations.[1]
Chemical waste generators are ultimately responsible for determining if a discarded chemical is classified as hazardous waste and must consult local, regional, and national regulations to ensure complete and accurate classification.[1][2] Therefore, the following procedures are based on established best practices for laboratory chemical waste management.
I. Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure all appropriate personal protective equipment is worn to mitigate any potential hazards.
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield. | To prevent eye irritation from dust or splashes.[2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact and potential irritation.[2][3] |
| Body Protection | Laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A dust mask (e.g., N95) may be necessary if handling large quantities or if dust is generated.[3] | To avoid inhalation of dust particles, which may cause respiratory irritation.[2] |
II. Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe segregation, containment, and disposal of this compound waste.
-
Waste Identification and Classification :
-
Treat all unwanted this compound, including residues in containers and contaminated materials (e.g., weighing paper, gloves), as chemical waste.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific classification guidance.
-
-
Segregation :
-
Do not mix this compound waste with other waste streams, such as non-hazardous trash or other chemical wastes, unless explicitly permitted by your EHS department.
-
Keep it segregated from incompatible materials, particularly strong oxidizing agents.[1]
-
-
Containment :
-
Labeling :
-
Clearly label the waste container with the words "Hazardous Waste" (or as required by your institution).[4][5]
-
The label must include the full chemical name: "this compound" and its CAS number (13290-96-5).[1]
-
Indicate the approximate quantity or concentration of the waste.
-
Include the date of accumulation and the name of the generating laboratory or researcher.
-
-
Storage :
-
Store the sealed and labeled waste container in a designated, secure, and well-ventilated satellite accumulation area (SAA) within the laboratory.
-
Ensure secondary containment is used to prevent the spread of material in case of a leak.
-
-
Disposal :
III. Management of Spills and Contaminated Materials
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate : Ensure the area is well-ventilated. If the spill is large, evacuate personnel from the immediate area.
-
Containment : Prevent the spread of the powder. Avoid creating dust.
-
Clean-up : Carefully sweep or vacuum the spilled material into a suitable container for disposal.[1][7]
-
Decontamination : Clean the spill area with an appropriate solvent or detergent and water. Collect all cleaning materials as contaminated waste.
-
Disposal : Dispose of all contaminated materials, including PPE, following the chemical waste disposal protocol outlined above.
IV. Disposal of Empty Containers
Empty containers that held this compound must also be managed properly:
-
Triple Rinsing : Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol) that can dissolve the chemical residue.[4]
-
Rinsate Collection : Collect the rinsate as hazardous waste and dispose of it accordingly.[4][8]
-
Container Disposal : After triple rinsing and air drying, the container may be disposed of in the regular trash, provided the label has been defaced or removed.[4] Always confirm this procedure with your institution's EHS guidelines.
Diagrams
Caption: Workflow for the proper disposal of this compound.
Caption: Decision tree for managing this compound waste streams.
References
- 1. fishersci.com [fishersci.com]
- 2. aksci.com [aksci.com]
- 3. echemi.com [echemi.com]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Dimethyl 5-nitroisophthalate
Essential safety protocols and logistical plans are critical for the secure and effective handling of Dimethyl 5-nitroisophthalate in a laboratory setting. Adherence to these guidelines is paramount for protecting researchers and ensuring the integrity of experimental outcomes. This guide provides detailed procedural information, personal protective equipment (PPE) recommendations, and disposal plans to support your work with this compound.
This compound is a chemical intermediate used in various synthetic processes. While some safety data sheets (SDS) indicate it is not classified as hazardous under the 2012 OSHA Hazard Communication Standard, others suggest it may cause skin and eye irritation.[1][2][3] Therefore, a cautious approach to handling is recommended.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended protective gear for handling this compound, compiled from multiple safety data sheets.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield.[4][5][6] | Conforming to EN 166 (EU) or NIOSH (US) standards to protect against dust particles and potential splashes.[4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or impervious clothing.[4][5] | Gloves should be inspected before use and removed carefully to avoid skin contamination.[4] Fire/flame resistant clothing is also recommended.[4] |
| Respiratory Protection | A full-face respirator is advised if exposure limits are exceeded or if irritation is experienced.[4] For nuisance exposures, a type N95 (US) or type P1 (EU EN 143) particle respirator may be used.[7] | To be used in well-ventilated areas.[4] Necessary when handling the powder to avoid inhalation of dust.[4] |
Operational Plan: From Receipt to Disposal
A systematic workflow ensures safety at every stage of handling this compound. This process can be broken down into four key phases: preparation, handling and use, spill management, and disposal.
Handling and Storage:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[4]
-
Avoid the formation of dust and aerosols.[4]
-
Use non-sparking tools to prevent ignition.[4]
-
Store the chemical in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[4][8]
First-Aid Measures:
-
After inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[4]
-
After skin contact: Immediately wash the affected area with soap and plenty of water.[4]
-
After eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][4]
-
After ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as a hazardous waste according to local, regional, and national regulations.[1][2]
-
Disposal Method: Contact a licensed professional waste disposal service.[7] One suggested method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[7]
-
Contaminated Packaging: Dispose of contaminated packaging as unused product.[7] Do not reuse empty containers.[2]
By implementing these safety and logistical measures, researchers can confidently handle this compound, ensuring a safe laboratory environment and the reliability of their scientific endeavors.
References
- 1. fishersci.com [fishersci.com]
- 2. aksci.com [aksci.com]
- 3. This compound | C10H9NO6 | CID 83316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. sc.edu [sc.edu]
- 6. trimaco.com [trimaco.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
